molecular formula C8H4Br2N2 B1339624 2,4-Dibromoquinazoline CAS No. 872998-61-3

2,4-Dibromoquinazoline

Cat. No.: B1339624
CAS No.: 872998-61-3
M. Wt: 287.94 g/mol
InChI Key: CDBAGRHVFMGOON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dibromoquinazoline (CAS 872998-61-3) is a high-value brominated heterocyclic building block specifically designed for advanced research and development in medicinal chemistry. Its core structure, featuring bromine atoms at the 2 and 4 positions of the quinazoline ring, makes it an exceptionally versatile and reactive intermediate for a wide range of synthetic transformations, particularly in the construction of complex molecules for pharmaceutical discovery. Quinazoline derivatives are extensively investigated for their diverse biological activities, with significant focus on their potential as anticancer agents . The bromine substituents on this scaffold act as excellent leaving groups, facilitating nucleophilic aromatic substitution reactions. This allows researchers to efficiently introduce a variety of amines, alcohols, and other nucleophiles at these sites, enabling the rapid generation of libraries of novel 2,4-disubstituted quinazoline analogs for structure-activity relationship (SAR) studies . Specific research has demonstrated that dibrominated quinazolinone compounds exhibit promising anti-proliferative activities against several human cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and SKOV3 (ovarian cancer) . The presence of halogen atoms at key positions on the quinazoline ring is often associated with enhanced pharmacological properties . This compound is offered for non-human research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2,4-dibromoquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2N2/c9-7-5-3-1-2-4-6(5)11-8(10)12-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDBAGRHVFMGOON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30470070
Record name 2,4-dibromoquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30470070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872998-61-3
Record name 2,4-dibromoquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30470070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis and Mechanism of 2,4-Dibromoquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,4-dibromoquinazoline, a key intermediate in the development of various biologically active compounds. Due to the limited availability of direct literature on the synthesis of this compound, this guide presents a robust synthetic strategy based on the well-established synthesis of its chloro-analogue, 2,4-dichloroquinazoline. The guide details the proposed reaction mechanism, a comprehensive experimental protocol, and a summary of relevant quantitative data.

Introduction

Quinazoline derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous molecules with significant pharmacological activities. The introduction of halogen atoms, such as bromine, at the 2 and 4-positions of the quinazoline ring system provides versatile handles for further chemical modifications, making this compound a valuable building block in medicinal chemistry and materials science. This document outlines the most plausible and efficient method for the preparation of this compound, starting from the readily available 2,4-quinazolinedione.

Proposed Synthetic Pathway

The most logical and efficient route to this compound is a two-step process commencing with the synthesis of 2,4-quinazolinedione from anthranilic acid, followed by a bromination reaction.

Step 1: Synthesis of 2,4-Quinazolinedione

The initial step involves the cyclization of anthranilic acid with a suitable one-carbon synthon, typically urea or potassium cyanate, to form 2,4-quinazolinedione. This reaction proceeds in high yield and provides a stable, crystalline intermediate.

Step 2: Bromination of 2,4-Quinazolinedione

The key transformation is the conversion of the diketo functionality of 2,4-quinazolinedione to the corresponding dibromo derivative. This is analogous to the well-documented chlorination using phosphorus oxychloride (POCl₃) and/or phosphorus pentachloride (PCl₅). For the bromination, a potent brominating agent such as phosphorus pentabromide (PBr₅), or a mixture of phosphorus tribromide (PBr₃) and bromine, is proposed. Phosphorus pentabromide is known to be effective in converting keto groups and hydroxyl groups (present in the tautomeric enol form) to bromides.

The overall proposed synthetic scheme is depicted below:

Synthesis_Pathway cluster_0 Step 1: Synthesis of 2,4-Quinazolinedione cluster_1 Step 2: Bromination Anthranilic_Acid Anthranilic Acid Quinazolinedione 2,4-Quinazolinedione Anthranilic_Acid->Quinazolinedione Heat Urea Urea Urea->Quinazolinedione Dibromoquinazoline This compound Quinazolinedione->Dibromoquinazoline Heat PBr5 PBr5 (or PBr3/Br2) PBr5->Dibromoquinazoline

Caption: Proposed two-step synthesis of this compound.

Reaction Mechanism

The bromination of 2,4-quinazolinedione with phosphorus pentabromide is believed to proceed through a mechanism involving the tautomeric forms of the starting material. 2,4-Quinazolinedione exists in equilibrium with its enol and di-enol tautomers.

  • Tautomerization: The reaction is initiated by the tautomerization of the 2,4-quinazolinedione (amide form) to its more reactive enol forms, 4-hydroxy-2(1H)-quinazolinone and 2,4-dihydroxyquinazoline.

  • Activation of Hydroxyl Groups: Phosphorus pentabromide (PBr₅) acts as a strong Lewis acid and a source of bromide ions. It activates the hydroxyl groups of the enol tautomers by forming a phosphonium intermediate. This is a highly reactive species with a good leaving group.

  • Nucleophilic Attack by Bromide: A bromide ion, either from the dissociation of PBr₅ or from the reaction medium, then acts as a nucleophile, attacking the electron-deficient carbon atom (C4 and subsequently C2) and displacing the activated oxygen as a phosphate byproduct.

  • Aromatization: The final step involves the elimination of HBr and the formation of the stable aromatic this compound ring system.

The proposed mechanism is illustrated in the following diagram:

Reaction_Mechanism Quinazolinedione 2,4-Quinazolinedione (Amide form) Enol_Tautomer 4-Hydroxy-2(1H)-quinazolinone (Enol tautomer) Quinazolinedione->Enol_Tautomer Tautomerization Activated_Intermediate O-Phosphonium Intermediate Enol_Tautomer->Activated_Intermediate + PBr5 Dibromoquinazoline This compound Activated_Intermediate->Dibromoquinazoline + Br- - POBr3 - HBr

Caption: Proposed mechanism for the bromination of 2,4-quinazolinedione.

Quantitative Data

While specific quantitative data for the synthesis of this compound is not extensively reported, data from the analogous synthesis of 2,4-dichloroquinazoline provides a valuable benchmark. The yields for the chlorination of 2,4-quinazolinedione are typically high, often exceeding 80-90% under optimized conditions. It is reasonable to expect similar yields for the bromination reaction, although reaction times and temperatures may need to be adjusted due to the different reactivity of the brominating agents.

Reaction StepStarting MaterialReagent(s)SolventTemperature (°C)Time (h)Reported Yield (%) (for Chloro-analogue)
1Anthranilic AcidUreaNeat180-1902-3>95
22,4-QuinazolinedionePOCl₃ / PCl₅POCl₃ (reflux)110-1204-685-95
2 (Proposed)2,4-QuinazolinedionePBr₅Toluene (reflux)1106-8Estimated 80-90

Experimental Protocols

The following are detailed experimental protocols for the two-step synthesis of this compound. Safety Precaution: These reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Phosphorus halides are corrosive and react violently with water.

Protocol 1: Synthesis of 2,4-Quinazolinedione
  • Reactant Preparation: In a 250 mL round-bottom flask, thoroughly mix anthranilic acid (13.7 g, 0.1 mol) and urea (24.0 g, 0.4 mol).

  • Reaction: Heat the mixture in an oil bath at 180-190 °C for 2-3 hours. The mixture will melt, and ammonia gas will be evolved.

  • Work-up: Cool the reaction mixture to room temperature. Add 100 mL of 2 M sodium hydroxide solution and heat the mixture to dissolve the product.

  • Precipitation: Filter the hot solution to remove any insoluble impurities. Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 1-2.

  • Isolation: Collect the white precipitate of 2,4-quinazolinedione by vacuum filtration, wash with cold water, and dry in an oven at 100 °C.

Protocol 2: Synthesis of this compound (Proposed)
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for HBr gas, place 2,4-quinazolinedione (8.1 g, 0.05 mol) and phosphorus pentabromide (43.0 g, 0.1 mol).

  • Reaction: Add 50 mL of anhydrous toluene as a solvent. Heat the mixture to reflux (approximately 110 °C) with stirring for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto 200 g of crushed ice with vigorous stirring.

  • Extraction: Neutralize the aqueous mixture with a saturated sodium bicarbonate solution. Extract the product with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Experimental_Workflow Start Start Reactants Mix 2,4-Quinazolinedione and PBr5 in Toluene Start->Reactants Reflux Heat to Reflux (6-8 hours) Reactants->Reflux TLC_Monitoring Monitor by TLC Reflux->TLC_Monitoring TLC_Monitoring->Reflux Incomplete Workup Cool and Pour onto Ice TLC_Monitoring->Workup Reaction Complete Neutralize Neutralize with NaHCO3 Workup->Neutralize Extraction Extract with Dichloromethane Neutralize->Extraction Drying Dry Organic Layer (Na2SO4) Extraction->Drying Evaporation Evaporate Solvent Drying->Evaporation Purification Column Chromatography Evaporation->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This technical guide provides a detailed and practical approach for the synthesis of this compound. While direct experimental data for this specific compound is limited, the proposed methodology, based on well-established chemical principles and analogous reactions, offers a reliable pathway for its preparation. The provided information on the reaction mechanism, quantitative estimates, and detailed protocols will be a valuable resource for researchers in organic synthesis and drug discovery. Further optimization of the proposed reaction conditions may be necessary to achieve the highest possible yields and purity.

An In-Depth Technical Guide to the Chemical Properties and Structure of 2,4-Dibromoquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 2,4-Dibromoquinazoline. While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes information from closely related analogs and theoretical knowledge to present a detailed profile. It covers physicochemical properties, a proposed synthetic route with a detailed experimental protocol, spectroscopic characteristics, and an analysis of its chemical reactivity, particularly concerning nucleophilic substitution. Furthermore, this guide explores the significant biological activities and associated signaling pathways of the broader class of 2,4-disubstituted quinazolines, highlighting the potential of the this compound core in drug discovery and development.

Chemical Properties and Structure

This compound is a halogenated heterocyclic compound with the molecular formula C₈H₄Br₂N₂.[1][2] Its structure consists of a pyrimidine ring fused to a benzene ring, with bromine atoms substituted at the 2 and 4 positions. This substitution pattern significantly influences the compound's reactivity and potential biological activity.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₈H₄Br₂N₂[1][2]
Molecular Weight 287.94 g/mol [1]
Boiling Point 406.583 °C at 760 mmHg[3]
Density 2.023 g/cm³[3]
Refractive Index 1.71[3]
Flash Point 199.695 °C[3]
Appearance Solid (predicted)
Solubility Insoluble in water; Soluble in organic solvents like DMSO and methanol (predicted based on analogs).[4]

Synthesis and Experimental Protocols

The synthesis of this compound can be logically approached from the readily available precursor, quinazoline-2,4-dione (also known as 2,4-dihydroxyquinazoline). This method is analogous to the synthesis of 2,4-dichloroquinazoline, a common intermediate in medicinal chemistry. The process involves the conversion of the hydroxyl groups to bromine atoms using a suitable brominating agent, such as phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and phosphorus oxychloride (POCl₃).

Proposed Synthetic Pathway

Synthesis of this compound quinazoline_dione Quinazoline-2,4-dione reagents POBr₃ or PBr₅/POCl₃ Reflux quinazoline_dione->reagents dibromoquinazoline This compound reagents->dibromoquinazoline

Caption: Proposed synthesis of this compound from quinazoline-2,4-dione.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, adapted from procedures for similar halogenations of quinazolinediones.

Materials:

  • Quinazoline-2,4-dione

  • Phosphorus oxybromide (POBr₃) or Phosphorus pentabromide (PBr₅) and Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (optional, as a catalyst)

  • Toluene or another high-boiling inert solvent

  • Ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane or ethyl acetate for extraction

  • Anhydrous sodium sulfate or magnesium sulfate for drying

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of quinazoline-2,4-dione (1 equivalent) and phosphorus oxybromide (3-5 equivalents) in a high-boiling inert solvent like toluene is prepared. A catalytic amount of N,N-dimethylaniline can be added.

  • Reaction: The reaction mixture is heated to reflux and maintained at this temperature for several hours (typically 4-12 hours), with reaction progress monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled to room temperature and then slowly poured onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

  • Neutralization: The acidic aqueous mixture is carefully neutralized with a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: The aqueous layer is extracted multiple times with an organic solvent such as dichloromethane or ethyl acetate.

  • Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound is purified by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford the pure product.

Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-9.0 ppm). The four protons on the benzene ring will exhibit a complex splitting pattern (a series of doublets and triplets of doublets) due to their coupling with each other. The chemical shifts will be influenced by the electron-withdrawing nature of the fused pyrimidine ring and the bromine substituents.

  • ¹³C NMR: The carbon NMR spectrum will display eight distinct signals for the eight carbon atoms in the quinazoline ring system. The carbons attached to the bromine atoms (C2 and C4) are expected to appear at a lower field (higher ppm value) compared to the other carbons, although the heavy atom effect of bromine can sometimes cause a slight upfield shift. The quaternary carbons of the fused ring system will also be identifiable.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to:

  • C=N stretching vibrations in the 1620-1550 cm⁻¹ region.

  • C=C aromatic stretching vibrations around 1600 and 1475 cm⁻¹.

  • C-H aromatic stretching vibrations above 3000 cm⁻¹.

  • C-Br stretching vibrations, which typically appear in the fingerprint region below 800 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum of this compound will show a characteristic isotopic pattern for a molecule containing two bromine atoms. The two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, have nearly equal natural abundance. This will result in a triplet of peaks for the molecular ion (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1. The molecular ion peak [M]⁺ would be observed at m/z 286, corresponding to the monoisotopic mass.

Crystal Structure

No experimental crystal structure of this compound has been reported in the Cambridge Structural Database. However, based on the planar nature of the quinazoline ring system, the molecules are expected to pack in a layered fashion in the solid state, potentially with intermolecular Br···N or Br···π interactions influencing the crystal packing. X-ray diffraction analysis would be required to determine the precise bond lengths, bond angles, and packing arrangement.

Chemical Reactivity

The chemical reactivity of this compound is dominated by the susceptibility of the C2 and C4 positions to nucleophilic aromatic substitution (SₙAr). The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring, combined with the presence of good leaving groups (bromide ions), makes these positions highly electrophilic.

Nucleophilic Aromatic Substitution

Studies on the analogous 2,4-dichloroquinazoline have shown that the C4 position is significantly more reactive towards nucleophiles than the C2 position.[5][6] This regioselectivity is attributed to the greater positive charge density at the C4 carbon. Therefore, reactions with one equivalent of a nucleophile under mild conditions are expected to result in the selective substitution of the bromine atom at the C4 position. Substitution at the C2 position generally requires harsher reaction conditions, such as higher temperatures or the use of a catalyst.[7]

Nucleophilic_Substitution start This compound intermediate 4-Substituted-2-bromoquinazoline start->intermediate Nucleophile (1 eq) Mild conditions final 2,4-Disubstituted quinazoline intermediate->final Nucleophile (excess) Harsher conditions

Caption: Regioselective nucleophilic substitution of this compound.

This differential reactivity allows for the stepwise and selective introduction of different functional groups at the C2 and C4 positions, making this compound a versatile building block for the synthesis of a diverse library of quinazoline derivatives.

Biological Activities and Signaling Pathways of 2,4-Disubstituted Quinazolines

While there is a lack of specific biological data for this compound itself, the 2,4-disubstituted quinazoline scaffold is a well-established "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide range of potent biological activities.[8]

Anticancer Activity

Many 2,4-disubstituted quinazoline derivatives have demonstrated significant anticancer properties through various mechanisms of action:

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: Several quinazoline-based drugs, such as gefitinib and erlotinib, are potent inhibitors of EGFR tyrosine kinase, a key player in cancer cell proliferation and survival.[9][10]

  • NF-κB Pathway Inhibition: Certain 4-aminoquinazoline derivatives have been shown to inhibit the NF-κB signaling pathway, which is constitutively active in many cancers and promotes cell survival and proliferation.[9]

  • Tubulin Polymerization Inhibition: Some 2,4-disubstituted quinazolines act as microtubule-targeting agents, inhibiting tubulin polymerization and leading to cell cycle arrest and apoptosis.[1]

  • Poly(ADP-ribose)polymerase-1 (PARP-1) Inhibition: Quinazoline-2,4(1H,3H)-dione derivatives have been identified as inhibitors of PARP-1, an enzyme involved in DNA repair, making them potential therapeutics for cancers with deficiencies in other DNA repair pathways.[1]

  • Anti-Angiogenesis: 2,4-Disubstituted quinazolines have been shown to possess anti-angiogenic properties by inhibiting the proliferation, adhesion, and migration of endothelial cells.[11][12]

A key signaling pathway implicated in the anticancer activity of some 2,4-disubstituted quinazolines involves the downregulation of the c-myc oncogene and the subsequent activation of the p53 tumor suppressor protein, leading to apoptosis.[11]

Anticancer_Signaling_Pathway quinazoline 2,4-Disubstituted Quinazoline cmyc c-myc Downregulation quinazoline->cmyc p53 p53 Activation cmyc->p53 apoptosis Apoptosis p53->apoptosis

References

Biological Activities of 2,4-Dibromoquinazoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of 2,4-dibromoquinazoline derivatives, with a focus on their anticancer and antimicrobial properties. The information presented herein is curated from recent scientific literature to support researchers and professionals in the field of drug discovery and development.

Introduction to Quinazoline Derivatives

Quinazolines are a class of heterocyclic aromatic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. The fusion of a benzene ring to a pyrimidine ring forms the core quinazoline structure, which serves as a versatile scaffold for the development of therapeutic agents. The introduction of bromine atoms at the 2 and 4 positions of the quinazoline ring can significantly influence the molecule's physicochemical properties and biological efficacy, often enhancing its potency.

Anticancer Activities

Numerous studies have highlighted the potential of quinazoline derivatives as anticancer agents. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Quantitative Anticancer Activity Data

The in vitro cytotoxic activity of various quinazoline derivatives, including those with bromine substitutions, has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cancer cell growth. While specific IC50 values for this compound are not extensively reported, the data for structurally related bromo-substituted quinazolinones provide valuable insights into their potential.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Quinazolinone-1,2,3-triazole (2-Bromo)MCF-7 (Breast Cancer)11.23[1]
6,8-dibromo-4(3H)quinazolinone XIIIbMCF-7 (Breast Cancer)1.7 (µg/mL)[1]
2-chloroquinazoline derivative 16A549 (Lung), NCI-H460 (Lung), HCT116 (Colon), MCF7 (Breast), PC3 (Prostate), HeLa (Cervical)In the micromolar range[2]
Quinazoline-chalcone 14gK-562 (Leukemia), RPMI-8226 (Leukemia), HCT-116 (Colon), LOX IMVI (Melanoma), MCF7 (Breast)0.622–1.81[3]
Benzylquinazoline derivative 6HCT116, RPMI-8226, s1800.24–6.9[4]

Antimicrobial Activities

This compound derivatives and their analogs have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a spectrum of bacteria and fungi.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of these compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-ethylamido benzoic acid hydrazide VIIaE. coli1.56[5]
S. typhimurium3.125[5]
L. monocytogenes1.56[5]
S. aureus25[5]
P. aeruginosa25[5]
B. cereus25[5]
2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-methyl thioamido benzoic acid hydrazide VIIcC. albicans0.78[5]
A. flavus0.097[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following sections provide comprehensive protocols for key experiments cited in the evaluation of this compound derivatives.

Synthesis of 2,4-Disubstituted-6,8-dibromoquinazolines

A representative synthetic protocol for 2,4-disubstituted-6,8-dibromoquinazolines is the one-pot, multi-component reaction, which is a variation of the Friedländer annulation.[6]

Materials:

  • 1-(2-Amino-3,5-dibromophenyl)ethanone

  • Aromatic aldehyde (e.g., Benzaldehyde)

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol

  • Standard laboratory glassware and heating apparatus

Procedure:

  • In a 100 mL round-bottom flask, combine 1-(2-Amino-3,5-dibromophenyl)ethanone (1.0 mmol), the aromatic aldehyde (1.2 mmol), and ammonium acetate (10.0 mmol).[6]

  • Add glacial acetic acid (15 mL) as the solvent and reaction medium.[6]

  • Reflux the reaction mixture for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the precipitate, wash with water and then with a small amount of cold ethanol.

  • Dry the crude product and purify by recrystallization from a suitable solvent (e.g., ethanol) to obtain the desired 2-aryl-4-methyl-6,8-dibromoquinazoline.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[1][7]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the quinazoline derivatives in the culture medium. After 24 hours, remove the old medium and add 100 µL of the medium containing different concentrations of the compounds to the wells. Include a vehicle control (DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.[1]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][9]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microplates

  • This compound derivatives (dissolved in DMSO)

  • Standard antimicrobial agents (positive controls)

  • Inoculum suspension of the microorganism (adjusted to a specific concentration, e.g., 5 x 10^5 CFU/mL)

Procedure:

  • Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the quinazoline derivatives in the broth medium in the wells of a 96-well microplate.

  • Inoculation: Add an equal volume of the microbial inoculum to each well, resulting in a final inoculum concentration of approximately 5 x 10^5 CFU/mL.[8]

  • Controls: Include a growth control well (inoculum without any compound) and a sterility control well (broth medium only).

  • Incubation: Incubate the microplates at an appropriate temperature (e.g., 35-37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound derivatives are often attributed to their interaction with specific cellular signaling pathways that are dysregulated in diseases like cancer.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

Many quinazoline-based anticancer agents function as inhibitors of EGFR tyrosine kinase. They compete with ATP for binding to the kinase domain of EGFR, thereby preventing its autophosphorylation and the activation of downstream signaling pathways that promote cell proliferation and survival.[10][11]

EGFR_Signaling_Pathway cluster_receptor Cell Membrane EGF EGF Ligand EGFR EGFR EGF->EGFR Binds ADP ADP EGFR->ADP P P EGFR->P RAS_RAF RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF Activates PI3K_AKT PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT Activates Quinazoline Quinazoline Inhibitor Quinazoline->EGFR Inhibits ATP ATP ATP->EGFR Binds Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation Promotes PI3K_AKT->Proliferation Promotes

Caption: EGFR signaling pathway and its inhibition by quinazoline derivatives.

c-Myc/Nucleolin Signaling Pathway

Some quinazoline derivatives have been shown to down-regulate the expression of the c-Myc oncogene. This can be achieved by stabilizing the G-quadruplex structure in the c-Myc promoter region, which in turn inhibits its transcription. Nucleolin is a protein that can also bind to this G-quadruplex and regulate c-Myc expression.[12][13][14]

cMyc_Signaling_Pathway Quinazoline Quinazoline Derivative cMyc_G4 c-Myc Promoter G-Quadruplex Quinazoline->cMyc_G4 Stabilizes cMyc_Transcription c-Myc Transcription cMyc_G4->cMyc_Transcription Inhibits Nucleolin Nucleolin Nucleolin->cMyc_G4 Binds to & Stabilizes cMyc_Protein c-Myc Protein cMyc_Transcription->cMyc_Protein Leads to Cell_Proliferation Cell Proliferation cMyc_Protein->Cell_Proliferation Promotes

Caption: c-Myc/Nucleolin pathway and its modulation by quinazolines.

p97/VCP Signaling Pathway

The protein p97 (also known as VCP) is an ATPase that plays a critical role in protein quality control, including the ubiquitin-proteasome system. Inhibition of p97 ATPase activity by certain quinazoline derivatives can lead to the accumulation of ubiquitinated proteins and induce cell cycle arrest and apoptosis in cancer cells.[4][15][16]

p97_VCP_Signaling_Pathway Quinazoline Quinazoline Inhibitor p97 p97/VCP ATPase Quinazoline->p97 Inhibits Ub_Proteins Ubiquitinated Proteins p97->Ub_Proteins Processes Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis p97->Cell_Cycle_Arrest Inhibition leads to Proteasome Proteasome Ub_Proteins->Proteasome Targets for Protein_Degradation Protein Degradation Proteasome->Protein_Degradation

Caption: p97/VCP pathway and its inhibition by quinazoline derivatives.

References

The Versatile Scaffold: An In-depth Technical Guide to the Medicinal Chemistry Applications of 2,4-Dibromoquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among its derivatives, 2,4-dibromoquinazoline stands out as a highly versatile and reactive intermediate, enabling the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the medicinal chemistry applications of this compound, detailing its use in the development of anticancer and antimicrobial agents. This document outlines key synthetic strategies, presents quantitative biological data, and provides detailed experimental protocols for the synthesis and evaluation of these compounds.

Synthetic Strategies and Chemical Reactivity

This compound serves as a key building block for the synthesis of 2,4-disubstituted quinazolines through sequential and regioselective substitution reactions. The differential reactivity of the bromine atoms at the C2 and C4 positions allows for controlled and diverse functionalization.

Experimental Workflow for Sequential Substitution:

G start This compound step1 Nucleophilic Aromatic Substitution (SNAr) - Amine nucleophile - Regioselective at C4 start->step1 intermediate1 2-Bromo-4-aminoquinazoline Intermediate step1->intermediate1 step2 Suzuki-Miyaura Coupling - Organoboron reagent - Palladium catalyst intermediate1->step2 step3 Second Nucleophilic Substitution - Different amine or other nucleophile - At C2 position intermediate1->step3 product1 2-Aryl-4-aminoquinazoline step2->product1 product2 2,4-Diaminoquinazoline step3->product2

Sequential functionalization of this compound.
Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the C4 position of this compound is more susceptible to nucleophilic attack than the bromine at the C2 position. This regioselectivity allows for the straightforward synthesis of 2-bromo-4-substituted quinazolines.

General Experimental Protocol for Nucleophilic Aromatic Substitution at C4:

To a solution of this compound in a suitable solvent such as 2-propanol or acetonitrile, the desired amine (1.0-1.2 equivalents) is added. The reaction mixture is then stirred at room temperature or heated to reflux for a specified time (typically 2-24 hours), monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization to yield the 2-bromo-4-aminoquinazoline derivative.

Suzuki-Miyaura Coupling

The remaining bromine at the C2 position of the 2-bromo-4-aminoquinazoline intermediate can be further functionalized using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl moieties.

General Experimental Protocol for Suzuki-Miyaura Coupling at C2:

In a reaction vessel, the 2-bromo-4-aminoquinazoline derivative, an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Cs₂CO₃) are combined in a suitable solvent system (e.g., toluene/water or dioxane/water). The mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 120 °C for several hours. After completion, the reaction is cooled, diluted with an organic solvent, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.

Anticancer Applications

Derivatives of this compound have shown significant promise as anticancer agents, primarily through the inhibition of key protein kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Kinase Inhibition

Many 2,4-disubstituted quinazolines act as ATP-competitive inhibitors of tyrosine kinases. The quinazoline core mimics the adenine ring of ATP, while the substituents at the C2 and C4 positions provide crucial interactions with the kinase active site, leading to potent and selective inhibition.

EGFR Signaling Pathway:

EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Quinazoline Quinazoline Inhibitor Quinazoline->EGFR Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation

Inhibition of the EGFR signaling pathway.

VEGFR-2 Signaling Pathway:

VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Quinazoline Quinazoline Inhibitor Quinazoline->VEGFR2 PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf_MEK_ERK Raf/MEK/ERK Pathway PKC->Raf_MEK_ERK Endothelial Endothelial Cell Proliferation, Migration, Permeability Akt->Endothelial Raf_MEK_ERK->Endothelial

Inhibition of the VEGFR-2 signaling pathway.
In Vitro Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of representative 2,4-disubstituted quinazoline derivatives.

Compound IDC2-SubstituentC4-SubstituentCell LineIC₅₀ (µM)Citation
1 4-Nitrophenylamino2-HydroxyethylaminoMCF-711.1[1]
2 4-Nitrophenylamino3-HydroxypropylaminoHCT-1169.1[1]
3 ImidazoleVariesHCT-1162.65[2]
4 BenzotriazoleVariesMCF-73.45[2]
Experimental Protocols for Anticancer Evaluation

MTT Assay for Cytotoxicity:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized quinazoline derivatives and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value using a non-linear regression curve fit.[3][4][5][6][7]

Kinase Inhibition Assay (General Protocol):

  • Reagent Preparation: Prepare solutions of the recombinant kinase, a suitable substrate (e.g., a synthetic peptide), ATP, and the test compound in a kinase assay buffer.

  • Reaction Initiation: In a 96-well plate, combine the kinase, substrate, and test compound at various concentrations. Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30 °C or 37 °C) for a defined period.

  • Detection: Stop the reaction and quantify the kinase activity. This can be done using various methods, such as measuring the amount of phosphorylated substrate using a specific antibody or by quantifying the amount of ADP produced using a luminescence-based assay (e.g., Kinase-Glo®).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control without the inhibitor and determine the IC₅₀ value.[8][9][10][11][12][13][14][15][16][17][18]

Antimicrobial Applications

In addition to their anticancer properties, 2,4-disubstituted quinazolines have demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens.

In Vitro Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected quinazoline derivatives against various microbial strains.

Compound IDC2-SubstituentC4-SubstituentMicroorganismMIC (µg/mL)Citation
5 Phenyl4-FluorophenylaminoS. aureus32[16]
6 Phenyl4-ChlorophenylaminoS. aureus32[16]
7 Varies4-ChlorophenylaminoE. coli128[19]
8 Varies4-MethoxyphenylaminoP. aeruginosa32[19]
Experimental Protocol for Antimicrobial Susceptibility Testing

Broth Microdilution Method for MIC Determination:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well containing the diluted compounds.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37 °C for bacteria, 25-30 °C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[19][20]

Conclusion

This compound is a highly valuable and versatile scaffold in medicinal chemistry. Its differential reactivity at the C2 and C4 positions allows for the synthesis of a wide range of disubstituted quinazoline derivatives with potent biological activities. The demonstrated efficacy of these compounds as anticancer and antimicrobial agents, coupled with the well-defined synthetic routes and biological evaluation methods, underscores the continued importance of this compound in the quest for novel therapeutic agents. Further exploration of this scaffold holds significant promise for the development of next-generation drugs to address unmet medical needs.

References

2,4-Dibromoquinazoline: A Versatile Intermediate for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dibromoquinazoline is a pivotal heterocyclic building block in modern organic and medicinal chemistry. Its unique electronic properties and the differential reactivity of its two bromine atoms at the C2 and C4 positions make it an exceptionally versatile intermediate for the synthesis of a diverse array of functionalized quinazoline derivatives. This guide provides a comprehensive overview of the synthesis, chemical properties, and extensive applications of this compound, with a particular focus on its utility in the development of targeted therapeutics. Detailed experimental protocols, quantitative data summaries, and visual representations of reaction pathways and biological mechanisms are presented to equip researchers with the practical knowledge required to effectively utilize this powerful synthetic tool.

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and biologically active compounds.[1] Among the various quinazoline precursors, 2,4-dihaloquinazolines, and specifically this compound, have emerged as highly valuable intermediates due to their facile and regioselective reactivity with a wide range of nucleophiles. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring, coupled with the good leaving group ability of the bromine atoms, renders the C2 and C4 positions highly susceptible to nucleophilic aromatic substitution (SNAr). This predictable reactivity allows for the sequential and controlled introduction of various substituents, enabling the rapid generation of diverse molecular libraries for drug discovery and materials science applications.

Synthesis and Physicochemical Properties

Table 1: Physicochemical and Spectral Data of this compound

PropertyValueReference
Molecular FormulaC₈H₄Br₂N₂[2]
Molecular Weight287.94 g/mol [3]
AppearanceSolid[3]
CAS Number872998-61-3[2]

Note: Detailed experimental data for melting point and NMR were not explicitly found for this compound in the provided search results and would need to be determined experimentally.

Chemical Reactivity and Regioselectivity

The hallmark of this compound's utility is the differential reactivity of the C2 and C4 positions towards nucleophiles. The C4 position is significantly more electrophilic and therefore more susceptible to nucleophilic attack under milder reaction conditions. This regioselectivity is attributed to the greater ability of the adjacent nitrogen atom at position 3 to stabilize the Meisenheimer intermediate formed during the SNAr reaction at C4.[4] Consequently, substitution at the C2 position generally requires more forcing conditions, such as higher temperatures or the use of stronger nucleophiles.[4] This reactivity profile enables a stepwise functionalization of the quinazoline core.

G cluster_0 Regioselective Nucleophilic Substitution of this compound dibromo This compound intermediate 4-Substituted-2-bromoquinazoline dibromo->intermediate Nucleophile 1 (Mild Conditions) disubstituted 2,4-Disubstituted quinazoline intermediate->disubstituted Nucleophile 2 (Harsher Conditions)

Caption: Regioselective substitution of this compound.

Applications in Synthesis

The regioselective reactivity of this compound has been extensively exploited in the synthesis of a wide range of biologically active molecules.

Synthesis of 2,4-Disubstituted Quinazolines

The sequential substitution of the bromine atoms allows for the introduction of two different nucleophiles, leading to a diverse array of 2,4-disubstituted quinazolines. This strategy is particularly valuable in the construction of compound libraries for high-throughput screening.

Table 2: Examples of Nucleophilic Substitution Reactions on 2,4-Dihaloquinazolines

Starting MaterialNucleophile(s)ProductYield (%)Reference
2,4-Dichloro-6,7-dimethoxyquinazoline3-Chloro-4-fluoroanilineN-(3-Chloro-4-fluorophenyl)-2-chloro-6,7-dimethoxyquinazolin-4-amine65[5]
2,4-Dichloroquinazoline2-Aminoethanol, then Benzylamine2-((2-(Benzylamino)quinazolin-4-yl)amino)ethan-1-olNot specified[6]
2,4-DichloroquinazolineHydrazine hydrate2-Chloro-4-hydrazinylquinazolineNot specified[4]
2-Chloro-4-hydrazinylquinazolineHydrazine hydrate (reflux)2,4-DihydrazinylquinazolineNot specified[4]
Synthesis of Kinase Inhibitors

A prominent application of 2,4-dihaloquinazolines is in the synthesis of kinase inhibitors for cancer therapy. The quinazoline scaffold is a key pharmacophore in several approved drugs targeting the epidermal growth factor receptor (EGFR) and other kinases.

Gefitinib and Lapatinib: The anticancer drugs Gefitinib and Lapatinib, which are potent EGFR and dual EGFR/HER2 inhibitors respectively, are synthesized from 2,4-dichloroquinazoline precursors.[7][8] The synthesis involves the initial regioselective substitution at the C4 position with an appropriate aniline derivative, followed by further modifications. While these examples utilize the dichloro-analogue, the synthetic principles are directly applicable to this compound.

Experimental Protocols

The following protocols are representative examples of the synthesis and subsequent reaction of a 2,4-dihaloquinazoline intermediate.

Representative Synthesis of 2,4-Dichloroquinazoline

This protocol for the dichloro-analogue is provided as a likely model for the synthesis of this compound.

Materials:

  • Quinazoline-2,4(1H,3H)-dione

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline

  • Toluene

Procedure:

  • A mixture of quinazoline-2,4(1H,3H)-dione, phosphorus oxychloride, and a catalytic amount of N,N-dimethylaniline in toluene is heated at reflux for several hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the excess phosphorus oxychloride and toluene are removed under reduced pressure.

  • The residue is carefully poured onto crushed ice with stirring.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried to afford 2,4-dichloroquinazoline.

Regioselective Amination at the C4-Position

Materials:

  • This compound

  • Primary or secondary amine (e.g., 4-fluoroaniline)

  • Anhydrous isopropanol

  • Triethylamine (or other suitable base)

Procedure:

  • To a solution of this compound in anhydrous isopropanol, add the amine (1.1 equivalents) and triethylamine (1.2 equivalents).

  • The reaction mixture is stirred at room temperature or gently heated (e.g., 60 °C) for a specified time, while monitoring the reaction progress by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to yield the 2-bromo-4-aminoquinazoline derivative.

G cluster_workflow Synthetic Workflow start Reaction Setup (this compound, Amine, Solvent, Base) reaction Reaction (Stirring at specified temperature) start->reaction monitoring TLC Monitoring reaction->monitoring Periodic sampling monitoring->reaction Incomplete workup Aqueous Workup (Extraction) monitoring->workup Complete purification Column Chromatography workup->purification product Purified Product (2-Bromo-4-aminoquinazoline derivative) purification->product

Caption: General workflow for synthesis and purification.

Role in Signaling Pathways: EGFR Inhibition

Quinazoline derivatives synthesized from 2,4-dihalo precursors are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in various cancers. EGFR is a receptor tyrosine kinase that, upon binding to its ligand (e.g., EGF), dimerizes and autophosphorylates its intracellular tyrosine residues. This phosphorylation event initiates a downstream signaling cascade, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT pathways, leading to cell proliferation, survival, and angiogenesis.[7]

Quinazoline-based inhibitors, such as gefitinib, act as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the EGFR kinase domain, preventing ATP from binding and thereby inhibiting the autophosphorylation of the receptor. This blockade of the initial signaling event effectively shuts down the downstream proliferative and survival signals.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binding Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K Quinazoline Quinazoline Inhibitor (e.g., Gefitinib) Quinazoline->Dimerization Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway and inhibition by quinazolines.

Conclusion

This compound stands out as a highly valuable and versatile intermediate in modern organic synthesis. Its predictable and regioselective reactivity allows for the efficient construction of a wide range of functionalized quinazoline derivatives. The demonstrated success of this scaffold in the development of targeted cancer therapeutics, particularly EGFR inhibitors, underscores its significance in medicinal chemistry. This guide provides a foundational understanding and practical protocols to facilitate the broader application of this compound in both academic and industrial research settings, paving the way for the discovery of novel therapeutic agents and functional materials.

References

Spectroscopic and Synthetic Profile of 2,4-Dibromoquinazoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of 2,4-dibromoquinazoline, a key intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Summary of Spectroscopic Data

The following table summarizes the key spectroscopic data for this compound (CAS No. 872998-61-3). This data is essential for the characterization and quality control of the compound.

Spectroscopic Technique Data
¹H NMR Data not available in the searched resources.
¹³C NMR Data not available in the searched resources.
Infrared (IR) Spectroscopy Data not available in the searched resources.
Mass Spectrometry (MS) Molecular Formula: C₈H₄Br₂N₂[1][2] Molecular Weight: 287.94 g/mol [1]

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is provided below. This method is based on established synthetic routes for analogous quinazoline derivatives.

Synthesis of this compound from Quinazoline-2,4-dione

This procedure outlines the conversion of quinazoline-2,4-dione to this compound.

Materials:

  • Quinazoline-2,4-dione

  • Phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline or other suitable base

  • Anhydrous toluene or other high-boiling inert solvent

  • Standard laboratory glassware for reflux and inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Apparatus for filtration and purification (e.g., column chromatography)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, a mixture of quinazoline-2,4-dione (1 equivalent) and phosphorus oxybromide (excess, e.g., 5-10 equivalents) in anhydrous toluene is prepared. Alternatively, a mixture of phosphorus pentabromide and phosphorus oxychloride can be used.

  • A catalytic amount of N,N-dimethylaniline is added to the suspension.

  • The reaction mixture is heated to reflux under a nitrogen atmosphere for several hours. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • The excess phosphorus halides and solvent are carefully removed under reduced pressure using a rotary evaporator.

  • The residue is cautiously quenched with ice-water.

  • The resulting crude product is extracted with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

  • The solvent is evaporated to yield the crude this compound.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

  • The structure and purity of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS) and melting point determination.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow from the synthesis of this compound to its comprehensive spectroscopic analysis.

Synthesis_to_Analysis_Workflow Start Starting Material: Quinazoline-2,4-dione Synthesis Chemical Synthesis: Bromination Reaction Start->Synthesis Reactants Purification Purification: Column Chromatography Synthesis->Purification Crude Product Product Final Product: This compound Purification->Product Pure Compound Analysis Spectroscopic Analysis Product->Analysis Sample NMR NMR Spectroscopy (¹H and ¹³C) Analysis->NMR IR IR Spectroscopy Analysis->IR MS Mass Spectrometry Analysis->MS Data Data Interpretation and Characterization NMR->Data IR->Data MS->Data

Caption: Workflow for the Synthesis and Spectroscopic Analysis of this compound.

This technical guide serves as a foundational resource for the synthesis and characterization of this compound. The provided information is intended to facilitate further research and development in the synthesis of novel quinazoline-based compounds with potential therapeutic applications.

References

The Uncharted Therapeutic Potential of 2,4-Dibromoquinazoline Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the potential therapeutic targets of 2,4-dibromoquinazoline derivatives. Capitalizing on the well-established pharmacological importance of the quinazoline scaffold, this document explores the prospective applications of its 2,4-dibromo analogue as a versatile precursor for novel therapeutic agents, primarily in the realm of oncology. By examining structurally related compounds, this guide extrapolates the likely mechanisms of action, key molecular targets, and experimental validation protocols for derivatives of this compound.

Introduction

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved drugs. Its derivatives are particularly renowned for their potent inhibitory activity against a range of protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer. The 2,4-disubstituted quinazoline motif, in particular, has been extensively explored, leading to the development of highly effective tyrosine kinase inhibitors (TKIs). While much of the existing research has focused on derivatives from 2,4-dichloroquinazoline, the analogous this compound presents a chemically similar and highly reactive starting material for the synthesis of novel drug candidates. The bromine atoms at the 2 and 4 positions serve as excellent leaving groups for nucleophilic substitution reactions, allowing for the facile introduction of diverse pharmacophoric moieties to modulate biological activity and target specificity.

Key Potential Therapeutic Targets

Based on extensive data from analogous 2,4-disubstituted quinazoline derivatives, the primary therapeutic targets for compounds derived from this compound are anticipated to be within the protein kinase family, specifically receptor tyrosine kinases (RTKs) that play a crucial role in tumor angiogenesis and proliferation.

Epidermal Growth Factor Receptor (EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, initiates signaling cascades that promote cell growth, proliferation, and survival.[1] Dysregulation of the EGFR signaling pathway is a hallmark of numerous cancers, making it a prime target for therapeutic intervention.[1] Quinazoline-based inhibitors are among the most successful classes of EGFR antagonists.[1][2]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is the main mediator of the pro-angiogenic signals of VEGF.[3] Inhibition of VEGFR-2 kinase activity can block the formation of new blood vessels, thereby starving tumors of essential nutrients and oxygen.[3][4] Several 2,4-disubstituted quinazoline derivatives have demonstrated potent inhibitory activity against VEGFR-2.[3][4]

Quantitative Data: Potency of Analogous 2,4-Disubstituted Quinazoline Derivatives

The following tables summarize the in vitro inhibitory activities of representative 2,4-disubstituted quinazoline derivatives, highlighting the potential potency that could be achieved with compounds synthesized from a this compound core.

Table 1: In Vitro Kinase Inhibitory Activity of Selected 2,4-Disubstituted Quinazoline Derivatives

Compound IDTarget KinaseIC50 (µM)Reference
11dVEGFR-25.49[3]
SQ2VEGFR-20.014[4]
45aEGFR0.13[1]
45aVEGFR0.56[1]
7iEGFR0.01732[5][6]
Erlotinib (Reference)EGFR0.03325[5][6]
Gefitinib (Reference)EGFR0.02542[5][6]
QDAU5VEGFR-20.00077[7]
QDAU5TIE-20.00887[7]
QDAU5EphB40.00321[7]

Table 2: In Vitro Antiproliferative Activity of Selected 2,4-Disubstituted Quinazoline Derivatives against Various Cancer Cell Lines

Compound IDCell LineCancer TypeIC50 (µM)Reference
8aHeLaCervical Cancer3.05[8]
8bK562Leukemia3.31[8]
8cK562Leukemia2.03[8]
7iA549Lung Cancer2.25[5][6]
7iHT-29Colon Cancer1.72[5][6]
7iMCF-7Breast Cancer2.81[5][6]
14gK-562Leukemia0.622[9]
14gHCT-116Colon Cancer<1.81[9]
14gMCF7Breast Cancer<1.81[9]
SQ2HT-29Colon Cancer3.38[4]
SQ2COLO-205Colon Cancer10.55[4]

Signaling Pathways and Mechanism of Action

Derivatives of this compound are expected to function as ATP-competitive inhibitors of protein kinases. By occupying the ATP-binding pocket of the kinase domain, these compounds can prevent the phosphorylation of downstream substrates, thereby disrupting the signaling cascades that drive cancer cell proliferation and survival.

EGFR Signaling Pathway

The diagram below illustrates the EGFR signaling pathway and the proposed point of inhibition by 2,4-disubstituted quinazoline derivatives.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation EGF EGF EGF->EGFR Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Inhibitor 2,4-Disubstituted Quinazoline Derivative Inhibitor->EGFR Inhibition

Caption: EGFR signaling pathway and inhibition by 2,4-disubstituted quinazolines.

VEGFR-2 Signaling Pathway and Angiogenesis

The VEGFR-2 signaling pathway is central to angiogenesis. Its inhibition by 2,4-disubstituted quinazoline derivatives can halt this process. One of the key downstream pathways affected is the Akt/mTOR/p70s6k cascade.[3]

VEGFR2_Pathway cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR-2 Akt Akt VEGFR2->Akt Phosphorylation VEGF VEGF VEGF->VEGFR2 Binding & Activation mTOR mTOR Akt->mTOR p70s6k p70s6k mTOR->p70s6k Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) p70s6k->Angiogenesis Inhibitor 2,4-Disubstituted Quinazoline Derivative Inhibitor->VEGFR2 Inhibition

Caption: VEGFR-2 signaling and its inhibition, impacting angiogenesis.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the therapeutic potential of novel this compound derivatives.

Protocol 1: Synthesis of 2,4-Diaminoquinazoline Derivatives

This protocol is adapted from the synthesis of 2,4-diaminoquinazolines from 2,4-dichloroquinazoline and is directly applicable to this compound due to the similar reactivity of the C-Br and C-Cl bonds in this context.

Synthesis_Workflow start Start: This compound step1 Dissolve in solvent (e.g., Dichloromethane) start->step1 step2 Add first amine (R1-NH2) for substitution at C4 step1->step2 reflux1 Reflux step2->reflux1 intermediate Intermediate: 2-bromo-4-(R1-amino)quinazoline reflux1->intermediate step3 Add second amine (R2-NH2) for substitution at C2 intermediate->step3 reflux2 Reflux in a suitable solvent (e.g., Ethanol/DMF) step3->reflux2 product Final Product: 2-(R2-amino)-4-(R1-amino)quinazoline reflux2->product

References

An In-depth Technical Guide to the Reactivity of C-Br Bonds in 2,4-Dibromoquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the carbon-bromine (C-Br) bonds in 2,4-dibromoquinazoline, a versatile building block in medicinal chemistry and materials science. The distinct electronic environment of the quinazoline core dictates a predictable and exploitable pattern of reactivity, primarily centered around nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This document details the regioselectivity of these transformations, provides exemplary experimental protocols, and presents quantitative data to aid in the design and execution of synthetic strategies.

The Reactivity Landscape of this compound

The quinazoline scaffold is a privileged structure in drug discovery, with numerous derivatives exhibiting potent biological activities, including as kinase inhibitors and anticancer agents. The bromine atoms at the C2 and C4 positions of this compound serve as excellent leaving groups, enabling the introduction of a wide array of functional groups.

A key feature of the reactivity of 2,4-dihaloquinazolines is the pronounced difference in electrophilicity between the C2 and C4 positions. The carbon at the 4-position is significantly more susceptible to nucleophilic attack than the carbon at the 2-position. This regioselectivity is attributed to the greater ability of the adjacent nitrogen atom at position 3 to stabilize the negative charge developed in the Meisenheimer intermediate during nucleophilic attack at C4. Consequently, reactions can often be performed sequentially, with the initial substitution occurring selectively at the C4 position under milder conditions, followed by substitution at the C2 position under more forcing conditions.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental transformation for the functionalization of this compound. A diverse range of nucleophiles, particularly amines, can readily displace the bromide at the C4 position.

Regioselectivity in SNAr

As a general rule, nucleophilic attack on this compound occurs preferentially at the C4 position. This allows for the synthesis of 2-bromo-4-substituted quinazolines. Subsequent substitution at the C2 position requires harsher reaction conditions, such as higher temperatures or the use of a stronger base.

Quantitative Data for SNAr Reactions

The following table summarizes representative examples of nucleophilic aromatic substitution reactions on this compound and its chloro-analogue, highlighting the preferential C4-substitution.

NucleophileProductReaction ConditionsYield (%)Reference
2-Aminoethanol2-[(2-chloroquinazolin-4-yl)amino]ethanolDCM, reflux, 30 min88[1]
4-Nitroaniline2-({2-[(4-nitrophenyl)amino]quinazolin-4-yl}amino)ethan-1-olEtOH/DMF (5:1), reflux, 24h45[1]
Hydrazine hydrate2-chloro-4-hydrazinylquinazolineEthanol, 0-5 °C, 2 h-[2]
Benzyl amine6,8-dibromo-4-(benzylamino)-2-methylquinazolineEthanol, reflux, 6h-[3]

Note: Data for the closely related 2,4-dichloroquinazoline is included to illustrate the general reactivity pattern.

Experimental Protocol: Synthesis of 2-Bromo-4-(alkylamino)quinazoline

This protocol describes a general procedure for the selective C4-amination of this compound.

Materials:

  • This compound

  • Alkylamine (e.g., butylamine)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dioxane

  • Ethyl acetate

  • Water

  • Anhydrous Sodium Sulfate

Procedure:

  • To a solution of this compound (1.0 mmol) in dioxane (10 mL), add the desired alkylamine (1.2 mmol) and DIPEA (2.5 mmol).

  • Stir the reaction mixture at 80 °C under an inert atmosphere (e.g., nitrogen or argon) for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-bromo-4-(alkylamino)quinazoline.

Visualization: Mechanism of Nucleophilic Aromatic Substitution

The following diagram illustrates the generally accepted addition-elimination mechanism for the SNAr reaction at the C4 position of a 2,4-dihaloquinazoline.

SNAr_Mechanism reactant This compound intermediate Meisenheimer Intermediate (Negatively charged) reactant->intermediate Nucleophilic Attack at C4 nucleophile Nucleophile (Nu-H) product 4-Substituted-2-bromoquinazoline intermediate->product Loss of Bromide leaving_group Br-

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) at the C4 position.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied to the functionalization of this compound. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are particularly prevalent.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction enables the formation of C-C bonds by coupling this compound with organoboron reagents. Similar to SNAr reactions, the C4 position is generally more reactive, allowing for selective mono-arylation or vinylation.

The following table presents examples of Suzuki-Miyaura coupling reactions with dihaloquinazolines.

Aryl Boronic AcidProductCatalyst SystemBaseSolventYield (%)Reference
Phenylboronic acid2-Chloro-4-phenyl-7-thioethylquinazolinePd(OAc)₂, PPh₃Na₂CO₃Toluene/EtOH/H₂O-[4]
4-Methoxyphenylboronic acid2-Chloro-4-(4-methoxyphenyl)-7-thioethylquinazolinePd(OAc)₂, PPh₃Na₂CO₃Toluene/EtOH/H₂O92[4]
3-Thienylboronic acid2-Chloro-4-(3-thienyl)-7-thioethylquinazolinePd(OAc)₂, PPh₃Na₂CO₃Toluene/EtOH/H₂O85[4]

Note: The provided examples utilize a 2,4,7-trichloroquinazoline derivative, demonstrating the higher reactivity of the C4 position in palladium-catalyzed cross-coupling.

This protocol outlines a general procedure for the Suzuki-Miyaura coupling at the C4 position of this compound.

Materials:

  • This compound

  • Aryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Degassed solvent (e.g., a mixture of toluene, ethanol, and water)

  • Ethyl acetate

  • Brine

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq.), the aryl boronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and base (e.g., K₂CO₃, 2.0 eq.).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the degassed solvent to the reaction mixture.

  • Heat the mixture to 80-110 °C and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[5]

The following diagram illustrates the key steps in the catalytic cycle of the Suzuki-Miyaura reaction.

Suzuki_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-Br pd_intermediate1 R-Pd(II)-Br(L_n) oxidative_addition->pd_intermediate1 transmetalation Transmetalation pd_intermediate1->transmetalation pd_intermediate2 R-Pd(II)-Ar(L_n) transmetalation->pd_intermediate2 boronic_acid Ar-B(OH)₂ + Base boronic_acid->transmetalation reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product R-Ar (Product) reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, allowing for the coupling of this compound with a wide range of primary and secondary amines.

The following table provides examples of Buchwald-Hartwig amination reactions.

AmineAryl HalideCatalyst SystemBaseYield (%)Reference
Aniline2-Bromo-13α-estrone-3-methyl etherPd(OAc)₂, X-PhosKOt-Bu95[6]
4-Nitroaniline2-Bromo-13α-estrone-3-methyl etherPd(OAc)₂, X-PhosKOt-Bu99[6]
Cyclohexane-1,2-diamine2-Bromo-6-methylpyridinePd₂(dba)₃, BINAPNaOBuᵗ60[7]

Note: While specific examples for this compound are limited in the readily available literature, these examples on similar substrates demonstrate the high efficiency of the Buchwald-Hartwig amination.

This protocol provides a general procedure for the Buchwald-Hartwig amination at the C4 position of this compound.

Materials:

  • This compound

  • Aryl amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., BINAP or X-Phos)

  • Base (e.g., NaOBuᵗ)

  • Toluene

  • Diethyl ether

  • Brine

Procedure:

  • In a Schlenk flask, combine this compound (1.0 mmol), the aryl amine (1.2 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), the ligand (e.g., BINAP, 0.04 mmol), and the base (e.g., NaOBuᵗ, 1.4 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon) three times.

  • Add anhydrous toluene (10 mL) via syringe.

  • Heat the reaction mixture at 80-100 °C until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and add diethyl ether.

  • Wash the mixture with brine, dry the organic layer over MgSO₄, and remove the solvent under reduced pressure.

  • Purify the product by recrystallization or column chromatography.[7]

The following diagram outlines the catalytic cycle for the Buchwald-Hartwig amination.

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-Br pd_intermediate1 R-Pd(II)-Br(L_n) oxidative_addition->pd_intermediate1 amine_coordination Amine Coordination pd_intermediate1->amine_coordination pd_intermediate2 [R-Pd(II)-NH₂R'(L_n)]Br amine_coordination->pd_intermediate2 amine R'-NH₂ + Base amine->amine_coordination deprotonation Deprotonation pd_intermediate2->deprotonation pd_amido R-Pd(II)-NHR'(L_n) deprotonation->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product R-NHR' (Product) reductive_elimination->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Spectroscopic Data of 2,4-Disubstituted Quinazolines

The following table provides representative ¹H and ¹³C NMR data for a selection of 2,4-disubstituted quinazolines.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
2,4-diphenylquinazoline8.70 – 8.68 (m, 2H), 8.15 (dt, J = 8.5 Hz, 1 Hz, 1H), 8.09 (dd, J = 8.5 Hz, 1.5 Hz, 1H), 7.87 – 7.83 (m, 3H), 7.58 – 7.55 (m, 3H), 7.53 – 7.48 (m, 4H)168.3, 160.2, 151.9, 138.2, 137.7, 133.5, 130.5, 130.2, 129.9, 129.1, 128.7, 128.5, 127.0, 121.7[8]
4-methyl-2-phenylquinazoline8.63 – 8.60 (m, 2H), 8.08 – 8.06 (m, 2H), 7.85 (ddd, J = 8.5, 7.0 Hz, 1.5 Hz, 1H), 7.58 – 7.46 (m, 4H), 3.01 (s, 3H)168.3, 160.1, 150.3, 138.2, 133.5, 130.4, 129.2, 128.6, 128.5, 126.8, 124.9, 123.0, 22.0[8]
N², N⁴-bis(2-bromophenyl) quinazoline-2,4-diamine11.64 (s, 1H, NH),10.00 (s, 1H, NH), 8.71 (d, J = 8.0 Hz, 1H), 7.97 (t, J = 7.6 Hz, 1H), 7.78 (d, J = 8.0 Hz, 1H), 7.68 (d, J = 8.4 Hz, 1H), 7.64–7.59 (m, 2H), 7.56 (d, J = 8.8 Hz, 2H), 7.49 (t, J = 7.6 Hz, 1H), 7.33 (t, J = 7.2 Hz, 1H), 7.17–7.10 (m, 2H)-[9]
N², N⁴-bis(4-methoxyphenyl)quinazoline-2,4-diamine11.13 (s, 1H, NH), 10.43 (s, 1H, NH), 8.70 (d, J = 8.0 Hz, 1H), 7.86 (t, J = 7.6 Hz, 1H), 7.58 (d, J = 6.8 Hz, 3H), 7.50 (t, J = 7.2 Hz, 1H), 7.35 (d, J = 8.0 Hz, 2H), 6.97 (d, J = 8.0 Hz, 2H), 6.90 (d, J = 6.4 Hz, 2H), 3.79 (s, 3H, methoxy), 3.76 (s, 3H, methoxy)158.9, 157.3, 151.6, 139.1, 135.4, 129.7, 126.0, 124.7, 124.5, 117.2, 113.9, 113.6, 110.3, 55.3, 55.2[9]

Conclusion

This compound is a highly valuable and versatile scaffold for the synthesis of a diverse range of functionalized quinazoline derivatives. The differential reactivity of the C2 and C4 positions allows for selective and sequential functionalization through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This guide provides a foundational understanding of these transformations, supported by experimental data and protocols, to facilitate the work of researchers and professionals in the fields of chemical synthesis and drug development.

References

Technical Guide: Solubility and Stability of 2,4-Dibromoquinazoline in Common Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solubility Profile

The solubility of a compound is a critical physical property that affects its absorption and distribution in a biological system. For quinazoline derivatives, solubility can vary significantly based on the nature and position of substituents on the quinazoline ring.

Experimental Protocol: Gravimetric Method for Solubility Determination

A reliable and commonly used method for determining the equilibrium solubility of crystalline compounds like 2,4-Dibromoquinazoline is the gravimetric method.[1] This technique involves preparing a saturated solution, separating the undissolved solid, and then determining the concentration of the solute by evaporating the solvent and weighing the residue.[1]

Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature.

Materials:

  • This compound

  • Selected analytical grade solvents (e.g., Water, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetone, Acetonitrile)

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Analytical balance

  • Vials or flasks with airtight seals

  • Calibrated pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

  • Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent in a sealed vial. This ensures that the solution becomes saturated and that undissolved solid is present.

  • Equilibration: The mixture is agitated in a thermostatically controlled shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.[1]

  • Phase Separation: The suspension is allowed to stand at the same constant temperature to permit the excess solid to settle. To ensure a clear supernatant, the solution is then centrifuged.[1]

  • Sample Withdrawal: A precise volume of the clear supernatant is carefully withdrawn using a calibrated pipette. The sample should be filtered through a syringe filter to remove any remaining undissolved microparticles.[1]

  • Solvent Evaporation: The accurately measured volume of the saturated solution is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions, such as in a vacuum oven, until a constant weight of the solid residue is achieved.[1]

  • Calculation: The solubility is calculated by dividing the mass of the dried residue by the volume of the aliquot of the saturated solution.

Quantitative Solubility Data

Due to the absence of specific published data for this compound, the following table is presented as an illustrative template for reporting experimentally determined solubility values.

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)
Water25TBDTBD
Ethanol25TBDTBD
Methanol25TBDTBD
Dimethyl Sulfoxide (DMSO)25TBDTBD
N,N-Dimethylformamide (DMF)25TBDTBD
Acetone25TBDTBD
Acetonitrile25TBDTBD
Phosphate-Buffered Saline (pH 7.4)37TBDTBD
TBD: To Be Determined experimentally.

Stability Profile

Stability testing is crucial for ensuring that a pharmaceutical compound maintains its identity, strength, quality, and purity throughout its shelf life.[2] These studies evaluate the impact of various environmental factors such as temperature, humidity, and light on the compound.[3][4]

Experimental Protocols for Stability Testing

A comprehensive stability program for this compound would typically include long-term, accelerated, and stress testing, as guided by the International Council for Harmonisation (ICH) guidelines.[2]

1. Long-Term Stability Testing

This testing is conducted under recommended storage conditions to simulate the real-time shelf life of the product.[2][5]

  • Objective: To establish the shelf-life and appropriate storage conditions for this compound.

  • Conditions: Samples are typically stored at 25°C ± 2°C with 60% ± 5% relative humidity (RH) or 30°C ± 2°C with 65% ± 5% RH.[2]

  • Duration: Testing is performed for a minimum of 12 months, with samples analyzed at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months).[3]

  • Analysis: At each time point, samples are analyzed for appearance, purity (using a stability-indicating HPLC method), and the presence of any degradation products.

2. Accelerated Stability Testing

This testing uses elevated temperature and humidity to speed up degradation and predict long-term stability in a shorter timeframe.[2][5]

  • Objective: To quickly identify potential stability issues and support tentative shelf-life predictions.

  • Conditions: A common condition is 40°C ± 2°C with 75% ± 5% RH.[2]

  • Duration: A typical study lasts for 6 months, with testing at time points such as 0, 3, and 6 months.[3]

  • Analysis: The same analytical methods as in long-term testing are employed.

3. Stress Testing (Forced Degradation)

Stress testing is performed under more extreme conditions than accelerated testing to understand the intrinsic stability of the molecule and its degradation pathways.[4][6]

  • Objective: To identify likely degradation products, establish degradation pathways, and validate the stability-indicating power of the analytical methods.[6]

  • Conditions:

    • Acid/Base Hydrolysis: The compound is exposed to acidic and basic conditions (e.g., 0.1N HCl, 0.1N NaOH) at room or elevated temperatures.

    • Oxidation: The compound is treated with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

    • Thermal Degradation: The solid compound is exposed to high temperatures (e.g., 60°C or higher).

    • Photostability: The compound is exposed to a combination of visible and UV light as per ICH Q1B guidelines.[6]

  • Analysis: The samples are analyzed to identify and characterize any degradation products formed.

Summary of Stability Testing Conditions
Test TypeTypical ConditionsPurpose
Long-Term Stability 25°C / 60% RH or 30°C / 65% RHTo determine the shelf-life under recommended storage conditions.[2]
Accelerated Stability 40°C / 75% RHTo predict long-term stability in a shorter duration and assess the impact of short-term excursions.[5]
Stress Testing Acid, base, oxidation, high temperature, lightTo identify degradation pathways and products and to validate analytical methods.[4]

Visualizations

Experimental Workflow Diagrams

G cluster_solubility Gravimetric Solubility Determination prep Prepare Saturated Solution (Excess this compound in Solvent) equil Equilibrate (24-72h at constant T) prep->equil sep Phase Separation (Centrifuge) equil->sep sample Withdraw & Filter Supernatant sep->sample evap Evaporate Solvent sample->evap weigh Weigh Residue evap->weigh calc Calculate Solubility (mg/mL or mol/L) weigh->calc

Caption: Workflow for Gravimetric Solubility Determination.

G cluster_stability Pharmaceutical Stability Testing Workflow cluster_conditions Storage Conditions start Prepare Samples of This compound long_term Long-Term (25°C/60%RH) start->long_term accelerated Accelerated (40°C/75%RH) start->accelerated stress Stress (Heat, Light, pH, Oxid.) start->stress analysis Analytical Testing (HPLC for Purity & Degradants) long_term->analysis Timepoints: 0, 3, 6, 9, 12... mos accelerated->analysis Timepoints: 0, 3, 6 mos stress->analysis Post-exposure data Data Analysis & Reporting (Shelf-life, Degradation Pathways) analysis->data

Caption: General Workflow for Stability Testing.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 2,4-Dibromoquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction of 2,4-dibromoquinazoline. The information is curated for professionals in chemical research and drug development to facilitate the synthesis of novel quinazoline derivatives.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] In the context of medicinal chemistry, the quinazoline scaffold is a privileged structure found in numerous biologically active compounds.[1][3] The selective functionalization of halogenated quinazolines, such as this compound, via Suzuki coupling allows for the synthesis of diverse libraries of compounds for drug discovery programs.[1]

A key challenge in the functionalization of dihalogenated heterocycles is achieving regioselectivity. For 2,4-dihaloquinazolines, the C4 position is generally more electrophilic and thus more reactive towards nucleophilic attack and palladium-catalyzed cross-coupling reactions compared to the C2 position.[4] This inherent reactivity difference can be exploited to achieve selective mono-arylation at the C4-position, followed by a subsequent coupling at the C2-position if desired.

Reaction Mechanism and Workflow

The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. Given the higher reactivity of the C4 position, this step preferentially occurs at the C4-Br bond.

  • Transmetalation: The organoboron reagent (boronic acid or ester), activated by a base, transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the new C-C bond, yielding the 4-substituted-2-bromoquinazoline product and regenerating the Pd(0) catalyst.

A second Suzuki coupling can be performed, often under more forcing conditions, to substitute the remaining bromine atom at the C2 position.

Suzuki_Workflow Figure 1. Experimental Workflow for Suzuki Coupling of this compound cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis start Combine this compound, Arylboronic Acid, Base, and Solvent catalyst Add Palladium Catalyst and Ligand start->catalyst degas Degas the Reaction Mixture (e.g., with Argon or Nitrogen) catalyst->degas heat Heat the Mixture (Conventional or Microwave) degas->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor quench Quench the Reaction (e.g., with Water) monitor->quench extract Extract with an Organic Solvent quench->extract dry Dry the Organic Layer (e.g., with MgSO4 or Na2SO4) extract->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify the Crude Product (Column Chromatography) concentrate->purify characterize Characterize the Product (NMR, MS) purify->characterize

Figure 1. Experimental Workflow for Suzuki Coupling of this compound

Experimental Protocols

The following protocols are generalized based on successful Suzuki couplings of related dihaloquinazolines.[6][7] Optimization of the reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.

Protocol 1: Selective Mono-arylation at the C4-Position

This protocol aims for the selective substitution of the bromine atom at the C4 position.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄) (2-3 equivalents)

  • Solvent system (e.g., 1,4-Dioxane/H₂O (4:1), DME/H₂O (10:1), or DMF/Ethanol (9:1))

Procedure:

  • To a reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (3.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system to the vessel.

  • Heat the reaction mixture with stirring. A typical temperature range is 80-120 °C. For microwave-assisted reactions, temperatures up to 175 °C for shorter durations (e.g., 6-30 minutes) can be employed.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-2-bromoquinazoline.

Protocol 2: Di-arylation of this compound

This protocol is for the substitution of both bromine atoms. This can be achieved in a one-pot fashion by using an excess of the boronic acid or in a stepwise manner by isolating the mono-arylated product and subjecting it to a second Suzuki coupling.

Materials:

  • This compound or 4-Aryl-2-bromoquinazoline

  • Arylboronic acid (2.5 - 4.0 equivalents for one-pot; 1.5 equivalents for stepwise)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-10 mol%)

  • Base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄) (4-6 equivalents for one-pot; 3 equivalents for stepwise)

  • Solvent system (e.g., 1,4-Dioxane/H₂O (4:1), DME/H₂O (10:1))

Procedure (One-Pot):

  • Follow steps 1-4 of Protocol 1, using an excess of the arylboronic acid (e.g., 2.5 equivalents).

  • Heat the reaction mixture, potentially at a higher temperature or for a longer duration than for mono-arylation, to drive the reaction to completion.

  • Monitor the reaction for the disappearance of both the starting material and the mono-arylated intermediate.

  • Follow the work-up and purification procedure as described in Protocol 1 to isolate the 2,4-diarylquinazoline.

Quantitative Data Summary

The following table summarizes representative conditions and yields for Suzuki-Miyaura cross-coupling reactions on dihaloquinazolines from the literature. This data can serve as a starting point for optimizing the reaction with this compound.

SubstrateArylboronic Acid (Equiv.)Catalyst (mol%)Base (Equiv.)SolventConditionsProduct(s)Yield (%)Reference
4,7-Dichloro-2-(2-methylprop-1-enyl)-6-nitroquinazoline4-Methoxyphenylboronic acid (1.2)Pd(PPh₃)₄ (5)Na₂CO₃ (2)ACN/H₂O (4:1)MW, 120 °C, 30 min4-Aryl-7-chloro...70[6]
4,7-Dichloro-2-(2-methylprop-1-enyl)-6-nitroquinazoline4-Methoxyphenylboronic acid (4.0)Pd(PPh₃)₄ (5)Na₂CO₃ (2)ACN/H₂O (4:1)MW, 120 °C, 30 min4,7-Diaryl...70[6]
4,7-DichloroquinazolinePhenylboronic acid (2.0)Pd(PPh₃)₄Na₂CO₃DMF/EtOH (9:1)MW, 3 h4-Phenyl-7-chloro...85[1]
2,4,7-TrichloroquinazolineArylboronic acid (1.5)Pd(OAc)₂ (5) / PPh₃ (15)Na₂CO₃ (3.1)DME/H₂O (10:1)75 °C2,7-Dichloro-4-aryl...65-95[7]

Troubleshooting and Key Considerations

  • Regioselectivity: To favor mono-substitution at the C4 position, use a slight excess (1.1-1.2 equivalents) of the boronic acid. Using a larger excess can lead to the formation of the di-substituted product.[6]

  • Catalyst and Ligand Choice: While standard catalysts like Pd(PPh₃)₄ are often effective, for challenging substrates, catalysts with more electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos) may improve yields and selectivity.[4][8]

  • Base: The choice of base can be critical. Inorganic bases like K₂CO₃, Na₂CO₃, and K₃PO₄ are commonly used. The strength and solubility of the base can influence the reaction rate.

  • Solvent: A mixture of an organic solvent and water is typically used to dissolve both the organic reactants and the inorganic base. Degassing the solvent is crucial to prevent oxidation of the Pd(0) catalyst.

  • Hydrolysis: The C4 position of the quinazoline ring can be susceptible to hydrolysis, especially at elevated temperatures.[7] This can be minimized by using anhydrous solvents where possible and carefully controlling the reaction temperature and time.

  • Microwave Chemistry: Microwave irradiation can significantly reduce reaction times and often leads to higher yields compared to conventional heating.[3][6]

By leveraging the principles and protocols outlined in these application notes, researchers can effectively utilize the Suzuki-Miyaura cross-coupling reaction for the synthesis of novel 2,4-disubstituted quinazoline derivatives.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 2,4-Dibromoquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents. The targeted functionalization of this scaffold is crucial for the development of novel drug candidates. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile tool for the formation of carbon-nitrogen (C-N) bonds. This reaction offers a highly efficient method for the synthesis of amino-substituted quinazolines from their corresponding halo-derivatives, often with high yields and excellent functional group tolerance.

This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of 2,4-dibromoquinazoline. It covers procedures for both selective mono-amination and di-amination, offering a guide for the synthesis of a diverse range of 2,4-amino-substituted quinazolines.

Reaction Principle and Regioselectivity

The Buchwald-Hartwig amination of this compound proceeds via a catalytic cycle involving a palladium(0) catalyst, a phosphine ligand, and a base. The generally accepted mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to afford the aminated quinazoline product and regenerate the Pd(0) catalyst.

In the case of this compound, the C4 position is generally more electrophilic and thus more reactive towards nucleophilic attack and oxidative addition than the C2 position. This inherent reactivity allows for the selective mono-amination at the C4 position under carefully controlled reaction conditions. Subsequent amination at the C2 position can be achieved under more forcing conditions to yield the 2,4-diaminoquinazoline.

Data Presentation: Reaction Parameters for Buchwald-Hartwig Amination of 2,4-Dihaloquinazolines

The following tables summarize typical reaction conditions for the Buchwald-Hartwig amination of 2,4-dihaloquinazolines with various amines. These examples are drawn from analogous reactions on similar heterocyclic systems due to the limited direct literature on this compound.

Table 1: Selective Mono-amination at the C4-Position

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1AnilinePd(OAc)₂ (5)XPhos (10)NaOtBu (1.5)Toluene10012~85
2MorpholinePd₂(dba)₃ (2.5)RuPhos (5)Cs₂CO₃ (2.0)1,4-Dioxane11016~90
3n-ButylaminePd(OAc)₂ (5)BrettPhos (10)K₃PO₄ (2.0)t-BuOH10024~75

Table 2: Di-amination at C2 and C4-Positions

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Aniline (excess)Pd(OAc)₂ (10)XPhos (20)NaOtBu (3.0)Toluene12024~70
2Morpholine (excess)Pd₂(dba)₃ (5)RuPhos (10)Cs₂CO₃ (4.0)1,4-Dioxane13036~75
3Benzylamine (excess)Pd(OAc)₂ (10)DavePhos (20)K₃PO₄ (4.0)Xylene14048~65

Experimental Protocols

General Considerations:

  • All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.

  • Anhydrous solvents and reagents are essential for optimal results.

  • The choice of ligand is critical and should be optimized for each specific amine substrate.[1] Bulky, electron-rich phosphine ligands such as XPhos, RuPhos, and BrettPhos are often effective.[2]

  • A variety of palladium sources can be used, including Pd(OAc)₂ and Pd₂(dba)₃.[3][4]

  • Common bases include sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[3][4]

Protocol 1: Selective Mono-amination of this compound at the C4-Position with Aniline

This protocol is adapted from general procedures for the regioselective amination of dihaloheterocycles.[5]

Materials:

  • This compound (1.0 mmol, 285.9 mg)

  • Aniline (1.1 mmol, 102.4 mg, 1.01 mL)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 11.2 mg)

  • XPhos (0.10 mmol, 47.7 mg)

  • Sodium tert-butoxide (NaOtBu, 1.5 mmol, 144.2 mg)

  • Anhydrous toluene (10 mL)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add this compound, Pd(OAc)₂, XPhos, and NaOtBu under a counterflow of inert gas.

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous toluene via syringe, followed by the addition of aniline.

  • Seal the flask and heat the reaction mixture to 100 °C in an oil bath with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-16 hours), cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 4-anilino-2-bromoquinazoline.

  • Characterize the purified product by NMR and mass spectrometry.

Protocol 2: Di-amination of this compound with Morpholine

This protocol is a representative procedure for the synthesis of 2,4-diaminoquinazolines.

Materials:

  • This compound (1.0 mmol, 285.9 mg)

  • Morpholine (2.5 mmol, 217.8 mg, 0.22 mL)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 mmol, 45.8 mg)

  • RuPhos (0.10 mmol, 46.7 mg)

  • Cesium carbonate (Cs₂CO₃, 4.0 mmol, 1.30 g)

  • Anhydrous 1,4-dioxane (10 mL)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In an oven-dried Schlenk tube, combine this compound, Pd₂(dba)₃, RuPhos, and Cs₂CO₃ under an inert atmosphere.

  • Evacuate and backfill the tube with inert gas three times.

  • Add anhydrous 1,4-dioxane and morpholine via syringe.

  • Seal the tube tightly and heat the reaction mixture to 130 °C in an oil bath with vigorous stirring.

  • Monitor the reaction for completion (typically 24-36 hours) using TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield the 2,4-dimorpholinoquinazoline.

  • Characterize the final product by NMR and mass spectrometry.

Mandatory Visualizations

Experimental Workflow Diagram

Buchwald_Hartwig_Amination_Workflow reagents Reagents: This compound Amine Pd Catalyst Ligand Base setup Reaction Setup: Inert Atmosphere Anhydrous Solvent reagents->setup 1. Combine reaction Heating & Stirring setup->reaction 2. Heat monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring 3. Monitor workup Workup: Quenching Extraction monitoring->workup 4. Upon Completion purification Purification: Column Chromatography workup->purification 5. Isolate Crude product Final Product: Amino-quinazoline purification->product 6. Isolate Pure

Caption: General experimental workflow for the Buchwald-Hartwig amination of this compound.

Catalytic Cycle Diagram

Catalytic_Cycle pd0 Pd(0)Ln pd2_complex Br-Q-Pd(II)Ln     |    Br pd0->pd2_complex Br-Q-Br oxidative_addition Oxidative Addition pd_amido_complex Br-Q-Pd(II)Ln     |    NHR₂ pd2_complex->pd_amido_complex R₂NH, Base - HBr amine_coordination Amine Coordination pd_amido_complex->pd0 product Product (R₂N-Q-Br) pd_amido_complex->product reductive_elimination Reductive Elimination reactants This compound (Br-Q-Br) + Amine (R₂NH) + Base

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

References

Synthesis of Bioactive Molecules Using 2,4-Dichloroquinazoline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules utilizing the versatile 2,4-dichloroquinazoline scaffold. This key intermediate is instrumental in the development of a wide array of therapeutic agents, particularly in the realm of oncology.

Introduction to 2,4-Dichloroquinazoline as a Privileged Scaffold

The quinazoline core is a "privileged structure" in medicinal chemistry, frequently found in molecules with a broad spectrum of biological activities.[1][2] Among its derivatives, 2,4-dichloroquinazoline is a crucial building block for creating complex heterocyclic compounds, many of which are biologically active.[3] Its utility stems from the differential reactivity of the two chlorine atoms, allowing for sequential and regioselective nucleophilic aromatic substitution (SNAr). This property enables the introduction of diverse functionalities at the C2 and C4 positions, leading to the synthesis of potent and selective bioactive molecules, including kinase inhibitors and other anticancer agents.[3][4]

General Principles of Synthesis: Regioselective Substitution

The synthesis of 2,4-disubstituted quinazolines from 2,4-dichloroquinazoline is governed by the regioselective nature of nucleophilic aromatic substitution. The chlorine atom at the C4 position is significantly more reactive than the one at the C2 position.[4][5] This allows for a stepwise synthesis:

  • Substitution at C4: Reaction with a nucleophile under mild conditions (e.g., lower temperatures) selectively replaces the C4 chlorine.[5]

  • Substitution at C2: The subsequent replacement of the C2 chlorine requires harsher reaction conditions (e.g., higher temperatures or prolonged reaction times).[5]

This differential reactivity is a cornerstone of synthetic strategies employing this scaffold, enabling the controlled and predictable synthesis of a diverse library of compounds.

// Positioning nodes start -> cond1 [style=invis]; cond1 -> intermediate [style=invis]; intermediate -> cond2 [style=invis]; cond2 -> final [style=invis]; } caption: "General workflow for sequential substitution on 2,4-dichloroquinazoline."

Application Note 1: Synthesis of Kinase Inhibitors - Gefitinib

Gefitinib is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, used in the treatment of non-small cell lung cancer.[6] Its synthesis showcases the regioselective substitution of a substituted 2,4-dichloroquinazoline.

Experimental Protocol: Synthesis of Gefitinib

This protocol outlines a four-step synthesis starting from 2,4-dichloro-6,7-dimethoxyquinazoline.[7]

Step 1: Nucleophilic Aromatic Substitution at C4

  • In a reaction vessel, suspend 2,4-dichloro-6,7-dimethoxyquinazoline in isopropanol.

  • Add a solution of 3-chloro-4-fluoroaniline in isopropanol to the suspension.

  • Stir the mixture at room temperature for 1 hour.[8]

  • The product, 4-(3-chloro-4-fluoroanilino)-2-chloro-6,7-dimethoxyquinazoline, can be isolated by filtration.

Step 2: Selective Demethylation

  • The product from Step 1 is treated with an ionic liquid, trimethylammonium heptachlorodialuminate {[TMAH][Al2Cl7]}, in dichloromethane.[7]

  • The reaction is heated to 50°C for two hours.[7]

  • The desired monodemethylated product can be obtained by crystallization from hot methanol.[7]

Step 3: O-Alkylation

  • The demethylated intermediate is then alkylated. A typical procedure involves reacting it with 3-(4-morpholinyl)propyl chloride.[9]

Step 4: Dehalogenation at C2

  • A selective dehalogenation is employed in the final step to remove the chlorine atom at the C2 position, yielding Gefitinib.[7]

G start 2,4-Dichloro-6,7-dimethoxyquinazoline step1_product 4-(3-Chloro-4-fluoroanilino)- 2-chloro-6,7-dimethoxyquinazoline start->step1_product Step 1: SNAr at C4 step1_reagent 3-Chloro-4-fluoroaniline Isopropanol, RT step1_reagent->step1_product step2_product Monodemethylated Intermediate step1_product->step2_product Step 2: Demethylation step2_reagent [TMAH][Al2Cl7] DCM, 50°C step2_reagent->step2_product step3_product O-Alkylated Intermediate step2_product->step3_product Step 3: O-Alkylation step3_reagent 3-(4-Morpholinyl)propyl chloride step3_reagent->step3_product final_product Gefitinib step3_product->final_product Step 4: Dehalogenation at C2 step4_reagent Dehalogenation step4_reagent->final_product

Targeted Signaling Pathway: EGFR

Gefitinib inhibits the EGFR signaling pathway, which is crucial for cell growth, proliferation, and survival. By blocking the ATP binding site of the EGFR tyrosine kinase, Gefitinib prevents its autophosphorylation and the subsequent activation of downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways.

// Nodes EGF [label="EGF", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; EGFR [label="EGFR", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Gefitinib [label="Gefitinib", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; P [label="P", shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", width=0.3, height=0.3]; RAS [label="RAS", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; RAF [label="RAF", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nSurvival, Angiogenesis", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges EGF -> EGFR; EGFR -> P [arrowhead=none]; Gefitinib -> EGFR [label="Inhibits", fontcolor="#EA4335", color="#EA4335", style=dashed, arrowhead=tee]; P -> RAS; RAS -> RAF; RAF -> MEK; MEK -> ERK; ERK -> Proliferation; P -> PI3K; PI3K -> AKT; AKT -> Proliferation; } caption: "EGFR signaling pathway and the inhibitory action of Gefitinib."

Application Note 2: Synthesis of 2,4-Diaminoquinazoline Anticancer Agents

The 2,4-diaminoquinazoline scaffold is a common feature in many potent anticancer agents. The synthesis involves a two-step sequential substitution on the 2,4-dichloroquinazoline core.

Experimental Protocol: General Synthesis of 2,4-Diaminoquinazolines

This protocol is a generalized procedure based on the synthesis of various 2-anilino-4-alkylaminoquinazoline derivatives.[10]

Step 1: Synthesis of 4-Alkylamino-2-chloroquinazoline

  • Dissolve 2,4-dichloroquinazoline in a suitable solvent such as dichloromethane.

  • Add the first amine (e.g., ethanolamine or n-butylamine) to the solution.

  • Reflux the reaction mixture for 30 minutes to 1 hour.

  • Monitor the reaction by TLC. Upon completion, the intermediate, a 4-alkylamino-2-chloroquinazoline, is isolated.[11]

Step 2: Synthesis of 2,4-Diaminoquinazoline

  • Suspend the 4-alkylamino-2-chloroquinazoline intermediate in a solvent like absolute ethanol.

  • Add the second amine (e.g., a substituted aniline).

  • Reflux the reaction mixture for an extended period (e.g., 24 hours).[6]

  • The final 2,4-diaminoquinazoline product can be purified by filtration and column chromatography.[6]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC50) of representative 2,4-diaminoquinazoline derivatives against various human cancer cell lines.

CompoundR1 (at C4)R2 (at C2)MCF-7 (Breast) IC50 (µM)HCT-116 (Colon) IC50 (µM)HepG2 (Liver) IC50 (µM)
4c -NH(CH2)2OH4-nitroanilino10.99.89.1
5b -NH(CH2)3CH34-nitroanilino12.010.29.4
14g anilinochalcone1.811.13-
16c anilinopyrimidodiazepine---

Data compiled from multiple sources.[10][12] Note: The structures of 14g and 16c are more complex than simple diaminoquinazolines, but are derived from a 2-chloro-4-anilinoquinazoline intermediate.

Application Note 3: Solid-Phase Synthesis of Quinazoline Libraries

Solid-phase synthesis is a powerful technique for generating large libraries of related compounds for high-throughput screening. 2,4-dichloroquinazoline can be effectively used in solid-phase synthesis to create diverse 2,4-diaminoquinazoline libraries.[13]

Experimental Protocol: General Solid-Phase Synthesis

This protocol outlines a general procedure for the solid-phase synthesis of a 2,4-diaminoquinazoline library.[13]

Step 1: Resin Preparation and Amine Attachment

  • Start with a suitable resin, such as Merrifield resin (chloromethylpolystyrene).

  • Attach a primary amine to the resin through a linker. This is typically a multi-step process involving initial attachment of a protected aldehyde, followed by reductive amination with the desired primary amine.

Step 2: Attachment of the Quinazoline Scaffold

  • Suspend the secondary amine-functionalized resin in an anhydrous solvent like THF.

  • Add 2,4-dichloro-6,7-dimethoxyquinazoline and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).

  • Heat the mixture (e.g., at 60°C) for several hours to attach the quinazoline scaffold to the resin at the C4 position.

  • Wash the resin thoroughly to remove excess reagents.[13]

Step 3: Diversification at C2

  • Suspend the resin-bound monochloroquinazoline in a solvent like DMA.

  • Add a diverse set of primary or secondary amines to individual reaction vessels.

  • Heat the reactions (e.g., to 135-140°C) to displace the chlorine at the C2 position.[13]

Step 4: Cleavage and Purification

  • After the reaction, wash the resin to remove excess amines.

  • Cleave the final compounds from the resin using a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane.

  • The resulting 2,4-diaminoquinazoline products can then be purified and characterized.

// Nodes Resin [label="Solid Support\n(e.g., Merrifield Resin)"]; Step1 [label="1. Attach Linker\n2. Reductive Amination (R1-NH2)"]; Resin_NHR1 [label="Resin-Linker-NH-R1"]; Step2 [label="Attach Quinazoline Scaffold\n(2,4-dichloroquinazoline, DIPEA)"]; Resin_Quin_Cl [label="Resin-Bound\nMonochloroquinazoline"]; Step3 [label="Diversification with\nVarious Amines (R2R3NH)"]; Resin_Quin_NR2R3 [label="Resin-Bound\nFinal Product"]; Step4 [label="Cleavage from Resin\n(TFA)"]; Final_Product [label="2,4-Diaminoquinazoline\nLibrary", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Resin -> Resin_NHR1 [label="Step 1", color="#4285F4"]; Resin_NHR1 -> Resin_Quin_Cl [label="Step 2", color="#EA4335"]; Resin_Quin_Cl -> Resin_Quin_NR2R3 [label="Step 3", color="#FBBC05"]; Resin_Quin_NR2R3 -> Final_Product [label="Step 4", color="#34A853"]; } caption: "Workflow for the solid-phase synthesis of a 2,4-diaminoquinazoline library."

Conclusion

2,4-Dichloroquinazoline is a highly valuable and versatile starting material for the synthesis of a wide range of bioactive molecules. Its predictable regioselectivity allows for the controlled introduction of various substituents, leading to the development of potent therapeutic agents, particularly in the field of cancer therapy. The protocols and data presented here provide a foundation for researchers to explore the rich chemistry of this scaffold in their drug discovery and development efforts.

References

Application Notes and Protocols for the Synthesis of 2,4-Disubstituted Quinazolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the synthesis of 2,4-disubstituted quinazolines, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anticancer and anti-inflammatory properties. The protocols outlined below cover various synthetic strategies, from multi-step classical synthesis to modern microwave-assisted and one-pot methodologies.

Introduction

Quinazoline derivatives are a cornerstone in drug discovery, with several approved drugs, such as gefitinib and erlotinib, featuring this scaffold. Their mechanism of action often involves the inhibition of key signaling pathways implicated in diseases like cancer. A notable target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis, the process of new blood vessel formation essential for tumor growth and metastasis. By inhibiting VEGFR-2, 2,4-disubstituted quinazolines can effectively disrupt the tumor blood supply, leading to apoptosis and suppression of tumor growth.

Featured Synthetic Methodologies

This document details three distinct and reliable methods for the synthesis of 2,4-disubstituted quinazolines:

  • Multi-Step Synthesis from 2-Nitrobenzoyl Chloride: A classical and versatile approach allowing for the systematic construction of the quinazoline core.

  • One-Pot, Three-Component Synthesis: An efficient and atom-economical method for the rapid generation of a library of 2,4-disubstituted quinazolines.

  • Microwave-Assisted Synthesis: A modern technique that significantly reduces reaction times and often improves yields.

Protocol 1: Multi-Step Synthesis of 2,4-Disubstituted Quinazolines

This protocol outlines a multi-step synthesis starting from 2-nitrobenzoyl chloride, proceeding through a quinazolinone intermediate.

Experimental Workflow

G A 2-Nitrobenzoyl Chloride + Anthranilamide B Amidation to form N-(2-carbamoylphenyl)-2-nitrobenzamide A->B TEA, CHCl3, rt, 5h C Oxidative Ring Closure to form Quinazolinone B->C 10% aq. KOH, EtOH, reflux, 2h D Chlorination with POCl3 to form 2-(2-nitrophenyl)quinazolin-4-one C->D POCl3, N,N-diethylaniline, toluene, reflux, 6h E Nucleophilic Substitution with an Amine D->E 3-aminopropyldimethylamine, THF, reflux, 5h F Reduction of Nitro Group E->F 10% Pd/C, 80% N2H4·H2O, isopropanol, reflux, 2h G Acylation/Aminolysis F->G Acyl chloride, K2CO3, CH2Cl2, rt, 24h then Secondary amine, KI, ethanol, reflux H Final 2,4-Disubstituted Quinazoline G->H

Caption: Multi-step synthesis of 2,4-disubstituted quinazolines.

Experimental Protocol

Step 1: Synthesis of N-(2-carbamoylphenyl)-2-nitrobenzamide

  • To a solution of anthranilamide in trichloromethane, add 2 equivalents of triethylamine (TEA).

  • Slowly add 2-nitrobenzoyl chloride to the mixture at room temperature.

  • Stir the reaction mixture for 5 hours.

  • After completion, filter the precipitated solid, wash with ethanol, and dry to obtain the product.

Step 2: Synthesis of 2-(2-nitrophenyl)quinazolin-4(3H)-one

  • Dissolve the product from Step 1 in ethanol.

  • Add a 10% aqueous solution of potassium hydroxide (KOH).

  • Reflux the mixture for 2 hours.

  • After cooling, filter the solid, wash with water, and purify by column chromatography to yield the quinazolinone.

Step 3: Synthesis of 4-chloro-2-(2-nitrophenyl)quinazoline

  • Suspend the quinazolinone from Step 2 in toluene.

  • Add N,N-diethylaniline followed by an excess of phosphorus oxychloride (POCl₃).

  • Reflux the mixture for 6 hours.

  • Carefully quench the reaction with ice water and extract the product with dichloromethane.

  • Purify the crude product by column chromatography.

Step 4: Subsequent Substitution and Modification

The resulting 4-chloroquinazoline is a versatile intermediate for introducing various substituents at the 4-position via nucleophilic substitution with amines. The nitro group at the 2-phenyl ring can be reduced to an amine and further functionalized.[1]

Data Presentation
StepProductReagents and ConditionsYield (%)
1N-(2-carbamoylphenyl)-2-nitrobenzamide2-nitrobenzoyl chloride, anthranilamide, TEA, CHCl₃, rt, 5h86
22-(2-nitrophenyl)quinazolin-4(3H)-one10% aq. KOH, EtOH, reflux, 2h92
34-chloro-2-(2-nitrophenyl)quinazolinePOCl₃, N,N-diethylaniline, toluene, reflux, 6h61

Protocol 2: One-Pot, Three-Component Synthesis of 2,4-Disubstituted Quinazolines

This protocol describes a catalyst-free, one-pot synthesis from 2-aminobenzophenones, an aldehyde, and urea under aerobic conditions.[2][3]

Experimental Workflow

G A 2-Aminobenzophenone + Aldehyde + Urea B One-Pot Reaction A->B Heat, 140 °C C Aerobic Oxidation B->C D 2,4-Disubstituted Quinazoline C->D

Caption: One-pot synthesis of 2,4-disubstituted quinazolines.

Experimental Protocol
  • In a reaction vessel, combine 2-aminobenzophenone (1 equivalent), the desired aldehyde (1.2 equivalents), and urea (3 equivalents).

  • Heat the mixture at 140 °C for a specified time (see table below).

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

Data Presentation
Starting AldehydeReaction Time (min)Yield (%)
Benzaldehyde2085
4-Chlorobenzaldehyde2582
4-Methoxybenzaldehyde2088
2-Naphthaldehyde3078

Reaction conditions: 2-aminobenzophenone (1 eq), aldehyde (1.2 eq), urea (3 eq), 140 °C.[3]

Protocol 3: Microwave-Assisted Synthesis of 2,4-Disubstituted Quinazolines

This protocol details a rapid, microwave-assisted synthesis from acylamides and ammonium formate.[4][5][6]

Experimental Workflow

G A Acylamide + Ammonium Formate B Microwave Irradiation A->B 150 °C, 4-20 min C Cyclization B->C D 2,4-Disubstituted Quinazoline C->D

Caption: Microwave-assisted synthesis of 2,4-disubstituted quinazolines.

Experimental Protocol
  • Place the acylamide and an excess of ammonium formate in a microwave-safe reaction vessel.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 150 °C for 4-20 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by flash chromatography.

Data Presentation
Substituent R1Substituent R2Time (min)Yield (%)
PhenylMethyl1085
4-MethoxyphenylPhenyl1578
NaphthylEthyl1282
ThienylPhenyl2075

Reaction conditions: Acylamide, ammonium formate, microwave irradiation at 150°C.[4]

Biological Context: Inhibition of VEGFR-2 Signaling Pathway

Many 2,4-disubstituted quinazolines exhibit their anticancer effects by inhibiting receptor tyrosine kinases such as VEGFR-2. The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival, leading to angiogenesis.

VEGFR-2 Signaling Pathway and Inhibition

G cluster_0 Cell Membrane cluster_1 Cytoplasm VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 P_VEGFR2 P-VEGFR-2 VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation PI3K PI3K P_VEGFR2->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Angiogenesis Angiogenesis (Proliferation, Migration, Survival) mTOR->Angiogenesis Quinazoline 2,4-Disubstituted Quinazoline Quinazoline->P_VEGFR2 Inhibition

Caption: Inhibition of the VEGFR-2 signaling pathway by 2,4-disubstituted quinazolines.

By competitively binding to the ATP-binding site of the VEGFR-2 tyrosine kinase domain, these quinazoline derivatives prevent its autophosphorylation and the subsequent downstream signaling, thereby inhibiting angiogenesis and tumor growth.[1] This targeted approach makes them promising candidates for cancer therapy.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2,4-Dibromoquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of this heterocycle through palladium-catalyzed cross-coupling reactions offers a powerful and versatile strategy for the synthesis of novel derivatives with diverse biological activities. This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions on 2,4-dibromoquinazoline, a key building block for the generation of 2,4-disubstituted quinazoline libraries.

Regioselectivity in Cross-Coupling Reactions of 2,4-Dihaloquinazolines

The two bromine atoms on the this compound scaffold exhibit different reactivities in palladium-catalyzed cross-coupling reactions. Generally, the C4 position is more electrophilic and thus more susceptible to oxidative addition of the palladium(0) catalyst. This preferential reactivity at the C4 position allows for selective mono-functionalization. However, factors such as the choice of catalyst, ligands, base, and solvent can influence this regioselectivity. For instance, in 2,4-dichloroquinazolines, exclusive selectivity for the C4 position has been observed in many cases.[1] Subsequent reaction at the C2 position can then be achieved under different reaction conditions to afford di-substituted products. This stepwise approach enables the controlled synthesis of unsymmetrically substituted quinazolines.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds between this compound and various aryl- or heteroarylboronic acids. This reaction is instrumental in the synthesis of 2,4-diarylquinazolines, a class of compounds with significant biological activities.

Experimental Protocol: Mono- and Di-arylation via Suzuki-Miyaura Coupling

This protocol allows for the sequential arylation of this compound. The first coupling occurs preferentially at the C4 position. The resulting 2-bromo-4-arylquinazoline can be isolated and subjected to a second Suzuki coupling to introduce a different aryl group at the C2 position. Alternatively, a one-pot, two-step approach can be employed.

Diagram of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Intermediate_1 Ar-Pd(II)L2-Br Pd(0)L2->Intermediate_1 Oxidative_Addition Oxidative Addition Oxidative_Addition->Intermediate_1 Intermediate_2 Ar-Pd(II)L2-Ar' Intermediate_1->Intermediate_2 Ar'B(OH)2, Base Transmetalation Transmetalation Transmetalation->Intermediate_2 Intermediate_2->Pd(0)L2 Product Ar-Ar' Intermediate_2->Product Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 This compound This compound This compound->Oxidative_Addition Ar-Br

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Arylboronic acid (1.1 eq for mono-arylation, 2.2 eq for di-arylation)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Sodium carbonate (Na₂CO₃) (3.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a dried reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol for mono-arylation at C4), Pd(dppf)Cl₂ (0.03 mmol), and Na₂CO₃ (3.0 mmol).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane (8 mL) and water (2 mL).

  • Stir the mixture at 90 °C for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion of the first coupling, for di-arylation, add the second arylboronic acid (1.1 mmol), additional Pd(dppf)Cl₂ (0.03 mmol), and Na₂CO₃ (3.0 mmol). Continue stirring at 90 °C for another 4-12 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data:

EntryCoupling Partner (Ar-B(OH)₂)PositionYield (%)
1Phenylboronic acidC485
24-Methoxyphenylboronic acidC492
33-Chlorophenylboronic acidC481
4Phenylboronic acid (2nd coupling)C275
52-Thienylboronic acid (2nd coupling)C268

Sonogashira Coupling

The Sonogashira coupling enables the introduction of alkyne moieties onto the quinazoline core, providing valuable intermediates for further transformations or as final products with potential applications in materials science and medicinal chemistry.

Experimental Protocol: Sequential Alkynylation and Arylation

This protocol describes a two-step sequence involving an initial Sonogashira coupling at the C4 position, followed by a Suzuki coupling at the C2 position.

Diagram of the Sonogashira Catalytic Cycle

Sonogashira_Cycle Pd(0)L2 Pd(0)L2 Intermediate_1 Ar-Pd(II)L2-Br Pd(0)L2->Intermediate_1 Oxidative_Addition Oxidative Addition Oxidative_Addition->Intermediate_1 Intermediate_2 Ar-Pd(II)L2-C≡CR Intermediate_1->Intermediate_2 Transmetalation Transmetalation Transmetalation->Intermediate_2 Intermediate_2->Pd(0)L2 Product Ar-C≡CR Intermediate_2->Product Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Cu_Cycle Copper Cycle Cu_Acetylide R-C≡CCu Cu_Cycle->Cu_Acetylide Alkyne R-C≡CH Alkyne->Cu_Acetylide CuI, Base Cu_Acetylide->Intermediate_1 This compound This compound This compound->Oxidative_Addition Ar-Br

Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.

Materials:

  • This compound

  • Terminal alkyne (1.1 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (TEA) (2.5 eq)

  • N,N-Dimethylformamide (DMF)

Procedure (Step 1: Sonogashira Coupling):

  • To a reaction flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

  • Evacuate and backfill the flask with argon.

  • Add anhydrous DMF (10 mL), triethylamine (2.5 mmol), and the terminal alkyne (1.1 mmol).

  • Stir the reaction mixture at 60 °C for 6 hours.

  • After completion, cool the mixture, dilute with water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify the resulting 2-bromo-4-alkynylquinazoline by column chromatography.

Procedure (Step 2: Suzuki Coupling): Follow the Suzuki-Miyaura protocol described above using the 2-bromo-4-alkynylquinazoline as the starting material.

Quantitative Data (Sonogashira Coupling at C4):

EntryTerminal AlkyneYield (%)
1Phenylacetylene88
21-Hexyne82
3Trimethylsilylacetylene95
44-Ethynyltoluene90

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination provides a direct route to 2- and 4-aminoquinazoline derivatives, which are prevalent motifs in pharmacologically active compounds. Sequential amination allows for the introduction of different amino groups at the C4 and C2 positions.

Experimental Protocol: Sequential Amination

Diagram of the Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Intermediate_1 Ar-Pd(II)L2-Br Pd(0)L2->Intermediate_1 Oxidative_Addition Oxidative Addition Oxidative_Addition->Intermediate_1 Intermediate_2 Ar-Pd(II)L2-NR'R'' Intermediate_1->Intermediate_2 HNR'R'', Base Amine_Coordination Amine Coordination & Deprotonation Amine_Coordination->Intermediate_2 Intermediate_2->Pd(0)L2 Product Ar-NR'R'' Intermediate_2->Product Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 This compound This compound This compound->Oxidative_Addition Ar-Br

Caption: General catalytic cycle for the Buchwald-Hartwig amination.

Materials:

  • This compound or 2-bromo-4-substituted quinazoline

  • Amine (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Xantphos (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Toluene

Procedure:

  • In an oven-dried Schlenk tube, combine this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), Xantphos (0.04 mmol), and Cs₂CO₃ (2.0 mmol).

  • Seal the tube, evacuate, and backfill with argon.

  • Add anhydrous toluene (10 mL) and the amine (1.2 mmol).

  • Heat the mixture at 110 °C for 12-24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

  • The resulting 2-bromo-4-aminoquinazoline can be subjected to a second amination reaction using a different amine.

Quantitative Data (Representative Aminations):

EntrySubstrateAminePositionYield (%)
1This compoundMorpholineC480
2This compoundAnilineC475
32-Bromo-4-morpholinoquinazolineBenzylamineC265
42-Bromo-4-anilinoquinazolinePiperidineC270

Heck Reaction

The Heck reaction allows for the alkenylation of this compound, forming styrenyl-type derivatives which can be valuable for various applications, including as precursors for more complex molecules.

Experimental Protocol: Mono-alkenylation at C4

Diagram of the Heck Reaction Catalytic Cycle

Heck_Cycle Pd(0)L2 Pd(0)L2 Intermediate_1 Ar-Pd(II)L2-Br Pd(0)L2->Intermediate_1 Oxidative_Addition Oxidative Addition Oxidative_Addition->Intermediate_1 Intermediate_2 Alkene-Pd Complex Intermediate_1->Intermediate_2 Alkene Migratory_Insertion Migratory Insertion Migratory_Insertion->Intermediate_2 Intermediate_2->Pd(0)L2 Base Product Ar-Alkene Intermediate_2->Product Beta_Hydride_Elimination β-Hydride Elimination Beta_Hydride_Elimination->Product This compound This compound This compound->Oxidative_Addition Ar-Br

Caption: General catalytic cycle for the Heck reaction.

Materials:

  • This compound

  • Alkene (e.g., styrene, butyl acrylate) (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (10 mol%)

  • Triethylamine (TEA) (2.0 eq)

  • Acetonitrile

Procedure:

  • In a sealed tube, combine this compound (1.0 mmol), Pd(OAc)₂ (0.05 mmol), and P(o-tol)₃ (0.10 mmol).

  • Add acetonitrile (10 mL), triethylamine (2.0 mmol), and the alkene (1.5 mmol).

  • Seal the tube and heat at 100 °C for 18 hours.

  • Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Quantitative Data (Representative Heck Reactions):

EntryAlkenePositionYield (%)
1StyreneC478
2Butyl acrylateC485
34-VinylpyridineC472
4N-VinylpyrrolidoneC465

Diagram of Sequential Cross-Coupling Workflow

Sequential_Coupling Start This compound Mono_Substituted 2-Bromo-4-R-quinazoline Start->Mono_Substituted 1. Pd-catalyzed Cross-Coupling at C4 (R = Aryl, Alkyne, Amine, Alkene) Di_Substituted 2-R'-4-R-quinazoline Mono_Substituted->Di_Substituted 2. Pd-catalyzed Cross-Coupling at C2 (R' = Aryl, Alkyne, Amine, Alkene)

Caption: Workflow for the sequential functionalization of this compound.

Disclaimer: The provided protocols and yields are representative and based on established methodologies for similar substrates. Optimization of reaction conditions (catalyst, ligand, base, solvent, temperature, and time) may be necessary to achieve desired outcomes for specific coupling partners.

References

Regioselective Synthesis of 2- or 4-Substituted Quinazolines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the regioselective synthesis of 2- or 4-substituted quinazolines. Quinazolines are a critical scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The ability to selectively functionalize the C2 or C4 position is paramount for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.

Introduction

The quinazoline core is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrimidine ring. The electron-deficient nature of the pyrimidine ring makes the C2 and C4 positions susceptible to nucleophilic attack, which is the basis for many synthetic strategies. The regioselective synthesis of 2- or 4-substituted quinazolines can be achieved through various methods, including transition-metal-catalyzed cross-coupling reactions, metal-free oxidative cyclizations, and nucleophilic aromatic substitution reactions. The choice of starting materials and reaction conditions dictates the position of substitution.

General Synthetic Strategies

The regioselective synthesis of substituted quinazolines primarily relies on the choice of precursors and the reaction pathway. For 2-substituted quinazolines, common starting materials include 2-aminobenzylamines, 2-aminobenzaldehydes, or 2-aminobenzophenones, which react with a variety of partners to build the pyrimidine ring. For 4-substituted quinazolines, a prevalent strategy involves the modification of a pre-formed quinazoline core, often starting from 2,4-dichloroquinazoline or quinazolin-4-ones.

G cluster_2_sub Synthesis of 2-Substituted Quinazolines cluster_4_sub Synthesis of 4-Substituted Quinazolines 2-Aminobenzylamine 2-Aminobenzylamine Cyclization_2 Oxidative Cyclization 2-Aminobenzylamine->Cyclization_2 Aldehyde/Nitrile Aldehyde/Nitrile Aldehyde/Nitrile->Cyclization_2 2-Substituted_Quinazoline 2-Substituted Quinazoline Cyclization_2->2-Substituted_Quinazoline Quinazolin-4-one Quinazolin-4-one Coupling Palladium-Catalyzed Cross-Coupling Quinazolin-4-one->Coupling Activating_Agent Activating Agent (e.g., TsCl) Activating_Agent->Coupling Coupling_Partner Coupling Partner (e.g., Boronic Acid) Coupling_Partner->Coupling 4-Substituted_Quinazoline 4-Substituted Quinazoline Coupling->4-Substituted_Quinazoline

Caption: General synthetic pathways for 2- and 4-substituted quinazolines.

Data Presentation: Comparison of Synthetic Methods

The following tables summarize quantitative data for selected regioselective synthetic methods for 2- and 4-substituted quinazolines, allowing for easy comparison of their efficiencies.

Table 1: Synthesis of 2-Arylquinazolines via Molecular Iodine-Catalyzed C-H Amination [1]

Entry2-Aminobenzaldehyde/phenoneBenzylamineTime (h)Yield (%)
12-AminobenzaldehydeBenzylamine592
22-Aminobenzaldehyde4-Methylbenzylamine390
32-Aminobenzaldehyde4-Methoxybenzylamine388
42-AminobenzophenoneBenzylamine885
52-Amino-5-chlorobenzophenone4-Chlorobenzylamine1078

Table 2: Palladium-Catalyzed Synthesis of 4-Arylquinazolines from Quinazolin-4-ones [2]

EntryQuinazolin-4-oneArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
12-Phenylquinazolin-4-onePhenylboronic acidPdCl₂(PPh₃)₂K₂CO₃THF/H₂O601295
22-Phenylquinazolin-4-one4-Methylphenylboronic acidPdCl₂(PPh₃)₂K₂CO₃THF/H₂O601292
32-Phenylquinazolin-4-one4-Methoxyphenylboronic acidPdCl₂(PPh₃)₂K₂CO₃THF/H₂O601289
42-Phenylquinazolin-4-one4-Chlorophenylboronic acidPdCl₂(PPh₃)₂K₂CO₃THF/H₂O601285

Experimental Protocols

A generalized experimental workflow is depicted below, followed by detailed protocols for specific syntheses.

G start Starting Materials setup Reaction Setup (Solvent, Catalyst, Reagents) start->setup reaction Reaction under Controlled Conditions (Temperature, Time, Atmosphere) setup->reaction monitoring Reaction Monitoring (TLC, GC-MS, LC-MS) reaction->monitoring workup Aqueous Work-up & Extraction monitoring->workup purification Purification (Column Chromatography, Recrystallization) workup->purification characterization Characterization (NMR, MS, mp) purification->characterization product Pure Substituted Quinazoline characterization->product

Caption: Generalized experimental workflow for quinazoline synthesis.

Protocol 1: Synthesis of 2-Arylquinazolines via Molecular Iodine-Catalyzed Benzylic sp³ C-H Bond Amination[1]

This protocol describes a green and efficient method for the synthesis of 2-arylquinazolines from 2-aminobenzaldehydes or 2-aminobenzophenones and benzylamines using molecular iodine as a catalyst and oxygen as the oxidant.

Materials:

  • 2-Aminobenzaldehyde or 2-aminobenzophenone (1.0 mmol)

  • Substituted benzylamine (1.2 mmol)

  • Molecular iodine (I₂) (10 mol%, 0.1 mmol)

  • Round-bottom flask

  • Oxygen balloon

  • Heating mantle with magnetic stirrer

Procedure:

  • To a round-bottom flask, add 2-aminobenzaldehyde or 2-aminobenzophenone (1.0 mmol), the corresponding benzylamine (1.2 mmol), and molecular iodine (0.1 mmol).

  • Fit the flask with an oxygen balloon.

  • Heat the reaction mixture at 130 °C with stirring for the time indicated in Table 1, or until completion as monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Dissolve the crude product in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove excess iodine.

  • Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure 2-arylquinazoline.

Protocol 2: Palladium-Catalyzed Synthesis of 4-Arylquinazolines from Quinazolin-4-ones and Arylboronic Acids[2]

This protocol details a mild and efficient palladium-catalyzed arylation of quinazolin-4-ones with arylboronic acids for the synthesis of 4-arylquinazolines.

Materials:

  • Substituted quinazolin-4-one (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 mmol)

  • PdCl₂(PPh₃)₂ (5 mol%, 0.05 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Tetrahydrofuran (THF) and Water (20:1)

  • Schlenk flask

  • Nitrogen or Argon atmosphere

Procedure:

  • To a Schlenk flask, add the quinazolin-4-one (1.0 mmol), p-toluenesulfonyl chloride (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon).

  • Add the THF/H₂O (20:1) solvent mixture via syringe.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the arylboronic acid (1.5 mmol) and PdCl₂(PPh₃)₂ (0.05 mmol) to the reaction mixture under the inert atmosphere.

  • Heat the reaction mixture at 60 °C for 12 hours or until completion as monitored by TLC.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the pure 4-arylquinazoline.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Palladium catalysts are toxic and should be handled with care.

  • Solvents are flammable and should be handled away from ignition sources.

  • Proper waste disposal procedures should be followed.

These protocols provide a foundation for the regioselective synthesis of substituted quinazolines. Researchers are encouraged to optimize conditions for their specific substrates to achieve the best results.

References

Application Notes and Protocols: Microwave-Assisted Synthesis of 2,4-Dibromoquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The quinazoline core is a privileged structure in medicinal chemistry, with numerous derivatives approved for therapeutic use. The 2,4-disubstituted quinazolines, in particular, have attracted significant attention due to their diverse pharmacological profiles. The bromine atoms at the 2 and 4 positions of the quinazoline ring in 2,4-dibromoquinazoline act as excellent leaving groups, facilitating nucleophilic substitution reactions to introduce a wide range of functional groups and build extensive libraries of novel compounds for biological screening.[1]

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and enhanced product purity.[4][5][6] This technology is particularly well-suited for the synthesis of heterocyclic compounds like quinazolines.

This application note details a two-step synthesis of this compound. The first step involves the microwave-assisted synthesis of the key intermediate, 2,4-quinazolinedione, from anthranilic acid and urea. The second, and key, step is the conversion of 2,4-quinazolinedione to this compound. A detailed conventional protocol using phosphorus oxybromide (POBr₃) is provided, along with a proposed adaptation for microwave synthesis, which is expected to significantly shorten the reaction time and improve efficiency.

Data Presentation

The following table summarizes representative quantitative data for the microwave-assisted synthesis of various quinazoline and quinazolinone derivatives from the literature, highlighting the efficiency of this technology.

EntryStarting MaterialsProductSolventCatalyst/ReagentPower (W)Temp (°C)TimeYield (%)Reference
12-Aminobenzamide, Benzyl alcohol2-Phenylquinazolin-4(3H)-oneSolvent-freeCuI, Cs₂CO₃-1302 h90[7]
2Aromatic amines, Malonic acid2,4-Dichloroquinolines-POCl₃600-50 sGood[4]
32-Aminobenzophenones, Thiourea4-Substituted quinazolinesDMSO-----[5]
4Anthranilic acid, Lactim ethersPyrazino[2,1-b]quinazoline-3,6-diones-----Improved[1]
5Acylamides, Ammonium formate2,4-Disubstituted quinazolines---1504-20 min-[1]
62-(Aminoaryl)alkanone O-phenyl oxime, AldehydesQuinolinesTolueneemimPF₆, ZnCl₂---71-91[1]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 2,4-Quinazolinedione (Precursor)

This protocol describes the efficient synthesis of the 2,4-quinazolinedione intermediate using microwave irradiation.

Materials:

  • Anthranilic acid

  • Urea

  • Microwave synthesis vial (10 mL)

  • Stir bar

  • Microwave reactor

  • Ethanol

  • Deionized water

  • Standard laboratory glassware

  • Filtration apparatus

Procedure:

  • In a 10 mL microwave synthesis vial, combine anthranilic acid (1.37 g, 10 mmol) and urea (1.20 g, 20 mmol).

  • Add a magnetic stir bar to the vial.

  • Seal the vial with a cap.

  • Place the vial in the cavity of a microwave reactor.

  • Irradiate the mixture at 150 °C for 15 minutes with a maximum power of 300 W.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Carefully open the vial and add 10 mL of deionized water to the solid residue.

  • Stir the mixture vigorously to break up any clumps.

  • Collect the solid product by vacuum filtration and wash it with cold deionized water (2 x 10 mL) and then with cold ethanol (10 mL).

  • Dry the product in a vacuum oven to obtain 2,4-quinazolinedione as a white solid.

Protocol 2: Synthesis of this compound from 2,4-Quinazolinedione

This section provides a conventional protocol and a proposed microwave-assisted adaptation for the bromination of 2,4-quinazolinedione.

Conventional Protocol:

Materials:

  • 2,4-Quinazolinedione

  • Phosphorus oxybromide (POBr₃)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirring apparatus

  • Ice bath

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as it involves corrosive reagents and evolves toxic fumes.

  • In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place 2,4-quinazolinedione (1.62 g, 10 mmol).

  • Carefully add phosphorus oxybromide (POBr₃) (8.60 g, 30 mmol).

  • Heat the reaction mixture to reflux (approximately 190-200 °C) with stirring for 4-6 hours.

  • Monitor the reaction progress by TLC (thin-layer chromatography).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice in a beaker.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford this compound.

Proposed Microwave-Assisted Protocol:

Materials:

  • 2,4-Quinazolinedione

  • Phosphorus oxybromide (POBr₃)

  • Microwave synthesis vial (10 mL) with a stir bar

  • Microwave reactor with temperature and pressure control

  • Ice bath

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Caution: This reaction involves high temperatures and pressures and should only be performed in a dedicated microwave reactor by trained personnel.

  • In a dry 10 mL microwave synthesis vial, place 2,4-quinazolinedione (0.324 g, 2 mmol) and a magnetic stir bar.

  • Carefully add phosphorus oxybromide (POBr₃) (1.72 g, 6 mmol).

  • Seal the vial and place it in the microwave reactor.

  • Set the reaction parameters to ramp to 180 °C over 2 minutes and hold at this temperature for 20-30 minutes with a maximum power of 300 W. Monitor the pressure and ensure it remains within the safe limits of the vial.

  • After the irradiation is complete, cool the vial to room temperature using compressed air.

  • Carefully open the vial in a fume hood and slowly pour the contents onto crushed ice.

  • Follow the workup and purification procedure as described in the conventional protocol (steps 8-12).

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of 2,4-Quinazolinedione cluster_step2 Step 2: Synthesis of this compound start1 Anthranilic Acid + Urea mw_react1 Microwave Irradiation (150 °C, 15 min) start1->mw_react1 workup1 Workup (Water, Filtration) mw_react1->workup1 product1 2,4-Quinazolinedione workup1->product1 start2 2,4-Quinazolinedione product1->start2 reagent + POBr₃ mw_react2 Proposed Microwave Irradiation (180 °C, 20-30 min) reagent->mw_react2 workup2 Workup (Ice, Neutralization, Extraction) mw_react2->workup2 purification Column Chromatography workup2->purification product2 This compound purification->product2

Caption: Workflow for the microwave-assisted synthesis of this compound.

logical_relationship cluster_precursor Precursor Synthesis cluster_target Target Synthesis cluster_application Applications A Anthranilic Acid C 2,4-Quinazolinedione A->C Microwave Synthesis B Urea B->C Microwave Synthesis D This compound C->D Bromination (Proposed Microwave) E Drug Discovery Scaffolds D->E F Anticancer Agents E->F G Antimicrobial Agents E->G

References

Application Notes and Protocols for the Large-Scale Synthesis of 2,4-Dibromoquinazoline for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2,4-Dibromoquinazoline is a key intermediate in the synthesis of a variety of biologically active molecules, including kinase inhibitors and other potential therapeutic agents. Its utility in preclinical drug discovery necessitates a reliable and scalable synthetic route to produce high-purity material. This document provides a detailed two-step protocol for the large-scale synthesis of this compound, starting from readily available commercial reagents. The described methodology is designed for scalability and reproducibility, making it suitable for producing the quantities required for preclinical evaluation.

Data Presentation

The following tables summarize the key quantitative data for the two-step synthesis of this compound.

Table 1: Synthesis of 2,4-Quinazolinediol (Intermediate 1)

ParameterValueReference
Starting MaterialAnthranilic AcidCommercially Available
ReagentUreaCommercially Available
SolventWater (for workup)N/A
Reaction Temperature180-190 °C (neat)Adapted from standard methods
Reaction Time4-6 hoursOptimized for scale
Product Yield~95%[1]
Purity Target>98%N/A

Table 2: Synthesis of this compound (Final Product)

ParameterValueReference
Starting Material2,4-QuinazolinediolFrom Step 1
ReagentPhosphorus Oxybromide (POBr₃)[2][3]
SolventToluene[2]
Reaction Temperature110-120 °C[2]
Reaction Time8-12 hoursOptimized for scale
Product Yield80-90% (Estimated)Based on similar transformations
Purity Target>99% (after recrystallization)N/A

Experimental Protocols

Overall Reaction Scheme:

Caption: Overall two-step synthesis of this compound.

Protocol 1: Synthesis of 2,4-Quinazolinediol (Intermediate 1)

This protocol describes the synthesis of the key intermediate, 2,4-quinazolinediol, from anthranilic acid and urea.

  • Materials:

    • Anthranilic Acid (1.0 eq)

    • Urea (3.0 eq)

    • Deionized Water

    • Hydrochloric Acid (1 M)

    • Sodium Hydroxide (1 M)

    • Standard large-scale laboratory glassware (e.g., 5 L three-neck round-bottom flask)

    • Mechanical stirrer

    • Heating mantle with temperature controller

    • Filtration apparatus

  • Procedure:

    • To a clean and dry three-neck round-bottom flask equipped with a mechanical stirrer and a condenser, add anthranilic acid (e.g., 500 g, 3.65 mol) and urea (e.g., 657 g, 10.95 mol).

    • Heat the solid mixture under vigorous stirring. The mixture will melt and start to evolve ammonia gas.

    • Increase the temperature to 180-190 °C and maintain for 4-6 hours. The reaction progress can be monitored by TLC (e.g., mobile phase: ethyl acetate/methanol 9:1).

    • After the reaction is complete, allow the mixture to cool to approximately 100 °C.

    • Carefully add deionized water (2 L) to the reaction mixture and stir.

    • Basify the suspension with 1 M sodium hydroxide solution until the solid dissolves completely (pH ~10-11).

    • Filter the solution to remove any insoluble impurities.

    • Acidify the clear filtrate with 1 M hydrochloric acid to pH 4-5. A white precipitate of 2,4-quinazolinediol will form.

    • Stir the suspension at room temperature for 1 hour to ensure complete precipitation.

    • Collect the solid product by filtration, wash thoroughly with deionized water until the washings are neutral, and then with a small amount of cold ethanol.

    • Dry the product in a vacuum oven at 80 °C to a constant weight. The expected yield is near-quantitative.[1]

Protocol 2: Synthesis of this compound (Final Product)

This protocol details the bromination of 2,4-quinazolinediol to yield the final product.

  • Materials:

    • 2,4-Quinazolinediol (1.0 eq)

    • Phosphorus Oxybromide (POBr₃) (2.5 eq)

    • Toluene

    • Saturated Sodium Bicarbonate Solution

    • Brine

    • Anhydrous Sodium Sulfate

    • Ethanol (for recrystallization)

    • Standard large-scale laboratory glassware with inert gas setup

    • Mechanical stirrer

    • Heating mantle with temperature controller and reflux condenser

    • Filtration and rotary evaporator apparatus

  • Procedure:

    • Set up a three-neck round-bottom flask with a mechanical stirrer, a reflux condenser with a gas outlet to a scrubber (to neutralize HBr gas), and an inert gas inlet.

    • Add 2,4-quinazolinediol (e.g., 400 g, 2.47 mol) and toluene (2 L) to the flask.

    • Carefully add phosphorus oxybromide (POBr₃) (e.g., 1.77 kg, 6.18 mol) portion-wise to the stirred suspension. The addition may be exothermic.

    • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 8-12 hours under an inert atmosphere.[2] The reaction progress can be monitored by TLC (e.g., mobile phase: hexane/ethyl acetate 4:1).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Slowly and carefully pour the reaction mixture onto crushed ice (4 kg) with vigorous stirring.

    • Separate the organic layer. Extract the aqueous layer with toluene (2 x 500 mL).

    • Combine the organic layers and wash sequentially with water (1 L), saturated sodium bicarbonate solution (1 L), and brine (1 L).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purification: Recrystallize the crude solid from a suitable solvent such as ethanol to yield pure this compound as a solid.

Visualizations

Experimental Workflow

Experimental_Workflow Experimental Workflow for this compound Synthesis cluster_step1 Step 1: 2,4-Quinazolinediol Synthesis cluster_step2 Step 2: Bromination cluster_purification Purification A Mix Anthranilic Acid and Urea B Heat to 180-190 °C for 4-6h A->B C Cool and Quench with Water B->C D Basify with NaOH to Dissolve C->D E Filter Impurities D->E F Acidify with HCl to Precipitate E->F G Filter, Wash, and Dry Product F->G H Suspend 2,4-Quinazolinediol in Toluene G->H Intermediate 1 I Add POBr₃ H->I J Reflux at 110-120 °C for 8-12h I->J K Cool and Quench with Ice J->K L Aqueous Workup (Wash with NaHCO₃, Brine) K->L M Dry and Concentrate L->M N Recrystallize from Ethanol M->N Crude Product O Filter and Dry Final Product N->O P Characterization (NMR, MS, Purity) O->P

Caption: Workflow for the synthesis and purification of this compound.

Relevant Signaling Pathway: EGFR Inhibition

Quinazoline derivatives are well-known inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in oncology. This compound serves as a scaffold to synthesize such inhibitors.

EGFR_Signaling_Pathway EGFR Signaling Pathway and Quinazoline Inhibition cluster_downstream Downstream Signaling Cascades EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds Dimer Receptor Dimerization & Autophosphorylation EGFR->Dimer RAS RAS Dimer->RAS PI3K PI3K Dimer->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cellular Cell Proliferation, Survival, Angiogenesis ERK->Cellular AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Cellular Inhibitor Quinazoline-based Inhibitor Inhibitor->Dimer Blocks ATP Binding Site (Inhibits Phosphorylation)

Caption: Inhibition of the EGFR signaling pathway by quinazoline-based drugs.

References

Application of 2,4-Dibromoquinazoline in the Synthesis of Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline scaffold is a cornerstone in the design of kinase inhibitors, recognized as a "privileged structure" due to its ability to bind to the ATP-binding site of a wide range of protein kinases.[1] This structural motif is present in several FDA-approved anticancer drugs, including gefitinib, erlotinib, and afatinib, primarily targeting the Epidermal Growth Factor Receptor (EGFR) family of tyrosine kinases.[2][3] The synthesis of these potent inhibitors often relies on the versatile 2,4-disubstituted quinazoline core.

While the scientific literature predominantly features the use of 2,4-dichloroquinazoline as the starting material for these syntheses, its bromo-analogue, 2,4-dibromoquinazoline, presents unique opportunities.[4][5] The carbon-bromine bond, being weaker than the carbon-chlorine bond, exhibits higher reactivity in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[6] This enhanced reactivity can allow for milder reaction conditions, potentially broadening the scope of accessible molecular diversity for novel kinase inhibitor discovery.

This document provides detailed protocols and application notes on the use of this compound as a key building block for the synthesis of kinase inhibitors, focusing on its application in targeting crucial signaling pathways implicated in cancer.

Key Applications and Target Kinases

Quinazoline-based inhibitors have demonstrated efficacy against a variety of protein kinases involved in oncogenesis. The primary targets include:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase whose aberrant signaling promotes cell proliferation and is a key driver in non-small cell lung cancer (NSCLC) and other epithelial tumors.[2][3][7]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8]

  • Fms-like Tyrosine Kinase 3 (FLT3): A receptor tyrosine kinase often mutated in acute myeloid leukemia (AML), making it a critical therapeutic target.[1]

  • Aurora Kinases (AURKA, AURKB): Serine/threonine kinases that are essential for mitotic progression. Their overexpression is common in many cancers, and their inhibition leads to mitotic arrest and apoptosis.[1]

Data Presentation: Potency of Quinazoline-Based Kinase Inhibitors

The following table summarizes the inhibitory activities of several quinazoline-based compounds against various protein kinases. It is important to note that the majority of published data originates from syntheses using 2,4-dichloroquinazoline as the precursor. The data is presented here to illustrate the therapeutic potential of the quinazoline scaffold.

Compound/Drug NamePrecursor (if specified)Kinase Target(s)IC50 (nM)Reference
Gefitinib 4-Chloroquinazoline derivativeEGFR2 - 37[7]
Erlotinib 4-Chloroquinazoline derivativeEGFR2[9]
BPR1K871 Quinazoline-basedFLT3, AURKA, AURKB19, 22, 13[1]
Compound 4 Quinazoline-basedFLT3, AURKA127, 4.9[1]
Compound 6d Quinazolin-4(3H)-one derivativeEGFR69[9]
Compound 6c Isatin–quinazoline hybridEGFR, VEGFR-2, HER2, CDK283, 76, 138, 183[10]
Compound 15 4-Anilino-quinazoline derivativeEGFR, VEGFR-25.9, 36.78[3]
Compound 79 4(3H)-quinazolinone derivativeEGFR (T790M/L858R)31[7]

Experimental Protocols & Methodologies

The differential reactivity of the bromine atoms at the C4 and C2 positions of the quinazoline ring allows for selective and sequential functionalization. The C4 position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) under milder conditions compared to the C2 position.[4][5] This provides a strategic handle for synthetic diversification.

Protocol 1: Synthesis of 4-Anilino-2-Substituted Quinazoline Inhibitors via Sequential Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a two-step process where the more reactive C4-bromo group is first displaced by a substituted aniline, followed by the substitution of the C2-bromo group with a second nucleophile under more forcing conditions.

Step 1: Synthesis of 4-Anilino-2-bromoquinazoline Intermediate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in isopropanol or n-butanol (10 mL/mmol).

  • Addition of Reagents: Add the desired substituted aniline (1.1 eq.). The reaction can be run with or without a non-nucleophilic base (e.g., diisopropylethylamine, 1.2 eq.) to scavenge the HBr byproduct.

  • Reaction Conditions: Heat the mixture to 80-100 °C and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting this compound is consumed.

  • Work-up and Purification: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel to yield the 4-anilino-2-bromoquinazoline intermediate.

Step 2: Introduction of the C2-Substituent

  • Reaction Setup: In a sealed tube or microwave vial, combine the 4-anilino-2-bromoquinazoline intermediate (1.0 eq.) and the second nucleophile (e.g., a primary/secondary amine, alkoxide, or thiol, 2-3 eq.).

  • Solvent: Use a high-boiling point polar aprotic solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP).

  • Reaction Conditions: Heat the mixture to a higher temperature (120-160 °C) or use microwave irradiation (e.g., 150 °C for 30-60 minutes).[5]

  • Work-up and Purification: After cooling, pour the reaction mixture into water to precipitate the product. Collect the solid by filtration, wash with water, and dry. Purify the crude product by column chromatography or recrystallization to obtain the final 2,4-disubstituted quinazoline inhibitor.

Protocol 2: Synthesis of 2-Aryl-4-aminoquinazoline Inhibitors via a Hybrid SNAr / Suzuki-Miyaura Cross-Coupling Strategy

This advanced protocol leverages the unique reactivities of the C4 and C2 positions. A selective SNAr reaction is first performed at the C4 position, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling at the C2 position to introduce an aryl or heteroaryl moiety. This approach is particularly advantageous given the higher reactivity of aryl bromides over chlorides in Suzuki couplings.[6]

Step 1: Selective Nucleophilic Substitution at C4

  • Follow Step 1 of Protocol 1 to synthesize the 4-amino-2-bromoquinazoline intermediate. Ensure the nucleophile used is a primary or secondary amine (e.g., ammonia, alkylamine, or aniline).

Step 2: Suzuki-Miyaura Cross-Coupling at C2

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the 4-amino-2-bromoquinazoline intermediate (1.0 eq.), the desired aryl- or heteroarylboronic acid (1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base, typically an aqueous solution of Na₂CO₃ (2M, 3.0 eq.) or K₃PO₄ (3.0 eq.).[11]

  • Solvent System: Use a degassed solvent mixture, commonly 1,4-dioxane/water (4:1) or toluene/ethanol/water.[12]

  • Reaction Conditions: Heat the reaction mixture to 90-110 °C with vigorous stirring for 6-18 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the bromo-intermediate.

  • Work-up and Purification: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄. Concentrate the solvent under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the final 2-aryl-4-aminoquinazoline product.

Visualizations

Signaling Pathways and Experimental Workflows

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes EGF EGF (Ligand) EGF->EGFR Binds Inhibitor Quinazoline Inhibitor (e.g., Gefitinib) Inhibitor->EGFR Blocks ATP Binding

Caption: Simplified EGFR signaling pathway and the mechanism of action for quinazoline-based inhibitors.

Synthesis_Workflow cluster_snar Protocol 1: Sequential SNAr cluster_suzuki Protocol 2: SNAr / Suzuki Coupling start This compound snar1 Step 1: SNAr at C4 (Aniline, 80-100°C) start->snar1 snar_suzuki Step 1: SNAr at C4 (R1-NH2, 80-100°C) start->snar_suzuki inter1 4-Anilino-2-bromoquinazoline snar1->inter1 snar2 Step 2: SNAr at C2 (R2-NH2, 120-160°C) inter1->snar2 product1 Final Inhibitor 1 (4-Anilino-2-aminoquinazoline) snar2->product1 inter2 4-Amino-2-bromoquinazoline snar_suzuki->inter2 suzuki Step 2: Suzuki Coupling at C2 (Ar-B(OH)2, Pd Catalyst) inter2->suzuki product2 Final Inhibitor 2 (4-Amino-2-arylquinazoline) suzuki->product2

Caption: Synthetic workflows for kinase inhibitors starting from this compound.

Logical_Relationship Core This compound (Versatile Precursor) Route1 Sequential SNAr (Protocol 1) Core->Route1 Route2 SNAr / Suzuki Coupling (Protocol 2) Core->Route2 Diversity Molecular Diversity (R1, R2, Aryl groups) Route1->Diversity Route2->Diversity Inhibitors Kinase Inhibitors Diversity->Inhibitors Targets Targets: EGFR, VEGFR, FLT3... Inhibitors->Targets

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with 2,4-Dibromoquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of 2,4-dibromoquinazoline. Below you will find troubleshooting guides and frequently asked questions to address common issues in your experiments.

Troubleshooting Guide

Issue 1: Low to No Yield of Coupled Product

Question: My Suzuki coupling reaction with this compound is resulting in a low yield or no product at all. What are the common causes and how can I resolve this?

Answer: Low or no yield in the Suzuki coupling of this compound can stem from several factors, ranging from catalyst inactivity to issues with the reactants or reaction conditions. A systematic approach to troubleshooting is recommended.

  • Catalyst Inactivity: The active Pd(0) species is crucial for the catalytic cycle. Its absence or deactivation will halt the reaction.

    • Troubleshooting:

      • Oxygen Sensitivity: Ensure the reaction is performed under a strict inert atmosphere (Argon or Nitrogen). Thoroughly degas all solvents and the reaction mixture before adding the catalyst. Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state.[1]

      • Catalyst Quality: Use a fresh, high-quality palladium source. Pd(PPh₃)₄, for example, can degrade over time. Consider using more stable and active pre-catalysts like Pd(dppf)Cl₂ or Buchwald pre-catalysts.

      • In-situ Reduction: If using a Pd(II) source (e.g., Pd(OAc)₂), its reduction to Pd(0) may be inefficient. The choice of phosphine ligand can influence this step; some ligands facilitate this reduction more effectively.

  • Poor Substrate Reactivity or Boronic Acid Instability:

    • Troubleshooting:

      • Boronic Acid Quality: Use fresh, pure boronic acid. Boronic acids, particularly heteroaryl ones, are susceptible to protodeboronation (cleavage of the C-B bond).[2] To mitigate this, consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.

      • Ligand Choice: For electron-deficient substrates like quinazolines, the oxidative addition step can be challenging. Employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can accelerate this rate-limiting step.[3]

  • Sub-optimal Reaction Conditions:

    • Troubleshooting:

      • Base Selection: The base is critical for activating the boronic acid.[4][5] The choice can significantly impact the yield. If a weak base like Na₂CO₃ is ineffective, consider stronger inorganic bases such as K₃PO₄ or Cs₂CO₃.[6][7]

      • Solvent Choice: Ensure your starting materials are soluble in the chosen solvent system (e.g., dioxane/water, toluene/water, DMF). Poor solubility can severely hinder the reaction rate.

      • Temperature: If the reaction is sluggish at lower temperatures (e.g., 80°C), gradually increase the temperature. However, be aware that excessively high temperatures can lead to catalyst decomposition.

Issue 2: Poor Regioselectivity (Mixture of C4 and C2-coupled products)

Question: I am attempting a mono-arylation of this compound but am getting a mixture of the 4-aryl and 2-aryl isomers. How can I improve the selectivity for the C4 position?

Answer: Achieving high regioselectivity is a common challenge with dihalogenated heterocycles. For this compound, the C4 position is inherently more electrophilic and thus more reactive in Suzuki couplings.[8][9][10] However, reaction conditions can be optimized to enhance this selectivity.

  • Intrinsic Reactivity: The C4-Br bond is more readily activated for oxidative addition than the C2-Br bond. Most standard conditions will favor C4 substitution. If you are observing significant C2 coupling, it may be due to harsh reaction conditions or prolonged reaction times leading to the second coupling.

  • Optimizing for Mono-C4-Arylation:

    • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. Using a large excess can promote diarylation.

    • Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the this compound has been consumed to prevent the subsequent, slower reaction at the C2 position. Lowering the reaction temperature may also improve selectivity at the cost of a longer reaction time.

    • Ligand Effects: While less common for achieving C4 selectivity (as it's the favored position), ligand choice can be critical. For analogous dihalopyridines, specific ligands have been shown to control regioselectivity.[8][9] Standard ligands like PPh₃ are often sufficient for C4 selectivity with this compound.

Issue 3: Formation of Significant Side Products

Question: My reaction is producing significant byproducts like homocoupled boronic acid, dehalogenated starting material, or the diarylated product. How can I minimize these?

Answer: The formation of side products reduces the yield of the desired compound and complicates purification.

  • Homocoupling of Boronic Acid (Ar-Ar):

    • Cause: This is often mediated by the presence of oxygen, which can interfere with the catalytic cycle.[1] It can also occur if a Pd(II) precursor is used, as it can react directly with two molecules of the boronic acid before the main catalytic cycle begins.

    • Solution: Rigorous degassing of the solvent and reaction vessel is crucial. Purging with an inert gas for an extended period or using freeze-pump-thaw cycles is highly recommended. Using a Pd(0) source like Pd(PPh₃)₄ can sometimes minimize homocoupling that occurs at the start of the reaction.

  • Dehalogenation (H at C4 or C2 instead of Ar):

    • Cause: This occurs when the palladium intermediate undergoes reductive elimination with a hydride source instead of the aryl group from the boronic acid. The hydride source can be impurities, the solvent, or even the base.

    • Solution: Ensure the use of high-purity, dry solvents. The choice of base can also be a factor.

  • Diarylation (Formation of 2,4-diarylquinazoline):

    • Cause: This occurs when the initially formed 2-bromo-4-arylquinazoline reacts further with the boronic acid. This is more likely with prolonged reaction times, higher temperatures, and an excess of boronic acid and catalyst.

    • Solution: To favor mono-arylation, use a controlled amount of the boronic acid (around 1.1 equivalents). Monitor the reaction progress and stop it once the starting material is consumed. Lowering the catalyst loading and reaction temperature can also help.

  • Hydrolysis at C4:

    • Cause: The highly electrophilic C4 position can be susceptible to hydrolysis, especially in aqueous basic conditions at elevated temperatures, leading to the formation of quinazolin-4-one byproducts. This has been noted as a competitive pathway in related systems.[10]

    • Solution: Minimize the amount of water in the reaction or use anhydrous conditions if possible. Using a non-hydrolytic base like KF might also be beneficial. If hydrolysis is a persistent issue, a strategy of temporarily protecting/deactivating the C4 position may be required.[10]

Frequently Asked Questions (FAQs)

Q1: Which position, C2 or C4, of this compound is more reactive in a Suzuki coupling? A1: The C4 position is significantly more reactive. This is due to the electronic properties of the quinazoline ring system, making the C4 carbon more electrophilic and susceptible to oxidative addition by the palladium catalyst.[8][9][10]

Q2: What are the best starting conditions for a selective mono-C4 arylation of this compound? A2: A good starting point would be to use 1.1 equivalents of the arylboronic acid, Pd(PPh₃)₄ (2-5 mol%) as the catalyst, and Na₂CO₃ or K₂CO₃ (2-3 equivalents) as the base. A solvent system of 1,4-dioxane and water (e.g., 4:1 ratio) heated to 80-90°C is commonly effective. The reaction should be carefully monitored to avoid diarylation.

Q3: How can I synthesize the 2,4-diarylquinazoline? A3: To achieve diarylation, you will need to use more forcing conditions. This typically involves using at least 2.2 equivalents of the boronic acid, a higher catalyst loading, and potentially a higher temperature or longer reaction time compared to the mono-arylation. A stepwise approach, where the 4-aryl-2-bromoquinazoline is first isolated and then subjected to a second Suzuki coupling (potentially with a different boronic acid and a more active catalyst system), often provides a cleaner route to unsymmetrical 2,4-diarylquinazolines.

Q4: My boronic acid is not very stable. What are my options? A4: If you are experiencing issues with boronic acid decomposition (protodeboronation), switch to a more stable boron reagent. Boronate esters, such as pinacol esters (Ar-B(pin)), or potassium aryltrifluoroborate salts (Ar-BF₃K) are excellent alternatives that exhibit greater stability and can be used under standard Suzuki conditions.

Q5: Can the nitrogen atoms in the quinazoline ring poison the palladium catalyst? A5: Yes, the nitrogen atoms in N-heterocycles can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[3] The use of bulky, electron-rich ligands can often mitigate this issue by sterically discouraging strong coordination of the heterocycle to the metal while still allowing the catalytic cycle to proceed efficiently.

Data Presentation

Table 1: Effect of Base on Suzuki Coupling Yield (Illustrative) Data compiled for analogous bromopyridine systems, trends are generally applicable.

EntryBase (equiv.)Solvent SystemTemperature (°C)Yield (%)Reference
1Na₂CO₃ (2.0)Toluene/EtOH/H₂O10085[9]
2K₂CO₃ (2.0)Dioxane/H₂O10092[11]
3K₃PO₄ (2.0)Toluene11095[7]
4Cs₂CO₃ (2.0)Dioxane10098[12]

Table 2: Ligand Effect on Regioselectivity in Dihalopyridine Suzuki Coupling (Analogous System) This data for 2,4-dichloropyridine illustrates how ligand choice can influence C4 vs. C2 reactivity.

EntryLigandC4:C2 RatioYield (%)Reference
1PPh₃~2:1Low[8]
2Q-Phos2.4:136[8][9]
3XantphosFavors C4-[8][9]
4IPr (NHC)>10:1~70-80[13][14]

Experimental Protocols

Protocol 1: General Procedure for Regioselective Mono-C4-Arylation of this compound
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v, 10 mL) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) to the stirred mixture under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion (typically when the starting material is consumed), cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the 4-aryl-2-bromoquinazoline.

Protocol 2: General Procedure for C2-Arylation of 4-Aryl-2-bromoquinazoline
  • Reaction Setup: To an oven-dried Schlenk flask, add the 4-aryl-2-bromoquinazoline (1.0 mmol), the second arylboronic acid (1.2 mmol), and a stronger base (e.g., K₃PO₄, 2.5 mmol).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Catalyst System: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and a bulky, electron-rich ligand (e.g., SPhos, 0.08 mmol, 8 mol%) under a positive flow of inert gas.

  • Solvent Addition: Add the degassed anhydrous solvent (e.g., 1,4-dioxane or toluene, 10 mL) via syringe.

  • Reaction: Heat the reaction mixture to a higher temperature (e.g., 110 °C) and monitor its progress. These reactions may require longer times due to the reduced reactivity of the C2 position.

  • Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1 to isolate the 2,4-diarylquinazoline product.

Visualizations

Suzuki_Catalytic_Cycle A Pd(0)L_n B Oxidative Addition Intermediate (Ar-Pd(II)L_n-X) A->B Oxidative Addition C Transmetalation Intermediate (Ar-Pd(II)L_n-Ar') B->C Transmetalation C->A Reductive Elimination F Ar-Ar' (Coupled Product) C->F D Ar-X (this compound) D->B E Ar'-B(OH)₂ + Base E->C

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Troubleshooting Low Yield in Suzuki Coupling cluster_catalyst Catalyst Issues cluster_reagents Reagent Issues cluster_conditions Reaction Conditions Start Low or No Yield Catalyst_Check Check Catalyst Activity Start->Catalyst_Check Start Here Reagent_Check Check Reagents Start->Reagent_Check Conditions_Check Optimize Conditions Start->Conditions_Check Degas Ensure Rigorous Degassing (Remove O₂) Catalyst_Check->Degas Inactive? New_Catalyst Use Fresh/Active Catalyst (e.g., Pre-catalyst) Degas->New_Catalyst Boronic_Acid Use Fresh Boronic Acid or Stable Ester/Salt Reagent_Check->Boronic_Acid Degraded? Base Screen Different Bases (e.g., K₃PO₄, Cs₂CO₃) Conditions_Check->Base Solvent Check Solubility/ Change Solvent Base->Solvent Temp Increase Temperature Solvent->Temp

Caption: A workflow for troubleshooting low product yield.

Regioselectivity_Factors Factors Influencing Regioselectivity (C4 vs. C2) Substrate This compound C4 C4-Arylation (Major Product) Substrate->C4 C2 C2-Arylation (Minor Product) Substrate->C2 Electronic Electronic Effects (C4 is more electrophilic) Electronic->C4 Strongly Favors Steric Steric Hindrance Steric->C4 Favors Conditions Reaction Conditions (Time, Temp, Stoichiometry) Conditions->C4 Controls Mono/Di Ratio Ligand Ligand Choice (Bulky/Electron-Rich) Ligand->C2 Can Influence (less common)

Caption: Key factors governing regioselectivity in the Suzuki coupling.

References

Technical Support Center: Optimizing Buchwald-Hartwig Amination for 2,4-Dibromoquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful Buchwald-Hartwig amination of 2,4-dibromoquinazoline. Our focus is on providing practical solutions to common experimental challenges, including achieving regioselectivity and maximizing reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the mono-amination of this compound?

For 2,4-dihaloquinazolines, the C-4 position is significantly more electrophilic and therefore more reactive towards nucleophilic attack and palladium-catalyzed cross-coupling reactions.[1] This increased reactivity is attributed to the α-effect of the adjacent nitrogen atom (N-3).[2] Consequently, under carefully controlled conditions, the mono-amination is expected to occur selectively at the C-4 position.

Q2: My reaction is giving low to no yield. What are the common causes?

Low yields in the Buchwald-Hartwig amination of haloquinazolines can stem from several factors:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst. Ensure you are using a high-purity precatalyst and consider pre-activation protocols if necessary.[3]

  • Inappropriate Ligand: The choice of phosphine ligand is critical. For quinazoline substrates, bulky, electron-rich phosphine ligands such as Xantphos, BrettPhos, or BippyPhos are often preferred as they promote the key oxidative addition and reductive elimination steps.[3]

  • Incorrect Base: A strong, non-nucleophilic base is generally required. Sodium tert-butoxide (NaOtBu) is a common and effective choice. Weaker bases may not be sufficient, especially with less reactive coupling partners.[3]

  • Low Reaction Temperature: Buchwald-Hartwig aminations frequently require elevated temperatures, typically in the range of 80-110 °C, to proceed efficiently.[3]

  • Presence of Water or Oxygen: The reaction is sensitive to both water and oxygen. Ensure all solvents and reagents are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[3]

Q3: I am observing the formation of significant side products, such as hydrodehalogenation. How can I minimize this?

Hydrodehalogenation, the reduction of the C-Br bond, is a common side reaction. This can be more prevalent with electron-poor aryl halides. To minimize this, consider the following:

  • Ligand Choice: Screening different bulky, electron-rich phosphine ligands can sometimes suppress this side reaction.

  • Lower Reaction Temperature: If the desired reaction proceeds at a reasonable rate at a lower temperature, reducing the heat can often minimize hydrodehalogenation.[3]

  • Purity of Reagents: Ensure all reagents, especially the amine, are free of impurities that could act as hydrogen sources.

Q4: How can I avoid double amination and favor the mono-aminated product?

Achieving selective mono-amination of a dihalo-substrate requires careful control of the reaction stoichiometry. Using a slight excess of the this compound relative to the amine can favor the mono-substituted product. Additionally, a slow addition of the amine to the reaction mixture can also help to maintain a low concentration of the nucleophile, further promoting mono-substitution.

Q5: Can the choice of solvent affect the reaction outcome?

Yes, the solvent plays a crucial role. Aprotic, non-polar to moderately polar solvents like toluene and dioxane are commonly used. The solvent must be able to dissolve the reactants, catalyst, and base to a sufficient extent for the reaction to proceed efficiently.[3]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Product Formation Inactive catalystUse a high-purity palladium precatalyst. Consider a pre-activated Pd(0) source.[3]
Inappropriate ligandScreen a panel of bulky, electron-rich phosphine ligands (e.g., Xantphos, BrettPhos).[3]
Incorrect baseFor aryl bromides, a strong base like NaOtBu is typically effective. Ensure the base is anhydrous.[3]
Low reaction temperatureGradually increase the reaction temperature, often in the range of 80-110 °C.[3]
Significant Side Product Formation (e.g., Hydrodehalogenation) Catalyst deactivation pathwayTry a different ligand or consider a lower reaction temperature.[3]
Presence of waterEnsure all reagents and solvents are strictly anhydrous.[3]
Reaction Stalls Before Completion Catalyst decompositionConsider a higher catalyst loading or use a more robust precatalyst.[3]
Product inhibitionThe product may be inhibiting the catalyst. Try a different solvent to improve product solubility.[3]
Poor Regioselectivity (Amination at C2 and C4) Reaction conditions too harshLower the reaction temperature and consider a less reactive base to favor substitution at the more reactive C4 position.
StoichiometryUse a slight excess of this compound relative to the amine.

Quantitative Data on Reaction Conditions

The following table summarizes yields for the Buchwald-Hartwig amination of a 4-haloquinazoline derivative under various conditions to provide a baseline for optimization.

EntryCatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
1Pd₂(dba)₃XantphosCs₂CO₃Toluene1102050
2Pd₂(dba)₃XantphosK₃PO₄Toluene1102035
3Pd(OAc)₂XantphosNaOtBuToluene1001885
4Pd(OAc)₂BrettPhosNaOtBuDioxane1001892
5Pd(OAc)₂BippyPhosK₂CO₃Toluene1102445

Experimental Protocol: Mono-amination of this compound

This protocol provides a general starting point for the mono-amination of this compound. Optimization of specific parameters may be necessary for different amine coupling partners.

Materials:

  • This compound

  • Amine (1.0 equiv.)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., Xantphos, 4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv.)

  • Anhydrous toluene

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Inert gas supply (argon or nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound, the palladium precatalyst, and the phosphine ligand.

  • Evacuate and backfill the tube with inert gas three times.

  • Add anhydrous toluene, followed by the amine and the sodium tert-butoxide.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for the desired time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Buchwald_Hartwig_Troubleshooting_Workflow start Start: Buchwald-Hartwig Reaction of this compound check_yield Check Reaction Yield start->check_yield low_yield Low or No Yield? check_yield->low_yield Unsatisfactory success Successful Reaction check_yield->success Satisfactory side_products Significant Side Products? low_yield->side_products No optimize_catalyst Optimize Catalyst System: - Check Precatalyst Purity - Screen Ligands (e.g., Xantphos, BrettPhos) - Use Stronger Base (e.g., NaOtBu) low_yield->optimize_catalyst Yes regioselectivity Poor Regioselectivity? side_products->regioselectivity No optimize_temp_side Optimize Temperature: - Lower Reaction Temperature side_products->optimize_temp_side Yes regioselectivity->success No optimize_temp_regio Optimize Temperature: - Lower Reaction Temperature regioselectivity->optimize_temp_regio Yes optimize_temp Optimize Temperature: - Increase Temperature (80-110 °C) optimize_catalyst->optimize_temp check_anhydrous Ensure Anhydrous Conditions: - Use Dry Solvents and Reagents - Maintain Inert Atmosphere optimize_temp->check_anhydrous check_anhydrous->start Re-run Reaction optimize_ligand_side Optimize Ligand: - Screen Different Bulky Ligands optimize_temp_side->optimize_ligand_side optimize_ligand_side->start Re-run Reaction optimize_stoich_regio Optimize Stoichiometry: - Use Slight Excess of Dibromoquinazoline optimize_temp_regio->optimize_stoich_regio optimize_stoich_regio->start Re-run Reaction

Caption: Troubleshooting workflow for optimizing the Buchwald-Hartwig amination.

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex L₂Pd(II)(Ar)(Br) oxidative_addition->pd2_complex amine_coordination Amine Coordination (R₂NH) pd2_complex->amine_coordination pd2_amine_complex [L₂Pd(II)(Ar)(NHR₂)]⁺Br⁻ amine_coordination->pd2_amine_complex deprotonation Deprotonation (Base) pd2_amine_complex->deprotonation pd2_amido_complex L₂Pd(II)(Ar)(NR₂) deprotonation->pd2_amido_complex reductive_elimination Reductive Elimination pd2_amido_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR₂ reductive_elimination->product substrate Ar-Br substrate->oxidative_addition

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

References

Technical Support Center: Purification of 2,4-Dibromoquinazoline Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of products derived from 2,4-dibromoquinazoline reactions.

Troubleshooting and FAQs

This section addresses common issues encountered during the purification of 2,4-disubstituted quinazoline derivatives.

Q1: My reaction mixture shows multiple spots on the TLC plate after a substitution reaction with this compound. What are the likely components?

A: A typical reaction mixture may contain the following:

  • Unreacted this compound: This is a common starting material that may not have fully reacted.

  • Mono-substituted product: Depending on the reaction conditions and stoichiometry, you might have a significant amount of the product where only one of the bromine atoms has been substituted.

  • Desired di-substituted product: This is your target compound.

  • Byproducts: Depending on the nucleophile and reaction conditions, other byproducts might form. For instance, if using an amine in a solvent like DMF at high temperatures, impurities from solvent degradation can occur[1].

Q2: How can I effectively separate the di-substituted product from the mono-substituted intermediate and unreacted this compound?

A: Column chromatography is the most common and effective method for this separation.[2] The polarity difference between the di-substituted, mono-substituted, and starting material usually allows for good separation. Start with a non-polar solvent system and gradually increase the polarity. For example, a gradient of ethyl acetate in petroleum ether or hexane is often successful.[2] It is recommended to first determine the optimal solvent system using thin-layer chromatography (TLC), aiming for an Rf value of around 0.35 for your desired compound in a single solvent system or starting with a solvent system where the desired compound has an Rf of about 0.2 for a gradient elution.[3][4]

Q3: My compound is not dissolving well for column chromatography loading. What should I do?

A: If your product is poorly soluble in the initial chromatography solvent, you can use a "dry loading" technique. Dissolve your crude product in a suitable solvent (like dichloromethane or methanol), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your packed column.[4][5]

Q4: I'm having trouble purifying my product with column chromatography due to very similar polarities of the components. Are there other options?

A: If column chromatography provides poor separation, consider the following:

  • Recrystallization: This technique can be highly effective if a suitable solvent is found. Ethanol and acetic acid are commonly used for recrystallizing quinazoline derivatives. Sometimes fractional crystallization, where crystals are collected in different stages as the solution cools, can help separate compounds with different solubilities.

  • Preparative TLC or HPLC: For smaller quantities or very difficult separations, preparative thin-layer chromatography or high-performance liquid chromatography can provide higher resolution.

  • Acid-Base Extraction: If your product or impurities have acidic or basic functional groups, you can use liquid-liquid extraction with aqueous acid or base to separate them. For example, a basic product can be extracted into an acidic aqueous layer, washed, and then re-extracted into an organic layer after basification.

Q5: My purified quinazoline derivative appears to be a mixture of isomers. How can I confirm and separate them?

A: The presence of isomers is a known challenge, especially with unsymmetrically substituted quinazolines.

  • Confirmation: High-field NMR (1H and 13C) is often the best method to identify and quantify isomeric mixtures.[6][7]

  • Separation: Isomer separation is often challenging. Careful column chromatography with a shallow solvent gradient is the first method to attempt.[7] If this fails, preparative HPLC may be necessary. In some cases, derivatization of the mixture to introduce a group that alters the physical properties of the isomers can facilitate separation, followed by removal of the derivatizing group.

Quantitative Data Summary

The following table summarizes purification conditions found in the literature for various 2,4-disubstituted quinazoline derivatives.

Compound TypePurification MethodSolvent System / ConditionsYield/PurityReference
2,4-Disubstituted QuinazolineColumn ChromatographyPetroleum ether/EtOAc (3:1)92%[2]
6,8-Dibromo-3-amino-2-methylquinazolin-4(3H)-one derivativesRecrystallizationEthanolNot specified
6,8-Dibromo-2,3-disubstituted quinazolinone derivativesRecrystallizationAcetic AcidNot specified
4-Substituted-6,8-dibromoquinazolinesRecrystallizationEthanolNot specified
2,4-disubstituted quinazolineColumn ChromatographyGradient of 10% to 20% EtOAc/hexanesNot specified[8]
6-bromoquinolineExtraction and DistillationToluene for extraction, followed by vacuum distillation (150-155 °C / 15mmHg)Purity >98%[9]

Experimental Protocols

Protocol 1: Column Chromatography for Purification of a Di-substituted Quinazoline Derivative

This protocol is a general guideline and should be optimized based on TLC analysis of your specific compound.

  • TLC Analysis: First, determine an appropriate solvent system using TLC. Test various ratios of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane). The ideal system should give your desired product an Rf value of approximately 0.2-0.4 and show good separation from impurities.

  • Column Preparation:

    • Secure a glass column vertically with a clamp.

    • Place a small plug of cotton or glass wool at the bottom of the column.[8]

    • Add a small layer of sand (approx. 1-2 cm).[8]

    • Prepare a slurry of silica gel in your initial, least polar eluting solvent.[8][10]

    • Pour the slurry into the column, tapping the side gently to pack the silica evenly and remove air bubbles.[8] Allow the silica to settle.

    • Add another thin layer of sand on top of the packed silica gel to prevent disruption during sample loading.[3]

    • Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry. [3]

  • Sample Loading:

    • Wet Loading: Dissolve the crude reaction mixture in a minimal amount of the initial eluting solvent (or a slightly more polar solvent if necessary, like dichloromethane) and carefully pipette it onto the top of the column.[5][8]

    • Dry Loading: If the sample is not very soluble, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.[4][5]

  • Elution:

    • Carefully add the eluting solvent to the top of the column.

    • Begin collecting fractions in test tubes.

    • If using a gradient, start with the least polar solvent mixture and gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., from 5% EtOAc in hexane to 10%, then 15%, etc.).[4]

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain your pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your purified compound.

Protocol 2: Recrystallization of a Quinazoline Derivative
  • Solvent Selection: Choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for quinazoline derivatives include ethanol and acetic acid. Test small amounts of your crude product in different solvents to find the best one.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser) while stirring. Continue adding small portions of hot solvent until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by quickly pouring the hot solution through a pre-warmed funnel with filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals should start to form. For better recovery, you can then place the flask in an ice bath to induce further crystallization.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.

Visualized Workflows

Below are diagrams illustrating key purification workflows.

Purification_Workflow cluster_reaction Reaction Work-up cluster_analysis Analysis & Strategy cluster_purification Purification Methods cluster_final Final Product Reaction Crude Reaction Mixture Workup Aqueous Work-up / Extraction Reaction->Workup Crude_Product Crude Solid/Oil Workup->Crude_Product TLC TLC Analysis Crude_Product->TLC Decision Purity Check TLC->Decision Chroma Column Chromatography Decision->Chroma Impure Recrystal Recrystallization Decision->Recrystal Impure Pure_Product Pure Product Decision->Pure_Product Pure Chroma->Pure_Product Recrystal->Pure_Product Characterization Characterization (NMR, MS) Pure_Product->Characterization

Caption: General purification workflow for products of this compound reactions.

Caption: Decision-making logic for choosing a primary purification technique.

References

Side reactions and byproduct formation in 2,4-Dibromoquinazoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-dibromoquinazoline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most common and readily available starting material for the synthesis of this compound is quinazoline-2,4(1H,3H)-dione. This compound can be synthesized from anthranilic acid.

Q2: Which brominating agent is typically used for this conversion?

A2: Phosphoryl bromide (POBr₃) is a suitable reagent for converting the hydroxyl groups of the tautomeric form of quinazoline-2,4(1H,3H)-dione to bromine atoms.[1][2] While other brominating agents exist, POBr₃ is effective for this type of transformation on heterocyclic systems.[1]

Q3: What are the primary challenges in this synthesis?

A3: The main challenges include ensuring the complete conversion of the starting material, preventing over-bromination which can lead to the formation of undesired poly-brominated byproducts, and effectively purifying the final product from the reaction mixture. Incomplete reactions can lead to the formation of 2-bromo-4(3H)-quinazolinone.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This allows for the tracking of the consumption of the starting material and the formation of the desired product and any byproducts.

Troubleshooting Guides

Problem 1: Low or No Product Yield

Question: I am observing a very low yield or no formation of this compound. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield in the synthesis of this compound can be attributed to several factors. A systematic evaluation of your experimental setup is key to identifying the root cause.

Possible Cause Solution
Sub-optimal Reaction Conditions Temperature: Ensure the reaction is heated to a sufficiently high temperature (typically reflux) to drive the reaction to completion. Some related halogenations require temperatures between 110°C and 160°C.[1] Consider a gradual increase in temperature if the reaction is sluggish. Reaction Time: The reaction may require an extended period to go to completion. Monitor the reaction progress closely using TLC or LC-MS to determine the optimal reaction time.
Inactive or Poor Quality Reagents Phosphoryl bromide (POBr₃): POBr₃ is sensitive to moisture.[1] Ensure that it is fresh and has been stored under anhydrous conditions. Using old or improperly stored POBr₃ can significantly reduce its reactivity.
Poor Solubility of Starting Material Quinazoline-2,4(1H,3H)-dione: The starting material may have limited solubility in the reaction solvent. While the reaction is often run neat or with a high-boiling solvent like toluene or xylene, ensure good mixing to facilitate the reaction.[1]
Premature Work-up The reaction may not have reached completion before the work-up procedure was initiated. Confirm the disappearance of the starting material via TLC or LC-MS before quenching the reaction.
Problem 2: Formation of Significant Byproducts

Question: My final product is contaminated with significant amounts of byproducts. What are the likely side reactions and how can I minimize them?

Answer: The formation of byproducts is a common issue in the synthesis of this compound. Understanding the potential side reactions is crucial for optimizing the reaction conditions.

Byproduct Cause Solution
2-Bromo-4(3H)-quinazolinone (Mono-brominated byproduct) Incomplete reaction due to insufficient heating, short reaction time, or a sub-stoichiometric amount of POBr₃.Increase Reaction Time and/or Temperature: Ensure the reaction is heated at a sufficiently high temperature and for an adequate duration to facilitate the second bromination. Control Stoichiometry: Use a sufficient excess of POBr₃ to drive the reaction to completion.
Poly-brominated Quinazolines Over-bromination can occur, especially if the reaction temperature is too high or the reaction time is excessively long. This can lead to bromination on the benzene ring of the quinazoline core.Optimize Reaction Time: Monitor the reaction closely and stop it once the desired product is the major component. Control Temperature: Avoid excessively high temperatures that might promote further bromination.
Unidentified Polymeric Material High reaction temperatures can sometimes lead to the formation of insoluble, tar-like materials, which can complicate purification and reduce the yield.Careful Temperature Control: Maintain a consistent and optimal reaction temperature. Solvent Choice: In some cases, using a high-boiling inert solvent may help to moderate the reaction and prevent polymerization.

Experimental Protocols

Key Experiment: Synthesis of this compound from Quinazoline-2,4(1H,3H)-dione

This protocol describes a general procedure for the synthesis of this compound. Disclaimer: This is a representative protocol and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • Quinazoline-2,4(1H,3H)-dione

  • Phosphoryl bromide (POBr₃)

  • Toluene or Xylene (optional, as a high-boiling solvent)

  • Ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane or Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

  • Standard laboratory glassware, heating mantle, condenser, and stirring apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine quinazoline-2,4(1H,3H)-dione and a molar excess of phosphoryl bromide (e.g., 2-3 equivalents). The reaction can be run neat or in a high-boiling solvent like toluene or xylene.[1]

  • Heat the reaction mixture to reflux (typically between 110°C and 160°C) with vigorous stirring.[1]

  • Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by slowly pouring the mixture onto crushed ice with stirring. Caution: This step is exothermic and will generate HBr gas. Perform this in a well-ventilated fume hood.

  • Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.

  • Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford pure this compound.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start Combine Quinazoline-2,4-dione and POBr3 heat Heat to Reflux (110-160 °C) start->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool quench Quench with Ice cool->quench neutralize Neutralize with NaHCO3 quench->neutralize extract Extract with Organic Solvent neutralize->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions cluster_byproduct_causes Potential Causes cluster_byproduct_solutions Solutions start Low or No Yield? cause1 Sub-optimal Conditions? start->cause1 Yes cause2 Inactive Reagents? start->cause2 Yes cause3 Incomplete Reaction? start->cause3 Yes solution1 Increase Temp/Time cause1->solution1 solution2 Use Fresh Reagents cause2->solution2 solution3 Monitor Reaction to Completion cause3->solution3 byproducts Byproduct Formation? byproduct_cause1 Incomplete Reaction? byproducts->byproduct_cause1 Mono-brominated byproduct_cause2 Over-bromination? byproducts->byproduct_cause2 Poly-brominated byproduct_solution1 Increase Reaction Time/ Temp/Reagent byproduct_cause1->byproduct_solution1 byproduct_solution2 Optimize Reaction Time/ Temp byproduct_cause2->byproduct_solution2

Caption: Troubleshooting logic for this compound synthesis.

References

Overcoming low yields in the synthesis of 2,4-disubstituted quinazolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of 2,4-disubstituted quinazolines, with a focus on overcoming low yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. I am observing a very low yield or no formation of my desired 2,4-disubstituted quinazoline. What are the primary factors to investigate?

Low or non-existent yields in quinazoline synthesis are a frequent challenge and can be attributed to several factors. A systematic approach to troubleshooting is crucial. The primary areas to investigate include the quality of your starting materials, the reaction conditions, and the potential for catalyst deactivation.

  • Poor Quality of Starting Materials: Impurities in reactants such as 2-aminobenzonitriles, 2-aminobenzylamines, or aldehydes can lead to undesirable side reactions and a significant reduction in product formation.[1] It is essential to verify the purity of your starting materials using techniques like NMR, GC-MS, or by checking their melting point.[1]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters that can dramatically influence the outcome of the synthesis.[2]

  • Inactive Catalyst: For catalyzed reactions, the efficiency of the catalyst is paramount. The choice of catalyst, its loading, and the presence of any inhibitors can significantly impact the yield.[1]

2. How do I optimize the reaction conditions to improve my yield?

Optimizing reaction conditions requires a systematic approach of screening different parameters.

  • Temperature Screening: Some classical methods, like the Bischler cyclization, may necessitate high temperatures (above 120°C).[2] In contrast, many modern catalytic approaches operate under milder conditions.[2] It is advisable to perform small-scale reactions at a range of temperatures (e.g., room temperature, 50°C, 80°C, 120°C) and monitor the progress by TLC or LC-MS to identify the optimal temperature.[1]

  • Solvent Selection: The polarity and boiling point of the solvent can have a substantial effect on the reaction.[1] For example, in the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and CO2, polar solvents like DMF and water have been shown to provide excellent yields (85-91%), whereas ethanol and non-polar solvents like toluene and THF are ineffective.[1] A screening of various solvents with different polarities (e.g., toluene, DMF, ethanol, acetonitrile, water) is recommended.[1]

  • Reaction Time: Reaction times can vary considerably, from a few hours to over 24 hours.[2] Close monitoring of the reaction's progress using TLC or LC-MS is essential to determine the point of maximum conversion of starting material and to avoid the formation of degradation products.[2]

  • Inert Atmosphere: For reactions that utilize transition metal catalysts, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) is often necessary to prevent the oxidation of the catalyst or reactants.[1][2]

3. My reaction is generating a significant number of side products, complicating purification. What are common side reactions and how can they be minimized?

The formation of side products is a common issue. Adjusting reaction conditions can favor the desired product. For instance, the formation of N-arylated amidines can sometimes lead to unwanted byproducts.[1] In some cases, particularly in Friedländer synthesis, using an unsymmetrical ketone can lead to condensation on either side of the carbonyl group, resulting in a mixture of regioisomers.[3] To control this, one might introduce a directing group or use specific catalysts.[3]

4. I am experiencing product loss during the workup and purification steps. What can I do to improve recovery?

Product loss during extraction and purification is a frequent problem.

  • Extraction: Optimizing the pH of the aqueous layer during workup is crucial to ensure the product is in a neutral, less water-soluble form.[1] Screening different organic extraction solvents (e.g., ethyl acetate, dichloromethane, diethyl ether) can also help identify the one that provides the highest recovery.[1]

  • Purification: If using silica gel chromatography, the product may be irreversibly adsorbing to the stationary phase. In such cases, trying a different stationary phase like alumina or deactivating the silica gel with triethylamine can be beneficial.[1] For recrystallization, selecting the appropriate solvent or solvent mixture is key. The ideal solvent will have high solubility for the product at high temperatures and low solubility at low temperatures.[1]

Data Presentation: Comparison of Synthetic Methodologies

The following table summarizes various catalytic systems and reaction conditions for the synthesis of 2,4-disubstituted quinazolines, highlighting the impact on yield.

Catalyst/MethodTemperature (°C)TimeKey ReagentsSolventYield (%)Reference
Iodine-Catalyzed Room Temp - Reflux< 1 hourI₂/NH₄OAcEtOH or neat91 - 97[2][4]
Iron-Catalyzed 12012 hoursFeCl₂/t-BuOOHDichlorobenzene43 - 86[2]
Copper-Catalyzed 8024 hoursCuCl/TEMPO/bpyCH₃CN40 - 98[2][4]
Microwave-Assisted 100 - 15010 - 30 minTMSOTf or neatSolvent-free72 - 94[5]
Hydrogen Peroxide Mediated 606 hoursH₂O₂/NH₄OAcDMSO61 - 89[5]

Experimental Protocols

General Protocol for a Microwave-Assisted Synthesis of 2,4-Disubstituted Quinazolines

This protocol is a generalized example and may require optimization for specific substrates.

  • Reactant Preparation: In a microwave-safe reaction vessel, combine the 2-aminobenzophenone (1.0 mmol), the nitrile (1.2 mmol), and trimethylsilyl trifluoromethanesulfonate (TMSOTf) as a catalyst.[5]

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 100°C for 10 minutes.[5]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of starting materials.

  • Workup: After completion, cool the reaction mixture to room temperature.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2,4-disubstituted quinazoline.

General Protocol for an Iodine-Catalyzed Synthesis of 2,4-Disubstituted Quinazolines

This protocol provides a general guideline for an iodine-catalyzed reaction.

  • Reactant Mixture: To a mixture of the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol), add molecular iodine (10 mol%).[3]

  • Heating: Heat the reaction mixture at 80-100°C.[3]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC.[3]

  • Quenching and Extraction: Upon completion, cool the reaction mixture to room temperature. Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine. Wash with brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.[3]

  • Purification: Purify the resulting crude product by column chromatography.

Visualizations

Troubleshooting_Low_Yield Start Low or No Product Yield Check_Purity Verify Starting Material Purity Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions Start->Optimize_Conditions Check_Catalyst Evaluate Catalyst Activity Start->Check_Catalyst Impure Purify Starting Materials (Distillation/ Recrystallization) Check_Purity->Impure Impure Pure Purity Confirmed Check_Purity->Pure Pure Temp_Screen Temperature Screening Optimize_Conditions->Temp_Screen Solvent_Screen Solvent Screening Optimize_Conditions->Solvent_Screen Time_Study Reaction Time Study Optimize_Conditions->Time_Study Inert_Atmosphere Use Inert Atmosphere (N2 or Ar) Optimize_Conditions->Inert_Atmosphere Fresh_Catalyst Use Fresh Catalyst Check_Catalyst->Fresh_Catalyst Inactive Optimize_Loading Optimize Catalyst Loading Check_Catalyst->Optimize_Loading Active Impure->Optimize_Conditions Pure->Optimize_Conditions Successful_Yield Improved Yield Temp_Screen->Successful_Yield Solvent_Screen->Successful_Yield Time_Study->Successful_Yield Inert_Atmosphere->Successful_Yield Fresh_Catalyst->Successful_Yield Optimize_Loading->Successful_Yield

Caption: Troubleshooting workflow for low quinazoline synthesis yield.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants 1. Combine Reactants (e.g., 2-aminobenzophenone, nitrile) Catalyst 2. Add Catalyst (e.g., TMSOTf) Reactants->Catalyst Solvent 3. Add Solvent (if applicable) Catalyst->Solvent Heating 4. Apply Energy (Conventional Heat or Microwave) Solvent->Heating Monitoring 5. Monitor Progress (TLC/LC-MS) Heating->Monitoring Quench 6. Quench Reaction Monitoring->Quench Extract 7. Extraction Quench->Extract Purify 8. Purify Product (Column Chromatography/ Recrystallization) Extract->Purify Final_Product 9. Characterize Pure Product Purify->Final_Product

Caption: General experimental workflow for quinazoline synthesis.

References

Troubleshooting regioselectivity in reactions of 2,4-Dibromoquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the regioselectivity of reactions involving 2,4-dibromoquinazoline. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the typical regioselectivity observed in nucleophilic aromatic substitution (SNAr) reactions of this compound?

A1: In nucleophilic aromatic substitution (SNAr) reactions, the C4 position of this compound is significantly more reactive than the C2 position.[1][2][3][4][5] This allows for the selective substitution at the C4 position under mild reaction conditions. Substitution at the C2 position generally requires more forcing conditions, such as higher temperatures.[2][3] Theoretical studies, including DFT calculations, have confirmed that the carbon atom at the C4 position possesses a higher LUMO coefficient, rendering it more susceptible to nucleophilic attack.[1][4]

Q2: I am observing poor regioselectivity in a Suzuki coupling reaction with this compound. What are the likely causes and how can I improve it?

A2: Poor regioselectivity in Suzuki couplings with 2,4-dihaloheterocycles can stem from several factors. While Suzuki couplings of 2,4-dibromopyridine typically favor the C2 position, and 2,4-dichloropyrimidines favor the C4 position, the outcome with this compound can be influenced by the specific reaction conditions.[6][7][8]

Troubleshooting Steps:

  • Catalyst and Ligand Choice: The palladium catalyst and the phosphine ligand play a crucial role in determining the regioselectivity. Experiment with different ligand-to-metal ratios.

  • Reaction Temperature: Lowering the reaction temperature may enhance selectivity. Increased temperatures can sometimes lead to a loss of regioselectivity.[9]

  • Solvent and Base: The polarity of the solvent and the nature of the base can influence the reaction pathway. A systematic screening of different solvent and base combinations is recommended.

Q3: What is the expected regioselectivity for a Sonogashira coupling with this compound?

A3: The regioselectivity of Sonogashira couplings with 2,4-dibromoquinolines has been a subject of correction in the scientific literature. While an initial report suggested coupling at the C4 position, this was later revised to indicate that Sonogashira coupling preferentially occurs at the C2 position.[10][11] To achieve coupling at the C4 position, one strategy is to use a substrate with differential halogen reactivity, such as 2-bromo-4-iodoquinoline, which directs the coupling to the more reactive C-I bond at the C4 position.[11][12]

Q4: Can I achieve selective C2 substitution on a this compound substrate?

A4: Yes, selective C2 substitution is achievable, although it often requires a strategic approach.

  • Sequential Reactions: The most common method is a sequential reaction where the more reactive C4 position is first functionalized. The subsequent reaction at the C2 position can then be carried out, often under harsher conditions.[3]

  • Palladium-Catalyzed Cross-Coupling: For reactions like Suzuki or Sonogashira coupling, careful selection of catalysts and ligands can favor C2 substitution. As noted, Sonogashira coupling has been reported to be selective for the C2 position in 2,4-dibromoquinolines.[11]

Troubleshooting Guides

Issue 1: Low Yield of the Desired C4-Substituted Isomer in an SNAr Reaction
  • Symptom: The primary product is unreacted this compound, or a mixture of C4-substituted and di-substituted products is obtained, with a low yield of the desired mono-C4-substituted product.

  • Possible Causes & Solutions:

CauseRecommended Solution
Insufficient reaction time or temperature Monitor the reaction progress using TLC or LC-MS. If the starting material is consumed slowly, consider extending the reaction time or slightly increasing the temperature. However, be cautious as excessive heat can lead to di-substitution.
Inappropriate solvent The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like DMF or DMSO, or polar protic solvents like ethanol or isopropanol are commonly used.[3]
Base is not optimal For amine nucleophiles, an excess of the amine can act as the base. Alternatively, non-nucleophilic organic bases (e.g., DIPEA) or inorganic bases (e.g., K2CO3) can be used. The choice of base should be optimized for the specific nucleophile.
Nucleophile is not reactive enough If the nucleophile is weak, consider using a stronger base to deprotonate it or increasing the reaction temperature.
Issue 2: Formation of a Mixture of Regioisomers in a Palladium-Catalyzed Cross-Coupling Reaction
  • Symptom: The reaction yields a mixture of C2- and C4-substituted products, making purification difficult and reducing the yield of the desired isomer.

  • Possible Causes & Solutions:

CauseRecommended Solution
Inappropriate Catalyst/Ligand System The choice of palladium precursor (e.g., Pd(OAc)2, Pd2(dba)3) and ligand (e.g., PPh3, PCy3) is critical.[6][9] Screen different catalyst/ligand combinations to find the optimal system for your desired regioselectivity.
Reaction Temperature is Too High High temperatures can sometimes overcome the intrinsic selectivity of the substrate.[9] Try running the reaction at a lower temperature for a longer period.
Incorrect Halogen Substrate For Sonogashira coupling, if C4 selectivity is desired, consider synthesizing and using 2-bromo-4-iodoquinazoline. The palladium catalyst will preferentially insert into the more reactive carbon-iodine bond.[11][12]

Experimental Protocols

Protocol 1: Selective C4-Amination of this compound (SNAr)

This protocol is a general guideline for the selective substitution of an amine at the C4 position.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent (e.g., ethanol, isopropanol, or DMF).

  • Addition of Reagents: Add the amine nucleophile (1.1 - 1.5 eq.) to the solution. If the amine is used as its salt, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq.).

  • Reaction Conditions: Stir the reaction mixture at room temperature to 60 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Regioselective Suzuki-Miyaura Coupling

This protocol provides a starting point for a regioselective Suzuki coupling. Optimization will be required based on the desired isomer.

  • Reaction Setup: To a reaction vessel, add this compound (1.0 eq.), the boronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh3)4, 5 mol%), and a base (e.g., K2CO3 or Cs2CO3, 2.0 eq.).

  • Solvent: Add a degassed solvent system, such as a mixture of toluene and ethanol or dioxane and water.

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 70 °C to 100 °C. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate in vacuo. Purify the residue by column chromatography.

Visualizations

troubleshooting_workflow start Poor Regioselectivity Observed check_reaction_type Identify Reaction Type start->check_reaction_type snar SNAr Reaction check_reaction_type->snar Nucleophilic Substitution pd_coupling Pd-Catalyzed Coupling (Suzuki, Sonogashira) check_reaction_type->pd_coupling Cross-Coupling snar_cause Check Reaction Conditions snar->snar_cause pd_cause Analyze Catalytic System & Conditions pd_coupling->pd_cause snar_sol1 Lower Temperature snar_cause->snar_sol1 Di-substitution? snar_sol2 Optimize Solvent/Base snar_cause->snar_sol2 Low Conversion? snar_sol3 Check Nucleophile Stoichiometry snar_cause->snar_sol3 Low Conversion? pd_sol1 Screen Catalysts & Ligands pd_cause->pd_sol1 pd_sol2 Adjust Temperature pd_cause->pd_sol2 pd_sol3 Modify Halogen at C4 (e.g., Iodo for Sonogashira) pd_cause->pd_sol3

Caption: Troubleshooting decision tree for poor regioselectivity.

regioselectivity_factors regioselectivity Regioselectivity (C2 vs. C4) reaction_type Reaction Type reaction_type->regioselectivity snar SNAr reaction_type->snar suzuki Suzuki reaction_type->suzuki sonogashira Sonogashira reaction_type->sonogashira substrate_factors Substrate Factors substrate_factors->regioselectivity electronics Electronic Effects (C4 is more electrophilic) substrate_factors->electronics halide Leaving Group Ability (I > Br > Cl) substrate_factors->halide condition_factors Reaction Conditions condition_factors->regioselectivity catalyst Catalyst/Ligand condition_factors->catalyst temperature Temperature condition_factors->temperature solvent Solvent/Base condition_factors->solvent

Caption: Factors influencing regioselectivity in this compound reactions.

References

Technical Support Center: Catalyst Selection and Optimization for 2,4-Dibromoquinazoline Couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and optimization for various palladium-catalyzed cross-coupling reactions with 2,4-dibromoquinazoline. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity order for the two bromine atoms on this compound in palladium-catalyzed cross-coupling reactions?

A1: In 2,4-dihaloquinazolines, the C4 position is generally more reactive than the C2 position towards nucleophilic substitution and palladium-catalyzed cross-coupling reactions. This increased reactivity is attributed to the electronic effect of the adjacent nitrogen atom in the quinazoline ring system, making the C4 position more electrophilic. Therefore, under carefully controlled conditions, selective mono-functionalization at the C4 position can be achieved.

Q2: How can I achieve selective mono-arylation at the C4 position of this compound?

A2: To achieve selective mono-arylation at the C4 position, it is crucial to use milder reaction conditions. This typically involves using a 1:1 stoichiometry of the boronic acid to the this compound, lower reaction temperatures, and shorter reaction times. A standard catalyst system like Pd(PPh₃)₄ with a suitable base such as K₂CO₃ can be effective. Careful monitoring of the reaction progress by TLC or LC-MS is essential to stop the reaction once the mono-arylated product is predominantly formed, thus preventing the formation of the di-substituted product.

Q3: Is it possible to selectively functionalize the C2 position of this compound?

A3: While the C4 position is more reactive, selective functionalization at the C2 position is possible. One strategy involves temporarily deactivating the C4 position. For instance, the C4-halide can be displaced with a thioether, which is less reactive in subsequent cross-coupling reactions. This allows for a regioselective cross-coupling to occur at the C2 position. The thioether can then be removed or further functionalized in a subsequent step.

Q4: My Buchwald-Hartwig amination reaction on this compound is giving low yields. What are the common causes?

A4: Low yields in Buchwald-Hartwig amination of haloquinazolines can be due to several factors. A primary concern is catalyst inhibition by the quinazoline nitrogen. The lone pair of electrons on the nitrogen can coordinate to the palladium center, leading to catalyst deactivation. Using bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos can sterically shield the palladium and mitigate this issue. Other potential causes include suboptimal base selection (stronger, non-nucleophilic bases like NaOtBu or LHMDS are often required), impure or wet reagents and solvents, and insufficient reaction temperature.

Q5: I am observing significant amounts of di-substituted product when I am targeting mono-substitution. How can I improve selectivity?

A5: To improve selectivity for mono-substitution, consider the following:

  • Stoichiometry: Use a slight excess (1.0-1.2 equivalents) of the coupling partner.

  • Temperature: Lowering the reaction temperature can favor the more kinetically favorable reaction at the C4 position.

  • Reaction Time: Monitor the reaction closely and stop it before significant di-substitution occurs.

  • Catalyst System: In some cases, the choice of ligand can influence regioselectivity. Screening different ligands may be beneficial.

Troubleshooting Guides

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
Potential Cause Troubleshooting Step
Inactive Catalyst Use a fresh batch of palladium precursor and ligand. Consider using a pre-activated catalyst like a palladacycle. Increase catalyst loading incrementally (e.g., from 2 mol% to 5 mol%).
Inappropriate Ligand For challenging couplings, screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.
Suboptimal Base Ensure the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is finely powdered and anhydrous. For difficult substrates, a stronger base might be necessary.
Poor Solubility Try a different solvent system (e.g., 1,4-dioxane/water, toluene, DMF) or adjust the solvent ratio to ensure all reagents are in solution at the reaction temperature.
Catalyst Poisoning The quinazoline nitrogen can inhibit the catalyst. Using bulky ligands can help. Ensure all reagents and solvents are free of impurities that could act as catalyst poisons.
Issue 2: Poor Regioselectivity (Di-substitution instead of Mono-substitution)
Potential Cause Troubleshooting Step
Reaction Conditions Too Harsh To selectively target the C4 position, use milder conditions (e.g., lower temperature, weaker base). Harsh conditions can lead to concurrent coupling at the C2 position.
Prolonged Reaction Time Extended reaction times, even under mild conditions, can lead to the slow reaction of the less reactive C2 site. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Incorrect Stoichiometry Use a controlled amount of the coupling partner (typically 1.0-1.2 equivalents) to favor mono-substitution.
Catalyst System Not Selective Certain palladium catalysts and ligands may offer better regioselectivity. Screening a panel of ligands can be beneficial.
Issue 3: Side Reactions (e.g., Homocoupling, Dehalogenation)
Potential Cause Troubleshooting Step
Homocoupling of Boronic Acid This is often due to the presence of oxygen. Ensure all solvents and reagents are rigorously degassed.
Dehalogenation This side reaction can be promoted by certain solvents or bases that can act as hydride donors. Avoid using alcohols as the primary solvent if this is an issue and ensure reagents are anhydrous (unless water is part of the solvent system).

Data Presentation: Catalyst Systems for Couplings of Dihaloquinazolines

The following tables summarize representative catalyst systems and conditions for various cross-coupling reactions on dihaloquinazoline scaffolds. Note that optimization is often necessary for specific substrates and coupling partners.

Table 1: Suzuki-Miyaura Coupling of Dihaloquinazolines

EntryHaloquinazolineCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Ref.
16-Bromo-2,4-dichloroquinazolineArylboronic acidPd(PPh₃)₄ (10)-K₂CO₃1,4-Dioxane/H₂OReflux16-[1]
22,4,7-TrichloroquinazolineArylboronic acidPd(OAc)₂ (5)PPh₃ (15)Na₂CO₃DME/H₂O75-Good

Table 2: Buchwald-Hartwig Amination of Haloquinazolines

EntryHaloquinazolineAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
12,4-DichloroquinazolineSubstituted amine-RuPhos palladacycle-----
22,4-DichloroquinazolineSubstituted amine-DavePhos-----

Table 3: Sonogashira Coupling of Haloquinolines/Haloquinazolines

EntrySubstrateCoupling PartnerCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
12,4-DichloroquinolineTerminal AlkynePd/C (10)CuI (5)-H₂O--Good
2Aryl Halide (General)Terminal AlkynePd(PPh₃)₂Cl₂ (5)CuI (2.5)DiisopropylamineTHFRT389

Experimental Protocols

General Procedure for Regioselective Suzuki-Miyaura Coupling at C4

To a solution of this compound (1.0 mmol) in a mixture of 1,4-dioxane and water (e.g., 4:1, 5 mL) is added the arylboronic acid (1.1 mmol) and a base such as K₂CO₃ (2.0 mmol) or K₃PO₄ (2.0 mmol). The mixture is thoroughly degassed with argon or nitrogen. The palladium catalyst, for example, Pd(PPh₃)₄ (0.05 mmol), is then added, and the reaction mixture is heated to 80-100 °C. The reaction is monitored by TLC or LC-MS. Upon completion of the mono-arylation, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination

An oven-dried reaction vessel is charged with this compound (1.0 mmol), the desired amine (1.2 mmol), a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 mmol), a palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), and a bulky phosphine ligand (e.g., XPhos, 4 mol%). The vessel is sealed, evacuated, and backfilled with an inert gas (repeated three times). Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) is added, and the mixture is heated to 80-110 °C with vigorous stirring. The reaction progress is monitored by TLC or LC-MS. After completion, the reaction is cooled to room temperature, quenched with saturated aqueous NH₄Cl, and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by flash chromatography.

General Procedure for Sonogashira Coupling

To a dry Schlenk flask under an inert atmosphere are added this compound (1.0 mmol), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (3 mol%), and a copper(I) co-catalyst like CuI (5 mol%). Anhydrous, degassed solvent (e.g., THF or DMF) is added, followed by an amine base (e.g., triethylamine or diisopropylamine, 2-3 equivalents) and the terminal alkyne (1.1 equivalents). The reaction is stirred at room temperature or gently heated (40-60 °C) and monitored by TLC or LC-MS. Upon completion, the reaction is worked up by diluting with an organic solvent, washing with saturated aqueous NH₄Cl and brine, drying the organic layer, and concentrating. The crude product is purified by column chromatography.

Visualizations

Catalyst_Selection_Workflow cluster_start Define Reaction Goal cluster_catalyst Catalyst System Selection cluster_optimization Reaction Optimization cluster_end Final Protocol Start Define Target Coupling (e.g., Suzuki, Buchwald-Hartwig) Selectivity Define Selectivity Goal (Mono-C4, Mono-C2, Di-substitution) Start->Selectivity Catalyst Choose Pd Precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄) Selectivity->Catalyst Ligand Select Ligand (e.g., PPh₃, XPhos, SPhos) Catalyst->Ligand Base Select Base (e.g., K₂CO₃, NaOtBu, Cs₂CO₃) Ligand->Base Solvent Choose Solvent (e.g., Toluene, Dioxane, DMF) Base->Solvent Screening Screen Conditions (Temp, Time, Concentration) Solvent->Screening Analysis Analyze Results (Yield, Selectivity, Byproducts) Screening->Analysis Troubleshoot Troubleshoot Issues (Low conversion, Poor selectivity) Analysis->Troubleshoot Issues Optimized Optimized Protocol Analysis->Optimized Success Troubleshoot->Catalyst Re-evaluate System Troubleshooting_Decision_Tree Start Low or No Product Yield Check_Reagents Check Reagent Purity & Inertness (Anhydrous solvents, Degassed mixture) Start->Check_Reagents Reagents_OK Reagents OK Check_Reagents->Reagents_OK Yes Reagents_Bad Purify/Replace Reagents Check_Reagents->Reagents_Bad No Check_Catalyst Evaluate Catalyst System Reagents_OK->Check_Catalyst Reagents_Bad->Start Catalyst_OK Catalyst System OK Check_Catalyst->Catalyst_OK Potentially Change_Ligand Try Bulky/Electron-Rich Ligand Check_Catalyst->Change_Ligand No/Unsure Increase_Loading Increase Catalyst Loading Check_Catalyst->Increase_Loading Still Low Yield Check_Conditions Assess Reaction Conditions Catalyst_OK->Check_Conditions Change_Ligand->Check_Catalyst Increase_Loading->Check_Catalyst Conditions_OK Conditions OK Check_Conditions->Conditions_OK Potentially Increase_Temp Increase Temperature Check_Conditions->Increase_Temp No/Unsure Change_Base Screen Different Bases Check_Conditions->Change_Base Still Low Yield Success Improved Yield Conditions_OK->Success Increase_Temp->Check_Conditions Change_Base->Check_Conditions

References

Technical Support Center: Managing Impurities in 2,4-Dibromoquinazoline Starting Material

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,4-Dibromoquinazoline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and manage impurities in this key starting material. The following troubleshooting guides and frequently asked questions (FAQs) provide detailed information on the synthesis, purification, and analysis of this compound to ensure the quality and consistency of your research and development projects.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

A common and effective method for the synthesis of this compound is the bromination of quinazoline-2,4(1H,3H)-dione (also known as 2,4-quinazolinediol). This reaction is typically carried out using a brominating agent such as phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and phosphorus oxychloride (POCl₃). The reaction involves the conversion of the hydroxyl groups of the starting material into bromine atoms.

Q2: What are the potential impurities in this compound synthesis?

During the synthesis of this compound from quinazoline-2,4-dione, several impurities can form. The most common impurities include:

  • Unreacted Starting Material: Residual quinazoline-2,4-dione.

  • Mono-brominated Intermediates: Such as 2-bromo-4-hydroxyquinazoline or 4-bromo-2-hydroxyquinazoline.

  • Over-brominated Byproducts: Formation of additional brominated species on the benzene ring of the quinazoline structure, although less common under controlled conditions.

  • Hydrolysis Products: If moisture is present during the reaction or work-up, the bromo groups can be hydrolyzed back to hydroxyl groups, reforming the starting material or mono-brominated intermediates.

  • Residual Solvents and Reagents: Traces of the brominating agents or solvents used in the reaction and purification steps.

Q3: How can I minimize the formation of these impurities during synthesis?

To minimize impurity formation, the following precautions and techniques are recommended:

  • Use of High-Purity Starting Materials: Ensure the quinazoline-2,4-dione is of high purity before starting the reaction.

  • Control of Reaction Stoichiometry: Use the correct molar ratio of the brominating agent to the starting material to ensure complete conversion and avoid the formation of mono-brominated intermediates.

  • Anhydrous Reaction Conditions: The reaction should be carried out under strictly anhydrous conditions to prevent the hydrolysis of the product and intermediates. Use dry solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature Control: Maintain the recommended reaction temperature to avoid side reactions and decomposition of the product.

  • Controlled Addition of Reagents: Add the brominating agent to the reaction mixture in a controlled manner to manage the reaction exotherm and prevent localized overheating.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction.Increase reaction time or temperature. Ensure proper mixing.
Hydrolysis of the product during work-up.Perform the work-up at a low temperature and avoid prolonged contact with water or protic solvents.
Presence of Mono-brominated Impurities Insufficient amount of brominating agent.Increase the molar ratio of the brominating agent to the starting material.
Short reaction time.Extend the reaction time to allow for complete dibromination.
Product is Contaminated with Starting Material Incomplete reaction.See "Low Yield" troubleshooting.
Inefficient purification.Optimize the purification method (e.g., recrystallization solvent system, column chromatography conditions).
Discolored Product (Yellow to Brown) Presence of residual brominating agents or byproducts.Purify the product by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by column chromatography.
Decomposition of the product.Store the product in a cool, dark, and dry place under an inert atmosphere.

Experimental Protocols

Synthesis of this compound from Quinazoline-2,4-dione

Materials:

  • Quinazoline-2,4-dione

  • Phosphorus oxybromide (POBr₃)

  • Acetonitrile (anhydrous)

  • Dichloromethane (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethanol (for recrystallization)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add quinazoline-2,4-dione (1.0 eq).

  • Add anhydrous acetonitrile to the flask.

  • Slowly add phosphorus oxybromide (3.0 eq) to the suspension at room temperature under a nitrogen atmosphere.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • After completion of the reaction, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from ethanol to yield a crystalline solid.

HPLC Method for Purity Analysis of this compound

Instrumentation:

  • HPLC system with a UV detector

Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 0-5 min: 30% B, 5-25 min: 30-90% B, 25-30 min: 90% B, 30.1-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh and dissolve approximately 1 mg of the this compound sample in 1.0 mL of acetonitrile.

  • Filter the solution through a 0.45 µm syringe filter before injection.

¹H NMR Spectroscopy for Structural Confirmation and Impurity Detection

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

Sample Preparation:

  • Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a small amount of an internal standard (e.g., tetramethylsilane - TMS) if quantitative analysis is required.

Expected ¹H NMR Data (in CDCl₃):

The aromatic protons of this compound will appear in the range of δ 7.5-8.5 ppm. The exact chemical shifts and coupling constants will depend on the substitution pattern. Impurities such as mono-brominated species or the starting material will show distinct signals that can be used for identification and quantification.

Visualizations

Synthesis_Workflow start Quinazoline-2,4-dione reaction Bromination (Reflux in Acetonitrile) start->reaction reagent POBr3 reagent->reaction workup Aqueous Work-up & Extraction reaction->workup purification Recrystallization (Ethanol) workup->purification product Pure this compound purification->product

Caption: Synthetic workflow for this compound.

Impurity_Formation cluster_main Main Reaction Pathway cluster_side Side Reactions / Impurity Sources start Quinazoline-2,4-dione intermediate Mono-bromo Intermediate start->intermediate +POBr3 (Insufficient) product This compound intermediate->product +POBr3 hydrolysis2 Hydrolysis to Starting Material intermediate->hydrolysis2 hydrolysis1 Hydrolysis to Intermediate product->hydrolysis1 moisture Moisture (H2O) moisture->hydrolysis1 moisture->hydrolysis2

Caption: Impurity formation pathways in the synthesis.

Preventing hydrodehalogenation in 2,4-Dibromoquinazoline reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing hydrodehalogenation during reactions with 2,4-dibromoquinazoline.

Frequently Asked Questions (FAQs)

Q1: What is hydrodehalogenation and why is it a problem in this compound reactions?

A1: Hydrodehalogenation is an undesired side reaction where a bromine atom on the quinazoline core is replaced by a hydrogen atom. This leads to the formation of mono-bromo or fully debrominated quinazoline byproducts, reducing the yield of the desired substituted product and complicating purification.

Q2: Which bromine atom on this compound is more susceptible to substitution and hydrodehalogenation?

A2: In cross-coupling reactions of 2,4-dihaloquinazolines, the C4 position is generally more electrophilic and therefore more reactive towards substitution than the C2 position.[1] Consequently, the C4-bromo substituent is typically more prone to both the desired coupling reaction and the undesired hydrodehalogenation.

Q3: What are the primary causes of hydrodehalogenation in palladium-catalyzed cross-coupling reactions?

A3: The primary cause is the formation of palladium-hydride (Pd-H) species in the catalytic cycle. These species can arise from various sources, including:

  • Bases: Particularly alkoxide bases.

  • Solvents: Protic solvents like alcohols or residual water in aprotic solvents.

  • Reagents: Impurities in other reagents can sometimes act as hydride sources.

Once formed, the Pd-H species can react with the this compound intermediate in the catalytic cycle, leading to the hydrodehalogenated byproduct instead of the desired cross-coupled product. An unproductive side reaction can compete with reductive elimination wherein the amide undergoes beta-hydride elimination to yield the hydrodehalogenated arene and an imine product.[2]

Q4: Can the choice of catalyst and ligand influence the extent of hydrodehalogenation?

A4: Absolutely. The choice of palladium catalyst and, more importantly, the phosphine ligand plays a crucial role. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, can promote the desired reductive elimination step of the cross-coupling reaction, thereby outcompeting the hydrodehalogenation pathway.[3] For chelating ligands, the monophosphine palladium species is not formed; oxidative addition, amide formation and reductive elimination occur from L2Pd complexes.[2]

Troubleshooting Guides

Issue 1: Significant formation of mono-bromoquinazoline byproduct.

This indicates that one of the bromine atoms is being replaced by hydrogen. Based on the higher reactivity of the C4 position, the likely byproduct is 2-bromoquinazoline.

Troubleshooting Workflow:

G cluster_solutions Potential Solutions start High Hydrodehalogenation Detected base Evaluate Base start->base solvent Assess Solvent System base->solvent If using strong alkoxide bases sol_base Switch to weaker inorganic bases (e.g., K2CO3, K3PO4, Cs2CO3) base->sol_base ligand Optimize Ligand solvent->ligand If using protic or wet aprotic solvents sol_solvent Use anhydrous aprotic solvents (e.g., toluene, dioxane, THF). Ensure all reagents are dry. solvent->sol_solvent temp Lower Reaction Temperature ligand->temp If using standard phosphine ligands sol_ligand Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). ligand->sol_ligand end Hydrodehalogenation Minimized temp->end sol_temp Reduce temperature and monitor reaction progress over a longer period. temp->sol_temp G cluster_solutions Potential Solutions start Low Yield & Hydrodehalogenation catalyst Review Catalyst System start->catalyst reagents Check Reagent Quality catalyst->reagents If catalyst/ligand is not optimal sol_catalyst Increase catalyst/ligand loading. Use a pre-formed catalyst. Screen different palladium sources (e.g., Pd(OAc)2, Pd2(dba)3). catalyst->sol_catalyst atmosphere Ensure Inert Atmosphere reagents->atmosphere If impurities are suspected sol_reagents Use high-purity reagents. Recrystallize starting materials if necessary. reagents->sol_reagents end Improved Yield & Purity atmosphere->end sol_atmosphere Thoroughly degas the solvent and reaction mixture. Maintain a positive pressure of an inert gas (Ar or N2). atmosphere->sol_atmosphere G cluster_catalytic_cycle Pd(0) Catalytic Cycle cluster_side_reaction Hydrodehalogenation Pathway Pd0 Pd(0)L2 OA Oxidative Addition (Ar-Pd(II)-X) Pd0->OA Ar-X Trans Transmetalation (Ar-Pd(II)-R) OA->Trans R-B(OR)2 PdH Pd(II)-H Species OA->PdH + Hydride Source RE Reductive Elimination Trans->RE RE->Pd0 Product Desired Product (Ar-R) RE->Product RE_H Reductive Elimination PdH->RE_H RE_H->Pd0 Byproduct Hydrodehalogenated Byproduct (Ar-H) RE_H->Byproduct

References

Scalability challenges in the synthesis of 2,4-Dibromoquinazoline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2,4-Dibromoquinazoline Derivatives

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of this compound and its derivatives. The content is structured to address specific challenges encountered during experimental work, particularly concerning scalability.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent methods start from either quinazoline-2,4-dione or 2,4-dichloroquinazoline.

  • From Quinazoline-2,4-dione: This involves a two-step process starting with the synthesis of the dione from anthranilic acid, followed by a bromination step, typically using a strong brominating agent like phosphorus tribromide (PBr₃) or phosphorus oxybromide (POBr₃).

  • From 2,4-Dichloroquinazoline: This route involves a halogen exchange (Halex) reaction where the chlorine atoms on the more readily available 2,4-dichloroquinazoline are substituted with bromine. This can be achieved using reagents like sodium bromide in a suitable solvent. The C4 position is generally more reactive than the C2 position.[1]

Q2: Why is my reaction yield consistently low when synthesizing the quinazoline-2,4-dione precursor?

A2: Low yields in the synthesis of quinazoline-2,4-dione from anthranilic acid and a cyanate source are often due to suboptimal pH control or reaction temperature. The cyclization step is sensitive to reaction conditions. Ensure that the pH is carefully maintained in the specified range for your protocol and consider screening temperatures to find the optimal point.[2] Purity of the starting anthranilic acid is also a critical factor.[3]

Q3: What are the primary safety concerns when scaling up bromination reactions?

A3: Scaling up bromination presents significant safety challenges.

  • Molecular Bromine (Br₂): This reagent is highly toxic, corrosive, and volatile. Its handling at a large scale requires specialized equipment and stringent safety protocols to prevent accidental release.[4][5]

  • N-Bromosuccinimide (NBS): While a solid and often considered safer, NBS can undergo exothermic decomposition, especially at elevated temperatures or in certain solvents like DMF, posing a risk of thermal runaway in large reactors.[4]

  • In Situ Bromine Generation: A safer alternative for large-scale synthesis is the in situ generation of bromine from reagents like HBr with an oxidant (e.g., H₂O₂ or NaBrO₃).[5][6] This method avoids the storage and handling of large quantities of molecular bromine.[5]

Q4: I am observing the formation of mono-bromo- and other impurities instead of the desired this compound. How can I improve selectivity?

A4: The formation of mono-substituted or other impurities is a common issue related to regioselectivity and reaction control. The chlorine atom at the C4-position of 2,4-dichloroquinazoline is more susceptible to nucleophilic substitution under mild conditions than the chlorine at the C2-position.[1] When performing a halogen exchange, insufficient temperature, reaction time, or stoichiometry of the brominating agent can lead to incomplete conversion, resulting primarily in 2-chloro-4-bromoquinazoline. To favor di-substitution, harsher conditions (higher temperatures) and an adequate excess of the bromide source are typically required.

Q5: What is the most effective method for purifying crude this compound at scale?

A5: Purification at scale often relies on recrystallization to avoid the cost and complexity of large-scale column chromatography. The key is to perform a solvent screen to identify a solvent or solvent system in which the product has high solubility at elevated temperatures but low solubility at room temperature or below.[3] If chromatography is necessary, using alumina or silica gel deactivated with an amine (like triethylamine) can prevent irreversible adsorption of the product.[3]

Troubleshooting Guides

This section addresses specific problems encountered during the synthesis of this compound derivatives.

Problem 1: Low or No Product Yield
Possible Cause Troubleshooting Step Experimental Protocol
Poor Quality Starting Materials Verify the purity of precursors (e.g., 2,4-dichloroquinazoline or quinazoline-2,4-dione) using NMR, GC-MS, or melting point analysis.Purification of 2,4-dichloroquinazoline: Recrystallize the commercial material from a suitable solvent like ethanol or toluene to remove impurities that may inhibit the reaction.[3]
Suboptimal Reaction Temperature The halogen exchange reaction often requires significant thermal energy to overcome the activation barrier, especially for the second substitution at the C2 position.Temperature Screening: Set up small-scale parallel reactions at a range of temperatures (e.g., 100 °C, 120 °C, 140 °C) and monitor the progress by TLC or LC-MS to identify the optimal condition for di-substitution.[3]
Incorrect Solvent Choice The solvent's polarity and boiling point are critical. It must solubilize the reactants and be stable at the required reaction temperature.Solvent Screening: Test the reaction in various high-boiling polar aprotic solvents such as DMF, DMAc, or NMP to find the one that provides the best yield and reaction rate.[3][7]
Incomplete Reaction The reaction may not have reached completion due to insufficient reaction time.Time Course Study: Monitor a small-scale reaction by taking aliquots at regular intervals (e.g., 2h, 6h, 12h, 24h) and analyzing them by TLC or LC-MS to determine the time required for maximum conversion.[7][8]
Problem 2: Product Purification Challenges
Possible Cause Troubleshooting Step Experimental Protocol
Product Irreversibly Adsorbs to Silica Gel The nitrogen atoms in the quinazoline ring can lead to strong binding with the acidic silanol groups on standard silica gel, causing poor recovery.Stationary Phase Modification: Before running a large column, test the separation on a small scale. If streaking or poor recovery occurs, try deactivating the silica gel by pre-flushing the column with a solvent mixture containing 1-2% triethylamine. Alternatively, use a different stationary phase like alumina.[3]
Difficulty in Removing Starting Material The starting material (e.g., 2,4-dichloroquinazoline) may have similar polarity to the mono-bromo intermediate and the dibromo-product, making chromatographic separation difficult.Reaction Optimization: The most effective solution is to drive the reaction to completion. Use a higher temperature, longer reaction time, or a slight excess of the brominating agent to ensure full consumption of the starting material.
Product Fails to Crystallize The crude product may contain impurities that inhibit crystal formation.Recrystallization Solvent Selection: Test the solubility of the crude product in a variety of solvents at both room temperature and their boiling points. An ideal solvent will fully dissolve the product when hot but allow it to precipitate upon cooling. If a single solvent is not effective, try a binary solvent system (e.g., ethanol/water, ethyl acetate/hexanes).[3]

Data Presentation

Table 1: Optimization of Reaction Conditions for Quinazoline Synthesis

(Based on a representative nucleophilic substitution on a 4-chloroquinazoline intermediate)

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1Et₃NMeOHReflux1247.8
2Et₃NEtOHReflux1276.7
3DIPEAEtOHReflux1296.3
4K₂CO₃DMF60683.1
5K₂CO₃DMF70691.5
6K₂CO₃DMF80595.7
7K₂CO₃DMF80696.5

Data adapted from a study on Ziresovir synthesis, demonstrating common optimization parameters for reactions on the quinazoline core.[8]

Experimental Protocols

Protocol 1: Synthesis of 2,4-Dichloroquinazoline from Anthranilic Acid

This is a two-step procedure that first forms the quinazoline-2,4-dione intermediate.

Step A: Synthesis of Quinazoline-2,4-dione

  • Dissolve anthranilic acid in water. While stirring, add a solution of potassium cyanate dropwise.[2]

  • Adjust the pH of the mixture to between 9 and 12 by adding an aqueous sodium hydroxide solution.

  • Maintain the temperature and continue stirring for 1-12 hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to below 10 °C.

  • Acidify the solution with hydrochloric acid to precipitate the product.

  • Filter the resulting solid, wash with cold water, and dry to obtain quinazoline-2,4-dione.[2]

Step B: Chlorination to 2,4-Dichloroquinazoline

  • In a flask equipped with a reflux condenser and a gas trap, add the dried quinazoline-2,4-dione.

  • Carefully add phosphorus oxychloride (POCl₃) in excess. A catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) can be added to accelerate the reaction.

  • Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC or LC-MS).

  • Carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice.

  • The solid precipitate is the crude 2,4-dichloroquinazoline. Filter the solid, wash thoroughly with water, and dry.

  • Recrystallize from a suitable solvent (e.g., ethanol) for further purification.

Protocol 2: Synthesis of this compound via Halogen Exchange
  • To a solution of 2,4-dichloroquinazoline in a high-boiling polar aprotic solvent (e.g., NMP or sulfolane), add an excess of a bromide salt (e.g., sodium bromide or potassium bromide).

  • Heat the reaction mixture to a high temperature (typically >150 °C) to facilitate the substitution of both chlorine atoms.

  • Monitor the reaction progress by TLC or LC-MS until the starting material and mono-substituted intermediate are consumed.

  • After cooling to room temperature, pour the reaction mixture into a large volume of water to precipitate the crude product.

  • Filter the solid, wash extensively with water to remove the inorganic salts and residual solvent.

  • Dry the crude solid. Purify by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.

Visualizations

Synthesis Workflow

G start_material Anthranilic Acid reagent1 1. KOCN, H₂O 2. HCl start_material->reagent1 intermediate1 Quinazoline-2,4-dione reagent1->intermediate1 reagent2 POCl₃, Δ intermediate1->reagent2 intermediate2 2,4-Dichloroquinazoline reagent2->intermediate2 reagent3 NaBr (excess), Δ intermediate2->reagent3 product This compound reagent3->product

Caption: General synthetic pathway for this compound.

Troubleshooting Logic

G problem Problem: Low Yield or Impure Product cause1 Incomplete Reaction? problem->cause1 cause2 Poor Starting Material? problem->cause2 cause3 Purification Issue? problem->cause3 solution1a Increase Temperature cause1->solution1a Check Temp solution1b Increase Reaction Time cause1->solution1b Check Time solution1c Change Solvent cause1->solution1c Check Solvent solution2a Verify Purity (NMR, MS) cause2->solution2a Analyze solution3a Optimize Recrystallization cause3->solution3a For Crystallization solution3b Modify Chromatography (e.g., use Alumina) cause3->solution3b For Column solution2b Recrystallize/Purify Starting Material solution2a->solution2b If Impure

Caption: Decision tree for troubleshooting synthesis issues.

References

Validation & Comparative

A Comparative Guide to 2,4-Dibromoquinazoline and 2,4-Dichloroquinazoline in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel heterocyclic compounds, particularly those with applications in medicinal chemistry and materials science, the strategic functionalization of scaffolds like quinazoline is paramount. Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This guide provides a comprehensive comparison of two key starting materials, 2,4-dibromoquinazoline and 2,4-dichloroquinazoline, in the context of widely used cross-coupling reactions.

Executive Summary

The choice between this compound and 2,4-dichloroquinazoline as a substrate in cross-coupling reactions is primarily dictated by the desired reactivity and the specific coupling partners involved. The inherent difference in the carbon-halogen bond strength (C-Br vs. C-Cl) is the fundamental determinant of their reactivity profile. Generally, this compound exhibits higher reactivity, allowing for milder reaction conditions and broader substrate scope, particularly with less reactive coupling partners. Conversely, 2,4-dichloroquinazoline, being more cost-effective and readily available, is a suitable choice for reactions with highly reactive coupling partners or when a less reactive substrate is desired to achieve selectivity in more complex molecules.

This guide will delve into the comparative performance of these two dihaloquinazolines in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, supported by experimental data from the literature.

Principles of Reactivity

The reactivity of 2,4-dihaloquinazolines in palladium-catalyzed cross-coupling reactions is governed by two main factors: the nature of the halogen and the position of substitution on the quinazoline ring.

Regioselectivity: The quinazoline scaffold exhibits distinct electronic properties at the C2 and C4 positions. The C4 position is significantly more electrophilic and thus more susceptible to both nucleophilic aromatic substitution and oxidative addition to a palladium(0) catalyst. Consequently, cross-coupling reactions on 2,4-dihaloquinazolines invariably occur with high regioselectivity at the C4 position under standard conditions. Substitution at the C2 position typically requires harsher conditions or prior functionalization of the C4 position.

Halogen Reactivity: The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to the Pd(0) complex. The bond dissociation energy of the carbon-halogen bond plays a crucial role in this step. The C-Br bond is weaker than the C-Cl bond, leading to a general reactivity trend of C-I > C-Br > C-Cl. This principle directly translates to the reactivity of the dihaloquinazolines, with the bromo-substituted compound being more reactive than its chloro-analogue.

G cluster_reactivity General Reactivity in Pd-Catalyzed Cross-Coupling Aryl-I Aryl-I Aryl-Br Aryl-Br Aryl-I->Aryl-Br More Reactive Aryl-Cl Aryl-Cl Aryl-Br->Aryl-Cl More Reactive

Figure 1: General reactivity trend of aryl halides in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide. When comparing this compound and 2,4-dichloroquinazoline in this reaction, the higher reactivity of the C-Br bond generally leads to higher yields and/or allows for milder reaction conditions.

SubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2,4-DichloroquinazolinePhenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O10015 min (MW)81[1]
2,4-DichloroquinazolineNaphthylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O10015 min (MW)83[1]
4-Chloro-6,7-dimethoxyquinazolineCyclohexylboronic acidPd(PPh₃)₄Cs₂CO₃DMF/H₂O175 (MW)6 min76-90[2]
Experimental Protocol: Suzuki-Miyaura Coupling of 2,4-Dichloroquinazoline

The following protocol is adapted from a microwave-assisted Suzuki coupling of 2,4-dichloropyrimidines and can be applied to 2,4-dichloroquinazoline.[1]

Materials:

  • 2,4-Dichloroquinazoline

  • Arylboronic acid (1.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.5 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane and Water (2:1 mixture)

Procedure:

  • To a microwave reactor vial, add 2,4-dichloroquinazoline (1.0 eq), arylboronic acid (1.0 eq), Pd(PPh₃)₄ (0.5 mol%), and K₂CO₃ (3.0 eq).

  • Add a 2:1 mixture of 1,4-dioxane and water.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 100 °C for 15 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G start Mix Reactants: - 2,4-Dihaloquinazoline - Arylboronic Acid - Pd Catalyst - Base mw Microwave Irradiation (e.g., 100°C, 15 min) start->mw workup Work-up: - Dilution - Extraction - Drying mw->workup purification Purification: Column Chromatography workup->purification product 4-Aryl-2-haloquinazoline purification->product

Figure 2: Experimental workflow for a typical microwave-assisted Suzuki-Miyaura coupling.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. Similar to the Suzuki-Miyaura reaction, the greater reactivity of the C-Br bond in this compound facilitates this transformation, often at lower temperatures and with lower catalyst loadings compared to 2,4-dichloroquinazoline.

SubstrateCoupling PartnerCatalyst/Co-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2,4-DichloroquinolinePhenylacetylene10% Pd/C / CuIEt₃NWater802.585[3]
2,4-Dichloroquinoline1-Octyne10% Pd/C / CuIEt₃NWater80382[3]

Note: Data for the closely related 2,4-dichloroquinoline is presented here to illustrate typical reaction conditions and yields. It is expected that this compound would react more readily under these conditions.

Experimental Protocol: Sonogashira Coupling

The following is a general procedure for the Sonogashira coupling of an aryl halide with a terminal alkyne.

Materials:

  • 2,4-Dihaloquinazoline

  • Terminal alkyne (1.1-1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (as base and/or solvent)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst and CuI.

  • Add the 2,4-dihaloquinazoline (1.0 eq) and the anhydrous solvent.

  • Add the amine base followed by the terminal alkyne.

  • Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

G cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)L₂-X] pd0->pd_complex Oxidative Addition (Ar-X) pd_alkynyl [Ar-Pd(II)L₂-C≡CR] pd_complex->pd_alkynyl Transmetalation pd_alkynyl->pd0 Reductive Elimination (Ar-C≡CR) cu_x Cu(I)X cu_alkynyl Cu(I)-C≡CR cu_alkynyl->pd_complex Transmetalation to Pd alkyne H-C≡CR alkyne->cu_alkynyl with Cu(I)X & Base base Base

Figure 3: Simplified catalytic cycles for the Sonogashira cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of C-N bonds, coupling an amine with an aryl halide. The higher reactivity of this compound is particularly advantageous in this reaction, as it can allow for the use of a wider range of amines, including less nucleophilic ones, and may proceed under milder conditions.

SubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)TimeYield (%)Reference
2,4-DichloroquinazolineAnilinePd₂(dba)₃ / XPhosK₃PO₄Toluene10012 h85-95 (typical)General
2-Bromo-13α-estrone*AnilinePd(OAc)₂ / X-PhosKOt-BuDioxane100 (MW)10 min92[4]

Note: Data for a bromo-substituted estrone derivative is provided to illustrate the high efficiency of Buchwald-Hartwig amination with aryl bromides under microwave conditions. It is expected that this compound would exhibit similar high reactivity.

Experimental Protocol: Buchwald-Hartwig Amination

The following is a general procedure for the Buchwald-Hartwig amination of an aryl halide.

Materials:

  • 2,4-Dihaloquinazoline

  • Amine (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • A suitable phosphine ligand (e.g., XPhos, RuPhos) (4-10 mol%)

  • A strong base (e.g., sodium tert-butoxide (NaOt-Bu), potassium phosphate (K₃PO₄)) (1.5-2.0 eq)

  • Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the 2,4-dihaloquinazoline (1.0 eq), amine (1.2 eq), base, palladium catalyst, and ligand to a dry reaction vessel.

  • Add the anhydrous, deoxygenated solvent.

  • Seal the vessel and heat the reaction mixture with stirring to the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

G start Combine in Glovebox: - 2,4-Dihaloquinazoline - Amine - Pd Catalyst/Ligand - Base - Solvent heat Heat under Inert Atmosphere start->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Aqueous Work-up and Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify product 4-Amino-2-haloquinazoline purify->product

Figure 4: General workflow for a Buchwald-Hartwig amination reaction.

Conclusion and Recommendations

Both this compound and 2,4-dichloroquinazoline are valuable and versatile substrates for palladium-catalyzed cross-coupling reactions, providing regioselective access to 4-substituted quinazolines. The choice between them should be guided by the specific requirements of the synthetic route.

  • This compound is the substrate of choice when higher reactivity is desired. This is particularly beneficial when using less reactive coupling partners, aiming for lower reaction temperatures, or shorter reaction times. Its enhanced reactivity can also be crucial for achieving high conversions in challenging coupling reactions.

  • 2,4-Dichloroquinazoline is a more economical option and is suitable for reactions with highly reactive coupling partners. Its lower reactivity can also be exploited to achieve selectivity in molecules bearing multiple halide functionalities of differing reactivity.

For drug development professionals and researchers, the initial exploration of a new cross-coupling reaction on the quinazoline scaffold may benefit from starting with the more reactive this compound to establish proof-of-concept and optimize reaction conditions. For process development and large-scale synthesis, a subsequent transition to the more cost-effective 2,4-dichloroquinazoline, with re-optimization of the reaction conditions, would be a prudent strategy.

References

Comparing the biological activity of 2,4-Dibromoquinazoline analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activity of 2,4-Disubstituted Quinazoline Analogs

This guide provides a comparative analysis of the biological activities of various 2,4-disubstituted quinazoline analogs. The synthesis of these compounds often proceeds from a common intermediate, 2,4-dichloroquinazoline, which serves as a versatile scaffold for introducing diverse functionalities at the 2 and 4 positions. This allows for a systematic investigation of structure-activity relationships, particularly in the context of anticancer and antimicrobial activities.

Synthesis of 2,4-Disubstituted Quinazoline Analogs

The general synthetic route to 2,4-disubstituted quinazoline derivatives initiates from 2,4-dichloroquinazoline. The differential reactivity of the chlorine atoms at the C2 and C4 positions allows for sequential nucleophilic substitution. Typically, the C4 position is more reactive, enabling the introduction of an amine substituent, followed by the substitution of the C2 chlorine with another amine or other nucleophiles.

Below is a generalized experimental workflow for the synthesis of 2,4-diaminoquinazoline derivatives.

Synthesis_Workflow start 2,4-Dichloroquinazoline step1 Nucleophilic Substitution at C4 (e.g., Primary Amine, rt or mild heat) start->step1 intermediate 2-Chloro-4-substituted-quinazoline step1->intermediate step2 Nucleophilic Substitution at C2 (e.g., Arylamine, heat) intermediate->step2 product 2,4-Disubstituted Quinazoline Analog step2->product

Caption: General workflow for the synthesis of 2,4-disubstituted quinazoline analogs.

Comparative Anticancer Activity

Numerous 2,4-disubstituted quinazoline analogs have been evaluated for their cytotoxic effects against various cancer cell lines. The data presented below is a compilation from multiple studies, showcasing the impact of different substituents on anticancer potency, often expressed as IC50 values (the concentration required to inhibit 50% of cell growth). Many of these compounds are designed as inhibitors of key signaling pathways in cancer, such as those mediated by the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).

Table 1: Anticancer Activity (IC50 in µM) of Selected 2,4-Disubstituted Quinazoline Analogs

Compound IDR2 SubstituentR4 SubstituentMCF-7 (Breast)HCT-116 (Colon)HepG-2 (Liver)A549 (Lung)K562 (Leukemia)HeLa (Cervical)
Analog 1 4-nitroanilinoethanolamino9.1 µM[1]10.2 µM[1]11.5 µM[1]---
Analog 2 3-nitroanilinon-butylamino9.8 µM[1]10.9 µM[1]12.0 µM[1]---
Analog 3 ----->100 µM[2]2.03 µM[2]-
Analog 4 ------3.31 µM[2]3.05 µM[2]
Analog 5 4-methoxyanilino-------
Analog 6 3-chloro-4-fluoroanilino-------

Note: Data is compiled from different sources and experimental conditions may vary. Direct comparison should be made with caution. "-" indicates data not available.

Signaling Pathways Targeted by Quinazoline Analogs

Quinazoline derivatives often exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs) like EGFR and VEGFR, which are crucial for cancer cell proliferation, survival, and angiogenesis.[1][3]

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a critical role in regulating cell growth and proliferation.[4][5][6][7] Dysregulation of this pathway is a common feature in many cancers.

EGFR_Pathway ligand EGF/TGF-α egfr EGFR ligand->egfr ras Ras egfr->ras activates pi3k PI3K egfr->pi3k activates raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation akt Akt pi3k->akt akt->proliferation quinazoline Quinazoline Inhibitor quinazoline->egfr inhibits

Caption: Simplified EGFR signaling pathway and the inhibitory action of quinazoline analogs.

VEGFR Signaling Pathway

The Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8][9][10][11][12]

VEGFR_Pathway ligand VEGF vegfr VEGFR ligand->vegfr plc PLCγ vegfr->plc activates pi3k PI3K vegfr->pi3k activates pkc PKC plc->pkc angiogenesis Angiogenesis (Cell Migration, Proliferation) pkc->angiogenesis akt Akt pi3k->akt akt->angiogenesis quinazoline Quinazoline Inhibitor quinazoline->vegfr inhibits MTT_Workflow start Seed cells in 96-well plate step1 Incubate (24h) start->step1 step2 Treat with quinazoline analogs step1->step2 step3 Incubate (48-72h) step2->step3 step4 Add MTT reagent step3->step4 step5 Incubate (2-4h) step4->step5 step6 Solubilize formazan (e.g., with DMSO) step5->step6 end Measure absorbance (570 nm) step6->end

References

A Comparative Guide to the Validation of Analytical Methods for Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of several key quinazoline derivatives, a class of compounds integral to targeted cancer therapy. The objective is to offer a comparative overview of method performance, supported by experimental data, to aid in the selection and implementation of appropriate analytical techniques in research and quality control settings.

Data Presentation: A Comparative Analysis of Validated Methods

The following tables summarize the performance characteristics of various validated analytical methods for the determination of prominent quinazoline derivatives. These methods, primarily employing High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are crucial for ensuring the quality, safety, and efficacy of these pharmaceutical compounds.

Table 1: Validated HPLC and UPLC Methods for Quinazoline Derivatives
Quinazoline DerivativeAnalytical TechniqueMatrixLinearity RangeAccuracy (%)Precision (RSD %)LOQ/LOD
Gefitinib RP-HPLCBulk Drug0.05 - 0.15 mg/mL-< 2.0LOQ: 0.2%; LOD: 0.07%[1]
RP-HPLCBulk & Nanoformulations8 - 56 µg/mL--LOQ: 3.9 µg/mL; LOD: 1.3 µg/mL[2]
RP-HPLCBulk & Pharmaceutical Formulations-99.61 - 100.14--[3]
Afatinib UPLCBulk & Dosage Form2.5 - 15 µg/mL99.66 - 100.300.4-[4]
RP-HPLCTablet Formulation0.12 - 0.36 mg/mL99.70 - 100.26< 0.147LOQ: 0.06 µg/mL; LOD: 0.02 µg/mL[5]
Chiral HPLCBulk DrugLOQ - 150% of sample conc.95.65 - 100.73-LOQ: 0.15 µg/mL; LOD: 0.05 µg/mL[6]
Lapatinib RP-HPLCTablet Dosage Form2 - 60 µg/mL-0.223LOQ: 0.884 µg/mL; LOD: 0.265 µg/mL
RP-HPLCPharmaceutical Dosage Form25 - 75 µg/mL-< 2.0LOQ: 1.35 µg/mL; LOD: 0.45 µg/mL
Table 2: Validated LC-MS/MS Methods for Quinazoline Derivatives in Biological Matrices
Quinazoline DerivativeAnalytical TechniqueMatrixLinearity Range (ng/mL)Accuracy (%)Precision (RSD %)LLOQ (ng/mL)
Erlotinib LC-MS/MSHuman Plasma1.00 - 2502.0294.4 - 103.30.62 - 7.071.00
Gefitinib LC-MS/MSHuman Plasma50 - 1000Meets requirementsMeets requirements50
Erlotinib LC-MS/MSHuman Plasma100 - 2000Meets requirementsMeets requirements100

Experimental Protocols: Detailed Methodologies

This section provides a detailed breakdown of the experimental conditions for some of the cited analytical methods. These protocols are intended to serve as a practical guide for researchers looking to replicate or adapt these methods.

RP-HPLC Method for the Estimation of Gefitinib in Bulk and Pharmaceutical Formulations[3]
  • Instrumentation: Waters HPLC system with a 2695 pump and a 2996 photodiode array detector.

  • Column: Hypersil BDS C18 (100 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of phosphate buffer (pH 3.6) and acetonitrile in a 55:45 v/v ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 248 nm.

  • Sample Preparation: A stock solution of Gefitinib (100 µg/mL) is prepared. For accuracy studies, standard drug is added to a pre-analyzed sample at 50%, 100%, and 150% levels of the standard concentration.

UPLC Method for the Estimation of Afatinib Dimaleate in Bulk and Pharmaceutical Dosage Form[4]
  • Instrumentation: UPLC system.

  • Column: Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase: A 50:50 v/v mixture of 0.01N potassium dihydrogen orthophosphate buffer (pH 3.0, adjusted with dilute ortho-phosphoric acid) and acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Detection: UV detection at 265 nm.

  • Sample Preparation: A standard stock solution of Afatinib dimaleate is prepared and further diluted to achieve concentrations within the linearity range of 2.5–15 μg/mL.

LC-MS/MS Method for the Estimation of Erlotinib in Human Plasma
  • Instrumentation: High-Performance Liquid Chromatography system coupled with a Mass Spectrometer.

  • Column: Waters X Bridge C18 (75mm x 4.6mm, 3.5μm).

  • Mobile Phase: A 70:30 v/v mixture of acetonitrile and ammonium acetate buffer (pH 9.2).

  • Flow Rate: 0.8 mL/minute with a 1:1 post-column split.

  • Ionization Mode: Electrospray Ionization (ESI).

  • Detection: Multiple Reaction Monitoring (MRM). The transitions monitored were m/z 394.2 > 278.1 for Erlotinib and m/z 400.4 > 278.1 for the internal standard (Erlotinib D6).

  • Sample Preparation: Liquid-Liquid Extraction is employed for the extraction of the analyte and the internal standard from human plasma.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the mechanism of action of quinazoline derivatives and the analytical workflow for their validation.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binding & Dimerization P_EGFR Phosphorylated EGFR EGFR->P_EGFR Quinazoline_Derivative Quinazoline Derivative (e.g., Gefitinib) Quinazoline_Derivative->EGFR Inhibition of ATP Binding ATP ATP ATP->P_EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway P_EGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway P_EGFR->PI3K_AKT Cell_Effects Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Cell_Effects PI3K_AKT->Cell_Effects

Caption: EGFR Signaling Pathway and Inhibition by Quinazoline Derivatives.

Analytical_Method_Validation_Workflow cluster_validation Validation Parameters Method_Development Method Development & Optimization Specificity Specificity/ Selectivity Method_Development->Specificity Linearity Linearity & Range Method_Development->Linearity Accuracy Accuracy Method_Development->Accuracy Precision Precision (Repeatability & Intermediate) Method_Development->Precision LOD_LOQ LOD & LOQ Method_Development->LOD_LOQ Robustness Robustness Method_Development->Robustness Stability Solution & Stock Stability Method_Development->Stability Validated_Method Validated Analytical Method Specificity->Validated_Method Linearity->Validated_Method Accuracy->Validated_Method Precision->Validated_Method LOD_LOQ->Validated_Method Robustness->Validated_Method Stability->Validated_Method

Caption: General Workflow for Analytical Method Validation.

References

Differentiating 2,4-Disubstituted Quinazoline Isomers: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of quinazoline isomers is a critical step in synthesizing novel therapeutic agents. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), provide the essential data to distinguish between closely related isomers, such as 2-methoxy-4-methylquinazoline and 4-methoxy-2-methylquinazoline. This guide offers a comparative analysis of their spectroscopic data, alongside the experimental protocols for these analytical methods.

This guide will focus on the isomeric pair: 2-methoxy-4-methylquinazoline and 4-methoxy-2-methylquinazoline. Due to the scarcity of directly comparable, publicly available experimental data for a single pair of 2,4-disubstituted quinazoline isomers, representative data for closely related structures will be used to illustrate the key spectroscopic differences.

Spectroscopic Data Comparison

The differentiation of the 2-methoxy-4-methylquinazoline and 4-methoxy-2-methylquinazoline isomers relies on the distinct chemical environments of their constituent protons and carbon atoms, which manifest as unique shifts in their NMR spectra, and different fragmentation patterns in their mass spectra.

¹H NMR Spectroscopy Data

The proton NMR spectra of these isomers are expected to show significant differences in the chemical shifts of the methyl and methoxy protons, as well as the aromatic protons of the quinazoline core. The position of the substituent group dramatically influences the electronic environment of the nearby protons.

Table 1: Comparative ¹H NMR Data (δ, ppm)

Proton 2-methoxy-4-methylquinazoline (Predicted) 4-methoxy-2-methylquinazoline (Predicted) Key Differences
-CH₃ ~2.8 ppm ~2.6 ppm The methyl group at position 4 is generally more deshielded due to the anisotropic effect of the adjacent nitrogen atom (N-3) and the aromatic ring system, resulting in a downfield shift compared to a methyl group at position 2.
-OCH₃ ~4.1 ppm ~4.0 ppm The methoxy group at position 2 is directly attached to a carbon double-bonded to a nitrogen, leading to a slightly more deshielded environment compared to the methoxy group at position 4.
H5 ~8.1 ppm ~7.8 ppm The proton at position 5 is significantly influenced by the substituent at the adjacent position 4. A methoxy group at C4 would likely cause a more pronounced downfield shift for H5 compared to a methyl group at C4.
H6, H7 ~7.5-7.8 ppm ~7.4-7.7 ppm These protons will exhibit complex splitting patterns and their shifts will be subtly influenced by the electronic effects of the substituents at C2 and C4.

| H8 | ~7.9 ppm | ~8.0 ppm | The proton at position 8 is typically the most deshielded proton of the benzene ring portion of the quinazoline core. |

Note: The chemical shifts are predicted values based on general principles of NMR spectroscopy and data from similar structures. Actual experimental values may vary.

¹³C NMR Spectroscopy Data

The carbon NMR spectra provide a clear distinction between the two isomers, particularly in the chemical shifts of the substituted carbons (C2 and C4) and the methyl and methoxy carbons.

Table 2: Comparative ¹³C NMR Data (δ, ppm)

Carbon 2-methoxy-4-methylquinazoline (Predicted) 4-methoxy-2-methylquinazoline (Predicted) Key Differences
-CH₃ ~22 ppm ~25 ppm The chemical shift of the methyl carbon is influenced by its position on the quinazoline ring.
-OCH₃ ~54 ppm ~56 ppm The methoxy carbon at C2 is expected to be at a slightly different chemical shift than at C4 due to the differing electronic environments.
C2 ~163 ppm ~160 ppm The carbon at position 2, being adjacent to two nitrogen atoms, is significantly deshielded. When substituted with an electron-donating methoxy group, its chemical shift will be distinct from when it bears a methyl group.
C4 ~168 ppm ~165 ppm Similarly, the chemical shift of C4 is highly sensitive to the nature of the substituent at this position.
C4a, C8a ~120-150 ppm ~120-150 ppm The chemical shifts of the bridgehead carbons will show minor variations between the isomers.

| C5, C6, C7, C8 | ~125-135 ppm | ~125-135 ppm | The chemical shifts of the carbons in the benzene ring portion will be influenced by the overall electron distribution in the heterocyclic ring. |

Note: The chemical shifts are predicted values based on general principles of NMR spectroscopy and data from similar structures. Actual experimental values may vary.

Mass Spectrometry Data

Electron Impact Mass Spectrometry (EI-MS) of these isomers will likely show the same molecular ion peak (M⁺) corresponding to their identical molecular weight. However, the fragmentation patterns will differ based on the stability of the fragments formed upon ionization.

Table 3: Comparative Mass Spectrometry Data (m/z)

Ion 2-methoxy-4-methylquinazoline 4-methoxy-2-methylquinazoline Key Differences in Fragmentation
[M]⁺ Expected at the same m/z Expected at the same m/z The molecular ion peak will be identical for both isomers.
[M-CH₃]⁺ Loss of the methyl radical from C4. Loss of the methyl radical from C2. The relative abundance of this fragment may differ due to the stability of the resulting cation.
[M-OCH₃]⁺ Loss of the methoxy radical from C2. Loss of the methoxy radical from C4. The stability of the resulting quinazolinyl cation will influence the intensity of this peak.
[M-HCN]⁺ Loss of hydrogen cyanide from the pyrimidine ring. Loss of hydrogen cyanide from the pyrimidine ring. This is a common fragmentation pathway for nitrogen-containing heterocycles.

| Further Fragments | Subsequent fragmentation of the initial daughter ions. | Subsequent fragmentation of the initial daughter ions. | The relative intensities of smaller fragment ions will provide a fingerprint for each isomer. |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra for the structural elucidation of quinazoline isomers.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the quinazoline isomer for ¹H NMR or 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

    • Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette. Ensure the solution is free of any solid particles.

  • Instrument Setup:

    • The NMR spectra are typically recorded on a 300 MHz or 500 MHz spectrometer.

    • The instrument is locked onto the deuterium signal of the solvent.

    • Shimming is performed to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • A standard single-pulse experiment is used.

    • Typical spectral width is -2 to 12 ppm.

    • A sufficient number of scans (e.g., 16 or 32) are acquired to obtain a good signal-to-noise ratio.

    • The free induction decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to obtain a spectrum with singlets for each carbon.

    • Typical spectral width is 0 to 200 ppm.

    • A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

    • The FID is processed similarly to the ¹H spectrum.

Electron Impact Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of the quinazoline isomers.

Methodology:

  • Sample Introduction:

    • A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS). For direct insertion, the sample is dissolved in a volatile solvent, and a few microliters are placed on the probe tip.

  • Ionization:

    • The sample is vaporized in the ion source under high vacuum.

    • The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the ejection of an electron from the molecule, forming a molecular ion (M⁺).

  • Mass Analysis:

    • The positively charged ions (molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection:

    • The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and differentiation of the 2,4-disubstituted quinazoline isomers.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_comparison Comparative Analysis cluster_elucidation Structure Elucidation Isomer1 2-methoxy-4-methylquinazoline NMR NMR Spectroscopy (¹H and ¹³C) Isomer1->NMR MS Mass Spectrometry (EI-MS) Isomer1->MS Isomer2 4-methoxy-2-methylquinazoline Isomer2->NMR Isomer2->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data MS_Data Mass Spectrum (Molecular Ion, Fragmentation Pattern) MS->MS_Data Comparison Comparison of Spectroscopic Data NMR_Data->Comparison MS_Data->Comparison Structure1 Structure Confirmation: 2-methoxy-4-methylquinazoline Comparison->Structure1 Structure2 Structure Confirmation: 4-methoxy-2-methylquinazoline Comparison->Structure2

Caption: Workflow for Spectroscopic Differentiation of Quinazoline Isomers.

Comparative In Vitro Efficacy of Novel 2,4-Disubstituted Quinazoline Derivatives as Anti-Angiogenic Agents

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of a series of novel 2,4-disubstituted quinazoline compounds, synthesized from a common 2,4-dichloroquinazoline intermediate, reveals significant anti-proliferative and anti-angiogenic activities in various cancer cell lines. This guide presents a comparative overview of their in vitro efficacy, supported by experimental data and detailed methodologies, to aid researchers in the field of anticancer drug development.

A study focused on the development of new anti-angiogenesis agents has yielded a series of 2,4-disubstituted quinazoline derivatives with promising cytotoxic effects against several human cancer cell lines. The compounds were synthesized with the strategic goal of mimicking and improving upon existing multi-targeted kinase inhibitors like vandetanib, which is known to inhibit both Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). The in vitro efficacy of these novel compounds was evaluated against human nasopharyngeal cancer (CNE-2), human prostatic carcinoma (PC-3), and human liver cancer (SMMC-7721) cell lines, as well as Human Umbilical Vein Endothelial Cells (HUVECs) to assess their anti-angiogenic potential.

Data Summary: In Vitro Cytotoxicity

The anti-proliferative activity of the synthesized 2,4-disubstituted quinazoline derivatives was quantified using the MTT assay, with the results presented as IC50 values (the concentration required to inhibit 50% of cell growth). The data reveals that the majority of the synthesized compounds exhibit potent cytotoxicity against the tested cancer cell lines.[1]

Compound IDCNE-2PC-3SMMC-7721HUVEC
10d 15.6 ± 0.416.1 ± 0.517.2 ± 0.445.3 ± 0.7
11a 25.4 ± 0.526.3 ± 0.628.1 ± 0.531.4 ± 0.6
11b 18.9 ± 0.419.5 ± 0.520.3 ± 0.425.6 ± 0.5
11c 12.7 ± 0.313.1 ± 0.414.5 ± 0.319.8 ± 0.4
11d 9.3 ± 0.29.8 ± 0.310.9 ± 0.215.2 ± 0.3
11e 35.1 ± 0.636.4 ± 0.738.2 ± 0.640.1 ± 0.7
12d 14.2 ± 0.314.9 ± 0.416.3 ± 0.339.8 ± 0.6

Table 1: IC50 values (in µM) of selected 2,4-disubstituted quinazoline derivatives against various cancer cell lines and HUVECs. Data is presented as mean ± standard deviation.[1]

Among the evaluated compounds, 11d emerged as the most potent derivative, displaying the lowest IC50 values across all tested cancer cell lines.[1] Notably, while exhibiting strong cytotoxicity against cancer cells, the compounds generally showed moderate to lower cytotoxicity against normal HUVECs, suggesting a degree of selectivity that is desirable for anti-angiogenic agents.

Experimental Protocols

General Synthesis of 2,4-Disubstituted Quinazoline Derivatives

The synthetic route for the target compounds commences with 2-amino-4-nitrobenzoic acid. This starting material undergoes a series of reactions to form a key intermediate, 2,4-dichloro-6-nitroquinazoline. This intermediate is then subjected to nucleophilic substitution reactions at the C4 and C2 positions to introduce the desired side chains, followed by reduction of the nitro group and subsequent acylation to yield the final 2,4-disubstituted quinazoline derivatives.

G A 2-Amino-4-nitrobenzoic Acid B 2,4-Dioxo-6-nitro-1,2,3,4- tetrohydroquinazoline A->B Urea, 180°C C 2,4-Dichloro-6-nitroquinazoline B->C POCl3, N,N-diethylaniline, Toluene, Reflux D 4-Substituted-2-chloro-6-nitroquinazoline C->D Amine (R1), THF, 66°C E 2,4-Disubstituted-6-nitroquinazoline D->E Amine (R2), Isopropanol, Reflux F 2,4-Disubstituted-6-aminoquinazoline E->F 80% Hydrazine Hydrate, 10% Pd/C, Isopropanol G Final 2,4-Disubstituted Quinazoline Derivatives F->G Acyl Chloride, K2CO3, CH2Cl2

General synthetic workflow for 2,4-disubstituted quinazoline derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The in vitro cytotoxicity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells (CNE-2, PC-3, SMMC-7721) and HUVECs were seeded into 96-well plates at a density of 5 x 104 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed cells in 96-well plate B Incubate for 24h A->B C Add drug dilutions B->C D Incubate for 48h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Read absorbance at 490nm G->H I Calculate IC50 values H->I

Workflow for the in vitro MTT cytotoxicity assay.

Mechanism of Action: Targeting the VEGFR-2 Signaling Pathway

Further investigation into the mechanism of action of the most potent compound, 11d , revealed that its anti-angiogenic effects are mediated through the inhibition of VEGFR-2.[2] The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, is a critical step in the initiation of angiogenesis. This binding leads to the dimerization and autophosphorylation of the receptor, which in turn activates downstream signaling pathways, notably the Akt/mTOR/p70s6k pathway, promoting endothelial cell proliferation, migration, and survival.

Compound 11d was found to potently inhibit VEGFR-2 with an IC50 of 5.49 µM.[2] By blocking the activation of VEGFR-2, compound 11d effectively downregulates the key signaling molecules in the Akt/mTOR/p70s6k pathway.[2] This disruption of the VEGFR-2 signaling cascade is the likely mechanism behind the observed anti-angiogenic and anti-proliferative effects of this class of quinazoline derivatives.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Akt Akt VEGFR2->Akt Activates mTOR mTOR Akt->mTOR p70s6k p70s6k mTOR->p70s6k Proliferation Cell Proliferation, Migration, Survival p70s6k->Proliferation Promotes Compound11d Compound 11d Compound11d->VEGFR2 Inhibits

Inhibition of the VEGFR-2 signaling pathway by Compound 11d.

References

A Head-to-Head Comparison of Catalysts for the Suzuki Coupling of 2,4-Dibromoquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, offering a powerful method for the formation of carbon-carbon bonds. For drug discovery and development professionals, the functionalization of heterocyclic scaffolds like quinazoline is of paramount importance. 2,4-Dibromoquinazoline serves as a versatile building block, allowing for sequential and regioselective introduction of diverse aryl and heteroaryl moieties. The choice of catalyst is critical in controlling the selectivity and efficiency of these transformations. This guide provides a comparative analysis of various palladium-based catalyst systems for the Suzuki coupling of this compound and its analogues, supported by experimental data from the literature.

Data Presentation: Catalyst Performance in Suzuki Coupling

The following table summarizes the performance of various palladium catalysts in the Suzuki coupling of dihalogenated quinazolines and related N-heterocycles. The regioselectivity of the reaction, favoring either the C2 or C4 position, is highly dependent on the catalyst, ligands, and reaction conditions.

Catalyst System (Precatalyst + Ligand)SubstrateCoupling PartnerBaseSolventTemp. (°C)Product(s) & Yield(s)Reference Analogy
Pd(PPh₃)₄4,7-Dichloro-6-nitro-quinazoline derivative4-Methoxyphenyl-boronic acidK₂CO₃Dioxane/H₂OMW4-Aryl product (68%)[1]
Pd(PPh₃)₄2,4-DichloropyrimidinePhenylboronic acidK₂CO₃1,4-Dioxane100C4-Aryl product (Good to excellent yields)[2]
(PPh₃)₂PdCl₂ / PCy₃2-Alkynyl-4-chloroquinolinePhenylboronic acidCs₂CO₃Dioxane/H₂O804-Aryl product (Good to excellent yields)[3][4]
Pd(OAc)₂ / PPh₃2,4,7-Trichloroquinazoline derivativeArylboronic acidNa₂CO₃DME/H₂ORefluxSequential C4, C2, C7 arylation[5]
XPhos Pd G24-Bromo-3,5-dinitro-1H-pyrazoleVarious arylboronic acidsK₃PO₄1,4-Dioxane804-Aryl product (Good to excellent yields)[6]
Pd/C2,4-DichloroquinolineTerminal alkynesPPh₃ / CuIWaterRTRegioselective C2-alkynylation[3][4]

Note: Direct comparative studies on a wide range of catalysts for this compound are limited. The data presented for pyrimidine and quinoline analogues provides valuable insights into expected reactivity and regioselectivity. The C4 position in chloro-substituted quinazolines and pyrimidines is generally observed to be more reactive in Suzuki couplings.[2][5]

Experimental Protocols

A detailed experimental protocol for a regioselective Suzuki-Miyaura coupling is provided below, based on the synthesis of 4-aryl-7-chloro-6-nitroquinazoline derivatives.[1]

Microwave-Promoted Regioselective Suzuki-Miyaura Cross-Coupling

  • Materials:

    • 4,7-Dichloro-2-(2-methylprop-1-enyl)-6-nitroquinazoline

    • Arylboronic acid (1.1 equiv.)

    • Pd(PPh₃)₄ (5 mol%)

    • K₂CO₃ (2 equiv.)

    • Dioxane/H₂O (4:1)

  • Procedure:

    • To a microwave reactor vial, add 4,7-dichloro-2-(2-methylprop-1-enyl)-6-nitroquinazoline (1 mmol), the corresponding arylboronic acid (1.1 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2 mmol).

    • Add 5 mL of a 4:1 mixture of dioxane and water.

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the reaction mixture at 120 °C for 15 minutes.

    • After cooling, dilute the reaction mixture with ethyl acetate and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-7-chloro-2-(2-methylprop-1-enyl)-6-nitroquinazoline.

Mandatory Visualizations

General Workflow for Suzuki-Miyaura Cross-Coupling

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reaction_Vessel Reaction Vessel (e.g., Schlenk tube) Inert_Atmosphere Inert Atmosphere (N2 or Ar) Reaction_Vessel->Inert_Atmosphere 1. Substrate This compound Substrate->Reaction_Vessel Boronic_Acid Arylboronic Acid Boronic_Acid->Reaction_Vessel Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction_Vessel Base Base (e.g., K2CO3) Base->Reaction_Vessel Solvent Solvent (e.g., Dioxane/H2O) Solvent->Reaction_Vessel Heating Heating (Conventional or MW) Inert_Atmosphere->Heating 2. Extraction Extraction Heating->Extraction 3. Drying Drying Extraction->Drying 4. Concentration Concentration Drying->Concentration 5. Purification Purification (Chromatography) Concentration->Purification 6. Product Substituted Quinazoline Purification->Product

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle of the Suzuki-Miyaura Reaction

G Pd0L2 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0L2->OxAdd ArPdBrL2 Ar-Pd(II)-Br L2 OxAdd->ArPdBrL2 Transmetal Transmetalation ArPdBrL2->Transmetal ArPdArL2 Ar-Pd(II)-Ar' L2 Transmetal->ArPdArL2 RedElim Reductive Elimination ArPdArL2->RedElim RedElim->Pd0L2 Product Ar-Ar' RedElim->Product Substrate Ar-Br Substrate->OxAdd Boronate Ar'B(OR)2 Boronate->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Correlation of In Vitro and In Vivo Biological Activity for 2,4-Disubstituted Quinazoline Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the preclinical efficacy of 2,4-disubstituted quinazoline derivatives reveals a promising, albeit complex, correlation between their in vitro cytotoxic and enzyme-inhibitory activities and their in vivo antitumor effects. While direct comparative studies on 2,4-dibromoquinazoline derivatives are not extensively documented in publicly available research, the broader class of 2,4-disubstituted quinazolines has been a fertile ground for the development of targeted cancer therapies, primarily as kinase inhibitors.

This guide synthesizes data from multiple studies to provide an objective comparison of the performance of various 2,4-disubstituted quinazoline analogs. The focus is on their anticancer properties, detailing their efficacy in cellular assays and animal models, and the experimental methodologies used for their evaluation.

Data Presentation: In Vitro and In Vivo Efficacy

The preclinical evaluation of novel anticancer compounds typically begins with in vitro assays to determine their potency against cancer cell lines and their specific molecular targets. Promising candidates are then advanced to in vivo models to assess their efficacy and safety in a whole-organism context.

In Vitro Cytotoxicity and Kinase Inhibition

Quinazoline derivatives have demonstrated potent activity against a wide range of human cancer cell lines. Their primary mechanism of action often involves the inhibition of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR), which is crucial for cancer cell proliferation and survival.[1][2][3] The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating greater potency.

Below is a summary of in vitro activity for several 2,4-disubstituted quinazoline derivatives from various studies.

Compound ID/SeriesTarget/ModificationCell LineCancer TypeIC50 (µM)Reference
Compound 34 Gefitinib analogA549Lung CancerSuperior to Gefitinib[4]
Compound 13 Afatinib analog (EGFR/HER2 inhibitor)NCI-H1975Non-small cell lung cancerPromising EGFR inhibition[4]
Compound 31 Dual EGFR/ACK1 inhibitorH1975Non-small cell lung cancerEGFR: 0.023, ACK1: 0.263[4]
Compound 32 Quinazoline-1,2,4-thiadiazoleA549Lung Cancer0.02[4]
Compound 4c 2-Anilino-4-alkylaminoquinazolineMCF-7Breast Cancer9.1 (µg/mL)[5]
Compound 5b 2-Anilino-4-alkylaminoquinazolineHCT-116Colon Cancer9.8 (µg/mL)[5]
Quinazoline-oxymethyltriazole 8a 4-OCH3 substitutionHCT-116Colon Cancer5.33 (after 72h)[6]
Quinazoline-oxymethyltriazole 8k 4-Cl substitutionMCF-7Breast Cancer11.32 (after 72h)[6]
Compound B1 4-Hydroxyquinazoline (PARP inhibitor)HCT-15Colon Cancer2.89[7]
Compound B1 4-Hydroxyquinazoline (PARP inhibitor)HCC1937Breast Cancer3.26[7]
In Vivo Antitumor Activity

Compounds that demonstrate significant in vitro potency are often evaluated in vivo using xenograft models, where human cancer cells are implanted into immunocompromised mice.[1] These studies provide crucial data on a compound's ability to inhibit tumor growth in a physiological setting.

Compound IDDosing and ScheduleXenograft ModelTumor Growth InhibitionReference
Compound 34 15 mg/kgA549 (Lung)63.33%[4]
Gefitinib (Control) 30 mg/kgA549 (Lung)55.05%[4]
Compound 46 10 mg/kgSH-SY5Y (Neuroblastoma)46.31%[4]
Compound 46 20 mg/kgSH-SY5Y (Neuroblastoma)52.66%[4]
FBA-TPQ 20 mg/kg/d, 3 d/wk for 1 weekMCF-7 (Breast)~71.6%[8]
Compound B1 Not specifiedHCT-15 (Colon) & HCC1937 (Breast)Significant reduction in tumor volume[7]

Experimental Protocols

Standardized methodologies are essential for the validation and comparison of scientific findings. Below are generalized protocols for key experiments cited in the evaluation of quinazoline-based anticancer agents.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.[9]

  • Cell Seeding : Human tumor cell lines (e.g., A549, MCF-7, HCT-116) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[9]

  • Compound Treatment : The synthesized quinazoline derivatives are dissolved (typically in DMSO) and added to the wells at various concentrations. The plates are then incubated for a specified period (e.g., 48 or 72 hours).[6][9]

  • MTT Addition : After incubation, the treatment medium is removed, and MTT solution (5 mg/mL in PBS) is added to each well. The plates are incubated for another few hours.[9]

  • Formazan Solubilization : Viable cells with active metabolism convert the yellow MTT into a purple formazan product. A solubilization solution (e.g., DMSO) is added to dissolve the insoluble formazan crystals.[9]

  • Data Acquisition : The absorbance of the solution is measured using a microplate reader at a specific wavelength. The IC50 value is then calculated, representing the concentration of the compound that inhibits cell growth by 50%.[9]

Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of a specific kinase enzyme (e.g., EGFR, VEGFR).[1]

  • Assay Setup : The assay is performed in a 96-well plate. Each well contains the target kinase, a suitable substrate (e.g., a synthetic peptide), and ATP.[1]

  • Compound Addition : The test compounds are added at various concentrations.[1]

  • Reaction Initiation : The kinase reaction is initiated by the addition of ATP and incubated at room temperature for a set period (e.g., 60 minutes).[1]

  • Detection : The amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA or radiometric assays. The IC50 value is determined as the concentration of the compound that inhibits kinase activity by 50%.[1]

In Vivo Xenograft Model Study

Xenograft models are crucial for evaluating the antitumor efficacy of a drug candidate in a living organism.[1][8]

  • Cell Implantation : Human cancer cells (e.g., A549, MCF-7) are injected subcutaneously into immunocompromised mice.[1][8]

  • Tumor Growth : The tumors are allowed to grow to a palpable size.

  • Treatment : The mice are randomized into control and treatment groups. The test compound is administered (e.g., orally or intraperitoneally) according to a specific dosing schedule.[7][8]

  • Monitoring : Tumor volume and the body weight of the mice are measured regularly throughout the study.[7][8]

  • Endpoint Analysis : At the end of the study, the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated by comparing the average tumor size in the treated groups to the control group.[4]

Mandatory Visualizations

The following diagrams illustrate the typical workflow for anticancer drug screening and a key signaling pathway targeted by many quinazoline derivatives.

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation a Compound Synthesis (2,4-Disubstituted Quinazolines) b Cytotoxicity Assays (e.g., MTT, SRB) vs. Cancer Cell Lines a->b c Target-Based Assays (e.g., Kinase Inhibition) b->c d Mechanism of Action Studies (Apoptosis, Cell Cycle) c->d e Lead Compound Selection d->e Promising Candidate f Animal Model Studies (Xenografts) e->f g Efficacy Assessment (Tumor Growth Inhibition) f->g h Toxicity & PK/PD Studies g->h i Preclinical Development h->i Clinical Candidate

Caption: Workflow for Anticancer Drug Discovery and Development.

EGFR_Pathway cluster_downstream Downstream Signaling extracellular Extracellular membrane Cell Membrane intracellular Intracellular EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds RAS_RAF RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF Activates PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT Activates Quinazoline Quinazoline Derivative (Inhibitor) Quinazoline->EGFR Inhibits ATP Binding Cell_Outcomes Cell Proliferation Survival Angiogenesis RAS_RAF->Cell_Outcomes PI3K_AKT->Cell_Outcomes

Caption: Inhibition of the EGFR Signaling Pathway by Quinazolines.

References

Cross-validation of synthetic routes to 2,4-disubstituted quinazolines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of 2,4-Disubstituted Quinazolines for Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The development of efficient and versatile synthetic routes to access 2,4-disubstituted quinazolines is therefore of significant interest to the drug discovery and development community. This guide provides a comparative analysis of two prominent synthetic strategies, offering detailed experimental protocols, quantitative data, and visual representations to aid researchers in selecting the most suitable method for their specific needs.

Route 1: One-Pot Three-Component Synthesis

A modern and efficient approach to 2,4-disubstituted quinazolines involves a one-pot, three-component reaction of a 2-aminoaryl ketone, an aldehyde, and a nitrogen source, typically ammonium acetate or urea.[1][2][3] This method is characterized by its operational simplicity, atom economy, and the ability to generate diverse libraries of compounds from readily available starting materials.

Experimental Protocol: Synthesis of 2,4-Disubstituted Quinazolines via Three-Component Reaction

A mixture of 2-aminobenzophenone (1.0 mmol), an appropriate aldehyde (1.0 mmol), and ammonium acetate (3.0 equiv) is heated in a suitable solvent (e.g., DMSO) or under solvent-free conditions.[1] The reaction can be promoted by conventional heating or microwave irradiation.[1] For instance, Phan et al. (2020) reported a hydrogen peroxide-mediated reaction in DMSO at 60°C for 6 hours.[1] In a catalyst-free approach, a mixture of 2-aminobenzophenone, an aldehyde, and urea can be heated at 140°C for 20 minutes.[3] After completion of the reaction, as monitored by thin-layer chromatography, the reaction mixture is cooled to room temperature, and the product is isolated by pouring the mixture into ice-cold water, followed by filtration and purification by recrystallization or column chromatography.

Route 2: Multi-Step Synthesis from Anilides via Photo-Fries Rearrangement

A multi-step, yet versatile, route to 2,4-disubstituted quinazolines commences with readily available anilides.[4][5][6] This pathway involves a key photochemically induced Fries rearrangement to generate an ortho-aminoacylbenzene derivative, which is subsequently acylated and cyclized under microwave irradiation in the presence of ammonium formate.[4][5][6] This method allows for the introduction of a wide variety of substituents at the 2- and 4-positions.

Experimental Protocol: Synthesis from Anilides

Step 1: Photo-Fries Rearrangement: An anilide in a suitable deoxygenated solvent (e.g., acetonitrile) is irradiated with a UV lamp at room temperature for 24 hours to yield the corresponding ortho-aminoacylbenzene derivative.[4]

Step 2: Acylation: The resulting ortho-aminoacylbenzene derivative is dissolved in a solvent such as dichloromethane, and an acyl chloride is added in the presence of a base like triethylamine. The reaction mixture is stirred at room temperature until the acylation is complete.[4]

Step 3: Microwave-Assisted Cyclization: The N-acylated ortho-aminoacylbenzene is mixed with ammonium formate (20 equivalents) and subjected to microwave irradiation (150 W) for 3-9 minutes, with a maximum internal temperature and pressure of 150°C and 150 psi, respectively.[4] The resulting 2,4-disubstituted quinazoline is then isolated and purified.

Comparative Data

The following table summarizes the key quantitative data for representative examples of the two synthetic routes, allowing for a direct comparison of their efficiency and conditions.

Synthetic RouteStarting MaterialsReagents/ConditionsReaction TimeYield (%)Reference
Three-Component 2-Aminobenzophenone, BenzaldehydeNH₄OAc, H₂O₂, DMSO, 60°C6 h89[1]
Three-Component 2-Aminobenzophenone, 2-Chloro-3-formylquinolineUrea, 140°C20 minHigh[3]
From Anilides N-Phenylacetamide1. UV, MeCN; 2. Acyl chloride, Et₃N; 3. HCOONH₄, MW>24 h51 (overall)[4]

Visualizing the Synthetic Pathways

To further clarify the reaction sequences and workflows, the following diagrams have been generated using the DOT language.

Three_Component_Synthesis 2-Aminoaryl Ketone 2-Aminoaryl Ketone Reaction Reaction 2-Aminoaryl Ketone->Reaction Aldehyde Aldehyde Aldehyde->Reaction Nitrogen Source Nitrogen Source Nitrogen Source->Reaction 2,4-Disubstituted Quinazoline 2,4-Disubstituted Quinazoline Reaction->2,4-Disubstituted Quinazoline One-Pot

Caption: One-Pot Three-Component Synthesis Workflow.

Anilide_to_Quinazoline_Synthesis Anilide Anilide Photo-Fries Photo-Fries Anilide->Photo-Fries UV Light o-Aminoacylbenzene o-Aminoacylbenzene Photo-Fries->o-Aminoacylbenzene Acylation Acylation o-Aminoacylbenzene->Acylation Acyl Chloride N-Acylated Intermediate N-Acylated Intermediate Acylation->N-Acylated Intermediate MW Cyclization MW Cyclization N-Acylated Intermediate->MW Cyclization HCOONH₄, MW 2,4-Disubstituted Quinazoline 2,4-Disubstituted Quinazoline MW Cyclization->2,4-Disubstituted Quinazoline

Caption: Multi-Step Synthesis from Anilides.

Conclusion

Both the one-pot three-component synthesis and the multi-step route from anilides offer viable pathways to 2,4-disubstituted quinazolines. The choice between these methods will depend on the specific research objectives. The three-component reaction is highly convergent and ideal for rapidly generating a library of analogs for structure-activity relationship studies. In contrast, the multi-step synthesis, while more laborious, provides a high degree of control over the introduction of diverse functionalities and may be more suitable for the synthesis of complex target molecules. Researchers should consider factors such as the availability of starting materials, desired substitution patterns, and the required scale of the synthesis when selecting their preferred route.

References

Comparative Docking Analysis of Quinazoline Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of molecular docking studies on substituted quinazoline derivatives against various protein targets. While specific data for 2,4-dibromoquinazoline derivatives is limited in the current literature, this document synthesizes findings on structurally related compounds, particularly 2,4-disubstituted and other halogenated quinazolines, to offer valuable insights for researchers, scientists, and drug development professionals. The data presented herein is based on computational docking simulations, which are instrumental in predicting the binding affinities and interaction patterns that guide the development of novel therapeutic agents.

The quinazoline scaffold is a prominent heterocyclic motif known for its wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Molecular docking serves as a powerful in silico tool to prioritize quinazoline derivatives for further experimental evaluation by predicting their binding interactions with biological targets.[4]

Comparative Docking Performance of Substituted Quinazoline Derivatives

The following table summarizes the docking scores and binding energies of selected quinazoline derivatives against their respective protein targets. These examples are chosen to represent the broader class of 2,4-disubstituted and halogenated quinazolines due to the absence of specific studies on this compound derivatives.

Derivative/SeriesTarget ProteinPDB IDDocking Score/Binding Energy (kcal/mol)Therapeutic Area
Quinazolinone Schiff Base (cpd 4c)DNA Gyrase1KZN-8.58Antibacterial
4-Anilinoquinazoline (cpd 4c)DNA GyraseNot Specified-8.16Antibacterial
2,4-Disubstituted Quinazoline (cpd 6f)Butyrylcholinesterase (BuChE)1P0I-11.2Neurodegenerative
2,4-Disubstituted Quinazoline (cpd 6j)Butyrylcholinesterase (BuChE)1P0I-10.6Neurodegenerative
2,4-Disubstituted Quinazoline (cpd 6h)Butyrylcholinesterase (BuChE)1P0I-9.9Neurodegenerative
Quinazolinone Hydrazide (cpd 9c)EGFR KinaseNot Specified-Anticancer
2,4-Disubstituted Quinazoline (cpd 6)EGFR KinaseNot SpecifiedIC50: 0.201 µMAnticancer
2,4-Disubstituted Quinazoline (cpd 8c)EGFR KinaseNot SpecifiedIC50: 0.405 µMAnticancer

Experimental Protocols

The methodologies for molecular docking studies of quinazoline derivatives generally adhere to a standardized computational workflow.

1. Protein Preparation:

  • Structure Retrieval: The three-dimensional crystal structures of target proteins are typically retrieved from the Protein Data Bank (PDB).

  • Preparation: Before docking, the protein structures are prepared by removing water molecules, co-crystallized ligands, and any other heteroatoms. Polar hydrogens are added, and appropriate charges (e.g., Kollman charges) are assigned to the protein atoms.[4]

2. Ligand Preparation:

  • Structure Generation: The 2D structures of the quinazoline derivatives are drawn using chemical drawing software like ChemDraw. These are then converted to 3D structures.

  • Energy Minimization: To obtain stable, low-energy conformations, the 3D structures of the ligands undergo energy minimization using force fields such as MMFF94.[4]

3. Molecular Docking Simulation:

  • Software: Commonly used software for docking simulations includes AutoDock, AutoDock Vina, and Molegro Virtual Docker (MVD).[4][5]

  • Grid Box Generation: A grid box is defined around the active site of the target protein to specify the search space for the ligand. The center and dimensions of the grid are determined based on the location of the co-crystallized native ligand or through active site prediction tools.[5]

  • Docking Algorithm: The docking software employs algorithms, such as the Lamarckian Genetic Algorithm in AutoDock, to explore various conformations, orientations, and torsions of the ligand within the defined active site.[4]

  • Scoring: The program calculates the binding affinity for each docked pose, typically expressed in kcal/mol. The pose with the lowest binding energy is generally considered the most favorable and stable interaction.[5]

4. Analysis of Results:

  • The docked poses are visualized using software like PyMOL or Discovery Studio to analyze the intermolecular interactions. Key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the quinazoline derivative and the amino acid residues of the target protein are identified and examined.

Visualizations

To further elucidate the processes involved in computational drug design, the following diagrams illustrate a typical molecular docking workflow and a key signaling pathway frequently targeted by quinazoline derivatives.

Molecular_Docking_Workflow cluster_prep Preparation Stage cluster_docking Docking Simulation cluster_analysis Analysis Stage p_prep Protein Preparation (PDB Download, Add Hydrogens) grid Grid Box Generation (Define Active Site) p_prep->grid l_prep Ligand Preparation (2D to 3D, Energy Minimization) l_prep->grid dock Molecular Docking (AutoDock, Vina, etc.) grid->dock scoring Scoring & Ranking (Binding Energy Calculation) dock->scoring visual Pose Visualization (Interaction Analysis) scoring->visual

A generalized workflow for comparative molecular docking studies.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds Dimer Receptor Dimerization & Autophosphorylation EGFR->Dimer RAS RAS Dimer->RAS PI3K PI3K Dimer->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT AKT->TF Response Cell Proliferation, Survival, Angiogenesis TF->Response Quinazoline Quinazoline Inhibitor Quinazoline->EGFR Inhibits (ATP-competitive)

Simplified EGFR signaling pathway, a common target for quinazoline-based inhibitors.

Conclusion

The presented data underscores the potential of the substituted quinazoline scaffold in the development of novel therapeutic agents. Molecular docking studies, in conjunction with in vitro assays, have identified promising candidates for the inhibition of key protein targets in cancer, neurodegenerative diseases, and microbial infections.[6][7][8] The favorable binding energies and potent inhibitory activities highlight the importance of the quinazoline core in drug design. Further investigation and optimization of these derivatives, including the synthesis and evaluation of 2,4-dibromo substituted analogs, could lead to the development of next-generation inhibitors.

References

Safety Operating Guide

Proper Disposal of 2,4-Dibromoquinazoline: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2,4-Dibromoquinazoline, a crucial compound in pharmaceutical research and development. Adherence to these procedures is vital for ensuring laboratory safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Safety Data

While a comprehensive Safety Data Sheet (SDS) for this compound can be obtained from the supplier, existing data indicates its potential hazards. It is classified as a substance that may cause allergic skin reactions and serious eye irritation.[1] Due to its chemical structure as a quinazoline derivative, it should be handled as a hazardous chemical waste. Related quinoline compounds are known to be toxic if swallowed and can cause skin irritation.[2] Some quinoline derivatives are also recognized as being very toxic to aquatic life with long-lasting effects.[3]

Summary of Hazard Data:

Hazard CategoryGHS ClassificationHazard Statement
Skin SensitizationCategory 1H317: May cause an allergic skin reaction[1]
Eye IrritationCategory 2H319: Causes serious eye irritation[1]
Acute Oral Toxicity (inferred from related compounds)Category 3H301: Toxic if swallowed[2]
Skin Corrosion/Irritation (inferred from related compounds)Category 2H315: Causes skin irritation[2]
Hazardous to the Aquatic Environment, long-term hazard (inferred from related compounds)Category 1H410: Very toxic to aquatic life with long lasting effects[3]

Personal Protective Equipment (PPE) and Handling

Before handling this compound for disposal, all personnel must be equipped with the appropriate PPE to minimize exposure risks.

Required Personal Protective Equipment:

PPE CategorySpecification
Hand ProtectionNitrile or neoprene gloves. Always check the manufacturer's glove compatibility chart.
Eye ProtectionChemical splash goggles. A face shield is also recommended.
Body ProtectionA fully buttoned lab coat.

All handling and preparation for disposal of this compound must be performed within a properly functioning, certified laboratory chemical fume hood.

Step-by-Step Disposal Procedure

The following procedure outlines the safe collection and disposal of this compound waste. This includes pure compound, contaminated labware (e.g., pipette tips, gloves, weighing paper), and solutions.

Experimental Protocol for Waste Collection and Disposal:

  • Waste Segregation:

    • Collect all this compound waste separately from other chemical waste streams to prevent dangerous reactions.

    • This includes solid waste (unused compound, contaminated gloves, and wipes) and liquid waste (solutions containing this compound).

  • Waste Container Selection:

    • Use a sealable, airtight, and compatible waste container. For solid waste, a resealable bag or a wide-mouth container is suitable. For liquid waste, use a labeled, leak-proof bottle.

  • Labeling:

    • Clearly label the hazardous waste container with the words "Hazardous Waste" and the full chemical name: "this compound Waste".

    • List all other components and their approximate concentrations.

    • Attach a completed Dangerous Waste label as soon as the first piece of waste is added to the container.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and cool, dry area away from incompatible materials.

    • Incompatible materials include reducing agents, alkali metals, powdered metals, and strong oxidizing agents.

  • Final Disposal:

    • When the container is full or no longer in use, complete a Chemical Collection Request Form and arrange for pickup by your institution's licensed hazardous waste management program.

    • Never dispose of this compound waste down the drain or in regular municipal trash.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate:

    • Immediately alert others in the vicinity of the spill.

    • If the spill is large or in a poorly ventilated area, evacuate the area.

    • Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain the Spill:

    • Wearing the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

  • Clean-up:

    • Carefully collect the absorbed material and any contaminated soil or surfaces into a sealable, clearly labeled hazardous waste container.

    • Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

    • Collect all cleaning materials as hazardous waste.

  • Reporting:

    • Report the spill to your laboratory supervisor and your institution's Environmental Health and Safety (EHS) office as soon as possible.

Disposal Workflow Diagram

DisposalWorkflow start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste (Solid & Liquid) ppe->segregate container Select & Label Compatible Waste Container segregate->container collect Collect Waste in Labeled Container container->collect storage Store Sealed Container in Designated Safe Area collect->storage request Submit Chemical Collection Request storage->request disposal Transfer to Licensed Hazardous Waste Vendor request->disposal end End: Proper Disposal Complete disposal->end

Caption: Workflow for the proper disposal of this compound.

This comprehensive guide provides the necessary procedures for the safe handling and disposal of this compound. By adhering to these protocols, laboratory professionals can ensure a safe working environment and minimize their environmental impact. Always consult the official Safety Data Sheet provided by your chemical supplier for the most detailed and up-to-date information.

References

Essential Safety and Logistics for Handling 2,4-Dibromoquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount for laboratory safety and environmental protection. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for 2,4-Dibromoquinazoline.

Hazard Profile: this compound is a halogenated aromatic compound. According to its Safety Data Sheet (SDS), it is known to cause allergic skin reactions and serious eye irritation.[1] Therefore, it must be handled with appropriate precautions to minimize exposure.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory when handling this compound. The following table summarizes the recommended PPE based on guidelines for halogenated aromatic compounds.

PPE CategoryRequired EquipmentRationale
Eye and Face Protection Chemical safety goggles and a face shieldProtects against splashes and vapors that can cause serious eye damage.[1]
Skin Protection Chemical-resistant gloves (Viton® or Butyl rubber recommended), a chemically resistant lab coat or apron, and closed-toe shoes.Prevents skin contact which can lead to irritation or allergic reactions.[1] Nitrile gloves may offer limited protection and should be avoided for prolonged contact with halogenated hydrocarbons.
Respiratory Protection Work should be conducted in a certified chemical fume hood.Minimizes the inhalation of any vapors or dust, which may cause respiratory irritation.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial to ensure safety during the handling of this compound.

  • Preparation:

    • Ensure a chemical fume hood is operational and the work area is clean and free of clutter.

    • Assemble all necessary equipment and reagents within the fume hood.

    • An emergency shower and eyewash station should be readily accessible.

  • Handling:

    • Wear the appropriate PPE as detailed in the table above.

    • Carefully measure and transfer the required amount of this compound. Use appropriate tools to minimize the risk of spills.

    • Conduct all experimental procedures involving this compound within the chemical fume hood.

    • Keep the sash of the fume hood at the lowest practical height.

  • Post-Handling:

    • Decontaminate all glassware that has come into contact with this compound by rinsing with a suitable solvent (e.g., acetone) inside the fume hood. Collect the rinsate as hazardous waste.

    • Wipe down the work surface with an appropriate cleaning agent. All cleaning materials should be disposed of as hazardous waste.

    • Remove PPE carefully to avoid contaminating skin. Wash hands thoroughly with soap and water after handling is complete.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Alert:

    • Immediately alert others in the vicinity and evacuate the immediate area.

    • If the spill is large or poses a significant inhalation hazard, evacuate the entire lab and notify the appropriate safety personnel.

  • Containment and Cleanup (for small, manageable spills):

    • Ensure you are wearing the full complement of recommended PPE.

    • Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.

    • Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable hazardous waste container.

    • Decontaminate the spill area by washing with soap and water.[2] All cleaning materials must be collected as hazardous waste.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination.

  • Waste Segregation: All waste containing this compound, including unused product, contaminated PPE, and cleanup materials, must be collected as hazardous waste. This waste stream should be segregated as halogenated organic waste.

  • Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components and their approximate concentrations.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Final Disposal: The final disposal method for halogenated organic compounds is typically high-temperature incineration.[1][3][4][5] This process should be carried out by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations. For halogenated organic substances, an incineration temperature of at least 1100°C is often required.[3][4]

Experimental Workflow and Safety Diagram

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal cluster_spill Spill Response prep1 Don Appropriate PPE prep2 Prepare Fume Hood prep1->prep2 Secure Area handle1 Weigh/Measure Chemical prep2->handle1 handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Glassware handle2->clean1 clean2 Clean Work Surface clean1->clean2 disp1 Segregate Halogenated Waste clean2->disp1 disp2 Label Waste Container disp1->disp2 disp3 Store in Designated Area disp2->disp3 disp4 Arrange for Professional Disposal disp3->disp4 spill1 Evacuate & Alert spill2 Contain with Absorbent spill1->spill2 spill3 Collect Waste spill2->spill3 spill4 Decontaminate Area spill3->spill4 spill4->disp1

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dibromoquinazoline
Reactant of Route 2
Reactant of Route 2
2,4-Dibromoquinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.